4-iodo-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRDITINKCASST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to 4-iodo-1H-indole: Properties, Synthesis, and Reactivity
Abstract
This compound is a pivotal heterocyclic intermediate, distinguished by the strategic placement of an iodine atom on its benzene ring. This functionalization transforms the otherwise modest indole scaffold into a versatile platform for complex molecular construction. The carbon-iodine bond at the C4 position serves as a highly effective synthetic handle, enabling a suite of palladium-catalyzed cross-coupling reactions. This reactivity is instrumental in the fields of medicinal chemistry and materials science, where precise, regioselective modification is paramount for tuning molecular properties. This guide provides an in-depth analysis of the physicochemical properties, spectroscopic signatures, synthetic pathways, and reaction dynamics of this compound, with a focus on its application in advanced organic synthesis.
Core Physicochemical and Structural Properties
This compound is a solid at room temperature, and its properties are defined by the combination of the aromatic indole core and the heavy iodine substituent. These characteristics dictate its solubility, stability, and handling requirements.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆IN | [1] |
| Molecular Weight | 243.04 g/mol | [1] |
| CAS Number | 81038-38-2 | |
| Physical Form | Solid | |
| InChI | InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | [1] |
| InChIKey | XVRDITINKCASST-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C=CN2)C(=C1)I | [1] |
| Storage | 2-8°C, keep in dark place, sealed in dry |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's electronic and atomic environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum will display characteristic signals for the aromatic protons on both the benzene and pyrrole rings. The protons adjacent to the iodine (at C5) and the nitrogen (at C3 and C7) will exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the iodine and the anisotropic effects of the ring system. The N-H proton typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR : The carbon spectrum will show eight distinct signals. The most notable is the signal for the carbon atom directly bonded to the iodine (C4), which will be significantly shifted due to the heavy atom effect.
-
-
Mass Spectrometry (MS) : The electron ionization mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 243, corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a distinct absorption band in the region of 3400-3300 cm⁻¹, which corresponds to the N-H stretching vibration of the indole ring. Additional bands in the aromatic region (1600-1450 cm⁻¹) signify C=C stretching vibrations.
Synthesis of this compound
Achieving regioselective iodination at the C4 position of the indole nucleus is a non-trivial synthetic challenge. Direct iodination of indole typically favors the electron-rich C3 position. Therefore, more sophisticated strategies are required.
Synthesis from Pre-functionalized Aromatics
A robust and scalable approach involves the construction of the indole ring from a pre-functionalized benzene derivative. One such method begins with easily accessible 2,3-dihalophenols.[2]
Workflow: Synthesis via Smiles Rearrangement and Sonogashira Cyclization
Caption: Synthesis of 4-haloindoles from 2,3-dihalophenols.
This strategy leverages a key Smiles rearrangement followed by a one-pot or stepwise Sonogashira coupling and base-mediated cyclization to build the indole core with the halogen precisely positioned at C4.[2][3]
Directed Iodination of the Indole Core
An alternative approach involves the direct, regioselective functionalization of a pre-formed indole ring. This typically requires the use of a directing group on the indole nitrogen to steer the electrophilic iodinating agent to the C4 position. A common strategy involves the use of an N-sulfonyl protecting group, such as a p-toluenesulfonyl (tosyl) group.
Generalized Protocol for Directed Iodination:
-
Protection: The indole nitrogen is protected, for example, as an N-tosylindole.
-
Directed Lithiation: The protected indole is treated with a strong base like tert-butyllithium at low temperature. The directing group facilitates deprotonation at the C4 position.
-
Iodination: An iodine source (e.g., I₂) is added to the reaction mixture to quench the lithiated intermediate, installing the iodine atom at the C4 position.[4]
-
Deprotection: The directing group is subsequently removed to yield this compound.
Chemical Reactivity: A Hub for Cross-Coupling
The synthetic utility of this compound lies almost entirely in the reactivity of its C-I bond. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control and efficiency.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to couple aryl halides with organoboron compounds.[5] For this compound, this reaction provides a direct route to 4-aryl or 4-vinyl indoles, which are common motifs in pharmacologically active molecules.[6]
General Reaction Scheme:
Causality in Protocol Design:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable complex like Pd(PPh₃)₄, is required to initiate the catalytic cycle.
-
Ligand: Phosphine ligands (e.g., XPhos, SPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base (e.g., K₃PO₄, K₂CO₃) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[5]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation.[7][8] Using this compound, this reaction allows for the introduction of vinyl groups at the C4 position, which are valuable handles for further synthetic transformations.[9]
Generalized Protocol:
-
A reaction vessel is charged with this compound, the alkene coupling partner (1.1-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃).
-
Anhydrous solvent (e.g., DMF, acetonitrile) is added.
-
The mixture is heated (typically 80-120 °C) until reaction completion is observed by TLC or LC-MS.
-
Workup involves cooling, dilution, extraction, and purification by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[10] This reaction is exceptionally valuable for synthesizing 4-alkynylindoles, which are precursors to a wide array of complex heterocyclic systems and are found in various natural products.[11]
Key Experimental Features:
-
Dual Catalysis: The reaction classically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI).[10] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the HX byproduct and as the reaction solvent.
Catalytic Cycle: Sonogashira Coupling
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming carbon-nitrogen bonds.[12] This transformation is of immense importance in drug discovery, as the arylamine motif is ubiquitous in pharmaceuticals.[13] The reaction allows for the direct coupling of this compound with a vast range of primary and secondary amines.
Causality in Protocol Design:
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[13] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required.[14] These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.
-
Base Selection: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[14]
Generalized Experimental Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃), the appropriate phosphine ligand, and the base.
-
Add this compound and the amine coupling partner (1.1-1.5 equivalents).
-
Add an anhydrous solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.[13]
-
Upon completion, the reaction is cooled, quenched, and purified via standard extraction and chromatographic methods.
Applications in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[15][16][17] this compound serves as a cornerstone intermediate, particularly in the synthesis of targeted therapeutics.[18]
-
Serotonin Receptor Ligands: A primary application of this compound is in the synthesis of selective serotonin receptor ligands.[18] Dysregulation of serotonin receptors is linked to a variety of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and migraines.[18] The ability to use the C4-iodo group to introduce diverse functionality via cross-coupling allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new compounds. This fine-tuning is crucial for achieving high binding affinity and selectivity for specific serotonin receptor subtypes, which can lead to more effective treatments with fewer side effects.[18]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound presents moderate hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a powerful and enabling synthetic intermediate. Its value is derived from the predictable and versatile reactivity of the C4-iodine bond, which provides a reliable entry point for a host of palladium-catalyzed cross-coupling reactions. This capability allows researchers and drug development professionals to construct complex molecular architectures with a high degree of precision, making this compound an indispensable tool in the modern synthetic chemist's arsenal for the discovery of new medicines and materials.
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2025). ResearchGate. Retrieved from [Link]
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A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. (2025). ResearchGate. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (n.d.). PMC - NIH. Retrieved from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (n.d.). PMC - NIH. Retrieved from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Biomedical Importance of Indoles. (n.d.). PMC - NIH. Retrieved from [Link]
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4-iodo-1H-indole physical properties
An In-depth Technical Guide to the Physicochemical Properties and Applications of 4-iodo-1H-indole
Introduction
This compound is a halogenated derivative of indole, a foundational heterocyclic scaffold in a multitude of natural products and pharmacologically active compounds.[1][2] The strategic placement of an iodine atom at the C4 position of the indole ring imparts unique reactivity, transforming the molecule into a versatile and highly valuable intermediate in synthetic organic chemistry.[3] Its primary significance lies in its utility as a building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry where it serves as a cornerstone for the development of targeted therapeutics, most notably selective serotonin receptor ligands.[3][4]
The indole nucleus itself is a privileged structure in drug discovery, present in compounds designed to treat a wide array of conditions including cancer, infections, and inflammation.[2][5] The introduction of the iodo-substituent at the 4-position provides a crucial "handle" for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions.[3] This allows medicinal chemists to systematically alter the molecular structure to optimize pharmacological profiles, enhancing binding affinity, selectivity, and overall efficacy of drug candidates. This guide provides a comprehensive overview of the core physical properties, spectral characteristics, synthesis, reactivity, and safe handling of this compound for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆IN | [6] |
| Molecular Weight | 243.04 g/mol | [6][7] |
| Physical Form | Solid | [7] |
| Appearance | Off-white to brown crystalline powder/chunks | [8] |
| Melting Point | Data not consistently available; related isomers like 5-iodoindole melt at 101-104 °C | |
| Boiling Point | Data not available | [9] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Insoluble in water. | [8] |
| XLogP3 | 2.7 | [6] |
Spectroscopic and Analytical Characterization
Accurate identification of this compound is critical for its use in research and development. The following section details the expected spectral data used for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of an indole ring shows characteristic signals in the aromatic region. For this compound, the protons on the benzene portion of the ring (H5, H6, H7) and the pyrrole ring (H2, H3) will exhibit distinct chemical shifts and coupling patterns. The large, electron-dense iodine atom at C4 will exert a deshielding effect on the adjacent H5 proton. The N-H proton typically appears as a broad singlet far downfield (>8.0 ppm).[10][11]
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the carbons of the indole scaffold. The C4 carbon, directly bonded to the iodine, will be significantly shifted due to the heavy atom effect.
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming the molecular weight of this compound.
-
Molecular Ion Peak (M⁺): The compound is expected to show a strong molecular ion peak at an m/z ratio of approximately 243.0, corresponding to its molecular weight.[6]
-
Fragmentation: Common fragmentation of the indole core involves the loss of HCN or related fragments. The presence of iodine provides a characteristic isotopic signature, although iodine is monoisotopic (¹²⁷I). The primary utility is in confirming the molecular formula C₈H₆IN.[12]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups within the molecule.
-
N-H Stretch: A characteristic sharp or slightly broad peak is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring.[13]
-
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple sharp absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic indole ring system.
-
C-I Stretch: The carbon-iodine bond vibration typically appears in the far-infrared region, often below 600 cm⁻¹, and may not be observed on standard mid-IR spectrometers.
Synthesis and Purification Protocol
The synthesis of specifically functionalized indoles is a key challenge in organic chemistry. While multiple routes exist, a common strategy involves the direct, regioselective iodination of a protected indole precursor.[14] This approach prevents side reactions at the nitrogen atom and other reactive positions.
Illustrative Synthetic Workflow
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An In-depth Technical Guide to 4-iodo-1H-indole (CAS: 81038-38-2): A Strategic Building Block in Modern Organic Synthesis
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Among the vast array of functionalized indoles, 4-iodo-1H-indole has emerged as a particularly valuable and versatile building block. Its strategic importance lies in the unique reactivity conferred by the iodine substituent on the benzene portion of the indole ring, which allows for precise and regioselective C-C and C-N bond formations. This guide provides an in-depth technical overview of this compound, including its properties, synthesis, and key applications, with a focus on palladium-catalyzed cross-coupling reactions that are central to its utility in drug discovery and complex molecule synthesis.[4]
Physicochemical and Spectroscopic Properties
This compound is a gray to pale-yellow or yellow-brown solid at room temperature. A comprehensive understanding of its physical and spectroscopic properties is crucial for its effective use in synthesis and for accurate characterization of its reaction products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81038-38-2 | [5][6] |
| Molecular Formula | C₈H₆IN | [7][5] |
| Molecular Weight | 243.04 g/mol | [7][5] |
| Appearance | Gray to Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | |
| Density | 2.0 g/cm³ | [8] |
| Refractive Index | 1.76 | [8] |
| InChI Key | XVRDITINKCASST-UHFFFAOYSA-N | [7] |
Spectroscopic data provides the definitive structural confirmation of this compound. While a comprehensive set of spectra should be acquired for each batch, typical data from public databases can be referenced.[7]
Synthesis of this compound
The regioselective introduction of an iodine atom at the C4 position of the indole ring is a non-trivial synthetic challenge due to the inherent reactivity of the pyrrole ring, particularly at the C3 position.[9][10] Several synthetic strategies have been developed to achieve this transformation.
One notable method involves the direct iodination of an N-protected indole. For instance, the use of N-p-toluenesulfonyl indoles can direct chloromercuration and subsequent iodination to the C4 position.[11] Another approach starts from readily available 2,3-dihalophenol derivatives, proceeding through key steps like a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling followed by a base-mediated cyclization.[12][13]
Iodine monochloride (ICl) in the presence of Celite® has also been reported for the direct iodination of indole and its derivatives, offering a potentially more direct route, although regioselectivity can be an issue depending on the substituents present on the indole core.[14][15]
Key Reactions and Synthetic Utility
The synthetic power of this compound lies in its ability to participate in a variety of cross-coupling reactions, primarily catalyzed by palladium. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for several important bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the indole core.[16][17][18][19]
Workflow for a Typical Suzuki-Miyaura Coupling of this compound:
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-1H-indole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[20][21] This reaction is particularly valuable for synthesizing precursors to complex heterocyclic systems and for introducing rigid alkyne linkers in functional materials. This compound readily participates in Sonogashira couplings.[22][23][24]
Catalytic Cycle of the Sonogashira Coupling:
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%), and a copper co-catalyst like copper(I) iodide (CuI, 3-5 mol%).
-
Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) which also serves as the base, or a solvent mixture such as THF/Et₃N.
-
Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (1.1-1.5 equiv), via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain 4-(phenylethynyl)-1H-indole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[25] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous pharmaceutical agents.[26][27] this compound is a suitable substrate for this transformation, allowing for the introduction of a variety of primary and secondary amines at the C4 position.[26]
Key Components of the Buchwald-Hartwig Amination:
Caption: Essential components for a successful Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv). Add an anhydrous, degassed solvent like toluene or dioxane.
-
Amine Addition: Add the amine, in this case, morpholine (1.1-1.5 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature typically between 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 4-(morpholino)-1H-indole.[26]
Applications in Drug Discovery and Materials Science
The C4-functionalized indoles synthesized from this compound are key structural motifs in a wide range of biologically active compounds.[28] The indole nucleus itself is a common feature in many pharmaceuticals, and the ability to selectively modify the C4 position allows for the fine-tuning of pharmacological properties such as receptor binding affinity and selectivity.[2][4] For example, derivatives of 4-substituted indoles are explored as serotonin receptor agonists and antagonists, kinase inhibitors, and anticancer agents.[1][4]
In materials science, the rigid, planar structure of the indole ring, combined with the ability to introduce conjugating groups at the C4 position via reactions like the Sonogashira coupling, makes these compounds interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin irritation.[29][30]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[29][30]
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[29][30][31]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is recommended to store it under an inert atmosphere, sealed in a dry environment at 2-8°C, and protected from light.[30][32]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[29]
In case of accidental exposure, follow standard first-aid measures. If inhaled, move the person to fresh air. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.[29][30]
Conclusion
This compound (CAS: 81038-38-2) is a strategically important intermediate in modern organic synthesis. Its utility is primarily derived from the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations provide reliable and versatile methods for the synthesis of a diverse array of 4-substituted indoles, which are valuable scaffolds in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthetic routes, and reaction protocols is essential for researchers and scientists aiming to leverage this powerful building block in their work.
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Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. (n.d.). ResearchGate. Retrieved from [Link]
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Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). PMC - NIH. Retrieved from [Link]
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Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journals. Retrieved from [Link]
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3-iodo-1H-indole | C8H6IN | CID 11207253. (n.d.). PubChem - NIH. Retrieved from [Link]
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Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 4-iodo-1H-indole
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Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-iodo-1H-indole, a key building block in medicinal chemistry and materials science. The strategic placement of an iodine atom at the C4 position of the indole scaffold offers a versatile handle for further functionalization through various cross-coupling reactions. This document delves into established synthetic methodologies, including electrophilic iodination and the Sandmeyer reaction, offering a rationale for procedural choices and highlighting their respective advantages. Furthermore, a detailed exposition of the essential characterization techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is presented. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge and practical insights necessary for the successful synthesis and rigorous validation of this compound.
Introduction: The Strategic Importance of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The functionalization of the indole ring is a critical aspect of drug discovery, enabling the modulation of pharmacological properties. This compound, in particular, has emerged as a valuable intermediate. The carbon-iodine bond at the 4-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents.[4] This strategic functionalization is pivotal in the synthesis of complex molecules with potential therapeutic applications, including anticancer agents and treatments for neurodegenerative diseases.
Synthesis of this compound: A Comparative Analysis of Methodologies
The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This section will detail two robust and commonly employed methods: Electrophilic Iodination and the Sandmeyer Reaction.
Method 1: Direct Electrophilic Iodination
Direct iodination of the indole ring presents a straightforward approach. However, controlling the regioselectivity can be challenging due to the high reactivity of the indole nucleus, which typically favors substitution at the C3 position. To achieve selective iodination at the C4 position, specific reagents and conditions are necessary.
Causality Behind Experimental Choices:
The use of N-Iodosuccinimide (NIS) as an iodinating agent is favored due to its mild and selective nature.[5][6] The addition of an acid catalyst, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid, can enhance the electrophilicity of the iodine source.[7][8] The choice of solvent is also critical; polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often employed to facilitate the reaction while minimizing side reactions.
Experimental Protocol: Electrophilic Iodination using NIS
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-Iodosuccinimide (1.1 equivalents) in anhydrous DCM to the cooled indole solution.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram of the Electrophilic Iodination Workflow:
Caption: Workflow for the synthesis of this compound via electrophilic iodination.
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction provides a highly regioselective route to this compound, starting from 4-amino-1H-indole.[9][10][11][12][13] This method involves the diazotization of the amino group followed by displacement with an iodide ion.
Causality Behind Experimental Choices:
The diazotization step is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[10] Sodium nitrite is the common diazotizing agent, used in the presence of a strong acid like hydrochloric acid. The subsequent displacement with potassium iodide is typically efficient and does not require a copper catalyst, which is often necessary for other Sandmeyer reactions.[11][13]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
Dissolve 4-amino-1H-indole in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[10]
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Electrophilic Iodination | 1H-Indole | N-Iodosuccinimide, TFA | Direct, one-pot reaction | Potential for regioisomeric byproducts |
| Sandmeyer Reaction | 4-Amino-1H-indole | NaNO₂, HCl, KI | High regioselectivity | Requires preparation of the starting amine |
Table 1: Comparison of Synthetic Methodologies for this compound.
Comprehensive Characterization of this compound
Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.
Diagram of the Characterization Logic:
Caption: Logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the formation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons. The introduction of the iodine atom at the C4 position will cause a downfield shift of the adjacent protons (H5) and influence the coupling patterns of the aromatic protons. The NH proton typically appears as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the eight distinct carbon atoms in the molecule. The carbon atom attached to the iodine (C4) will exhibit a characteristic chemical shift, typically in the range of 85-95 ppm.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| ~8.1 (br s, 1H, NH) | ~136.5 (C7a) |
| ~7.5 (d, 1H, H7) | ~128.0 (C3a) |
| ~7.2 (t, 1H, H2) | ~125.0 (C7) |
| ~7.1 (t, 1H, H6) | ~122.5 (C5) |
| ~6.9 (d, 1H, H5) | ~120.0 (C6) |
| ~6.7 (t, 1H, H3) | ~102.0 (C3) |
| ~100.0 (C2) | |
| ~92.0 (C4) |
Table 2: Expected NMR Data for this compound. (Note: Actual chemical shifts may vary depending on the solvent and concentration.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will appear around 3100-3000 cm⁻¹, and the C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₆IN), the molecular ion peak [M]⁺ would be expected at m/z 243.95.[14] The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
X-ray Crystallography
For an unambiguous confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard.[15] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and regiochemistry of the iodination. Growing suitable crystals can be achieved by slow evaporation of a solution of the purified compound in an appropriate solvent system.[16]
Conclusion and Future Outlook
This guide has outlined robust and reliable methods for the synthesis and characterization of this compound. The choice between direct electrophilic iodination and the Sandmeyer reaction will depend on the specific requirements of the research project. The comprehensive characterization protocol described ensures the unambiguous identification and purity of the target compound. As a versatile building block, this compound will continue to play a significant role in the development of novel pharmaceuticals and functional materials. Future research may focus on developing even more efficient and sustainable synthetic methods, as well as exploring its application in the synthesis of increasingly complex and biologically active molecules.
References
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He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]
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L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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Golen, J. A., & Manke, D. R. (2016). This compound-2,3-dione. IUCrData, 1(2), x160215. [Link]
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Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194–3195. [Link]
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ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Iodination. Retrieved from [Link]
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An In-depth Technical Guide to 4-iodo-1H-indole: A Cornerstone for Complex Molecule Synthesis
Introduction
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural versatility make it a focal point in medicinal chemistry and drug discovery. Within the vast library of functionalized indoles, halo-indoles serve as exceptionally versatile intermediates. Specifically, 4-iodo-1H-indole has emerged as a critical building block, prized for the strategic placement of the iodine atom. This iodine acts as a highly effective synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This guide provides a comprehensive technical overview of this compound, detailing its structure, properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Nomenclature, Structure, and Identifiers
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structural and naming conventions for this compound are well-defined.
IUPAC Name: this compound
The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The iodine substituent is located at position 4 on the benzene portion of the indole core.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 81038-38-2 | [PubChem[2]]([Link]) |
| Molecular Formula | C₈H₆IN | [PubChem[2]]([Link]) |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)I | [PubChem[2]]([Link]) |
| InChI | InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | [PubChem[2]]([Link]) |
| InChIKey | XVRDITINKCASST-UHFFFAOYSA-N | [PubChem[2]]([Link]) |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity. While extensive experimental data is not widely published, a combination of computed properties and supplier information provides a useful profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Source |
| Molecular Weight | 243.05 g/mol | [Sigma-Aldrich]() | |
| Appearance | Solid | [CymitQuimica[3]]() | |
| Purity | ≥95% | Typical commercial purity | [Sigma-Aldrich]() |
| Melting Point | Not reported | Data not found in surveyed literature. | |
| XLogP3 | 2.7 | Computed partition coefficient, indicating moderate lipophilicity. | [PubChem[2]]([Link]) |
| Hydrogen Bond Donor Count | 1 | From the N-H group. | [PubChem[2]]([Link]) |
| Hydrogen Bond Acceptor Count | 1 | From the nitrogen lone pair. | [PubChem[2]]([Link]) |
Synthesis Methodologies
The regioselective synthesis of this compound presents a significant challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. Several strategies have been developed to overcome this, with one of the most effective methods proceeding from readily available 2,3-dihalophenol derivatives.
Synthesis from 2,3-Dihalophenols
This approach involves a multi-step sequence that constructs the indole ring system with the halogen pre-installed at the desired position. The key transformations are a Smiles rearrangement followed by a Sonogashira coupling and base-mediated cyclization.[4][5] The causality behind this pathway is the use of the phenol oxygen as an initial anchor point, which is later displaced to form the aniline precursor necessary for indole formation.
Caption: Synthetic workflow from 2,3-dihalophenols to 4-halo-1H-indoles.
Detailed Experimental Protocol: Synthesis of 4-Halo-1H-indoles (General Procedure)
This protocol is adapted from the general methodology reported by Peña-López, M. et al. for the synthesis of 4-haloindoles.[4] It represents a robust, albeit multi-step, pathway to the target scaffold.
Step 1: Smiles Rearrangement to form N-(2,3-dihalophenyl) Amide
-
To a solution of the starting 2,3-dihalophenol (1.0 equiv) in DMF at room temperature, add NaOH (3.0 equiv).
-
Stir the mixture for 1 hour at room temperature.
-
Add 2-bromo-2-methylpropanamide (3.0 equiv) and continue stirring for 2 hours.
-
Upon completion of the initial alkylation (monitored by TLC or GC-MS), add additional NaOH (9.0 equiv) and heat the mixture to 60 °C for 2 hours.
-
Quench the reaction with water. The resulting N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide product often precipitates and can be collected by filtration.
Step 2: One-Pot Sonogashira Coupling and Cyclization
-
In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the N-(2,3-dihalophenyl) amide from Step 1 (1.0 equiv), the desired terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) in anhydrous DMA.
-
Add Et₂NH (1.5 equiv) and stir the mixture at 50-80 °C until the starting material is fully consumed (2-5 hours, monitored by GC-MS).
-
To the reaction mixture, add freshly powdered NaOH (10.0 equiv).
-
Heat the mixture to reflux (140 °C) for 3-4 hours until cyclization is complete.
-
Cool the reaction to room temperature and add CH₂Cl₂ and 0.5 M aq. HCl.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the 4-halo-1H-indole product.
Self-Validation: The progress of each step must be rigorously monitored by an appropriate technique (TLC, GC-MS, or LC-MS) to ensure complete conversion before proceeding. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond. The C(sp²)-I bond is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This reactivity makes this compound an ideal substrate for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents at the C4 position.
Caption: this compound as a central hub for cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. The following is a representative protocol for the coupling of this compound with an arylboronic acid, adapted from established procedures for similar iodo-heterocycles.
-
In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.
-
Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to 90-120 °C. If using microwave irradiation, typical conditions are 120 °C for 30-60 minutes. For conventional heating, the reaction may require several hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1H-indole.
Trustworthiness through Causality: The choice of catalyst, base, and solvent is critical. The palladium catalyst facilitates the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step. A mixed aqueous-organic solvent system is often used to ensure the solubility of both the organic substrates and the inorganic base.
Spectroscopic Characterization
Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Estimated ¹H NMR Shift (ppm) | Estimated ¹³C NMR Shift (ppm) | Rationale for Estimation |
| N-H | ~8.2 (broad s) | - | The N-H proton of the parent indole appears around 8.1 ppm; minimal change is expected. |
| C2-H | ~7.2 (t) | ~125 | The C2-H of indole is at ~7.1 ppm. The remote iodo group should have a minor effect. |
| C3-H | ~6.7 (t) | ~103 | The C3-H of indole is at ~6.5 ppm. A slight downfield shift is possible. |
| C4 | - | ~90-95 | Direct attachment of iodine causes a strong upfield shift (ipso-effect) from the parent value of ~121 ppm. |
| C5-H | ~7.5 (d) | ~130 | The C5-H of indole is at ~7.1 ppm. The ortho-iodo group will cause a significant deshielding effect. |
| C6-H | ~7.1 (t) | ~123 | The C6-H of indole is at ~7.1 ppm. A smaller, meta-effect is expected from the iodine. |
| C7-H | ~7.3 (d) | ~115 | The C7-H of indole is at ~7.6 ppm. The para-relationship and electronic effects may cause a slight shielding. |
| C3a (bridgehead) | - | ~129 | Parent indole value is ~128 ppm. |
| C7a (bridgehead) | - | ~137 | Parent indole value is ~136 ppm. |
Note: These are estimations and should be confirmed by experimental data. Shifts are referenced to TMS in CDCl₃ or DMSO-d₆.
Mass Spectrometry: The nominal mass will be 243 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 243, corresponding to the C₈H₆IN formula.
Applications in Drug Discovery
The indole nucleus is a well-established pharmacophore, and strategic functionalization is key to modulating biological activity. This compound serves as an invaluable precursor for synthesizing libraries of 4-substituted indoles, which are explored for various therapeutic targets. Its primary impact has been in the development of ligands for serotonin (5-HT) receptors, which are implicated in neurological and psychiatric conditions such as depression, anxiety, and migraines. The ability to easily diversify the C4 position allows medicinal chemists to perform structure-activity relationship (SAR) studies, fine-tuning a molecule's affinity, selectivity, and pharmacokinetic properties.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction). Signal Word: Warning. Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection). Storage: Store in a dark place, sealed in a dry environment at 2-8 °C.
Conclusion
This compound is a high-value synthetic intermediate whose importance is derived from the strategic placement of a reactive iodine atom on a privileged biological scaffold. While its direct synthesis requires careful regiochemical control, its utility in palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile platform for the synthesis of complex, 4-substituted indoles. This capability ensures its continued and expanding role in the fields of medicinal chemistry, drug discovery, and materials science, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10988476, this compound. Available at: [Link]
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Peña-López, M., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (Supporting Information). Available at: [Link]
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Royal Society of Chemistry (2015). Supporting information for "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature". Available at: [Link]
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ChemSynthesis (2024). this compound-3-carbaldehyde. Available at: [Link]
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Peña-López, M., et al. (2010). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. Available at: [Link]
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Chemsrc (2024). this compound-3-carbaldehyde, CAS 72527-73-2. Available at: [Link]
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El-Faham, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available at: [Link]
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Royal Society of Chemistry (2017). Supporting information for "Indoles". Available at: [Link]
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Wu, Y., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(15), 5339-5341. Available at: [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
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Biological Magnetic Resonance Bank (2024). BMRB entry bmse000097 for Indole. Available at: [Link]
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1H NMR and 13C NMR data for 4-iodo-1H-indole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-iodo-1H-indole
Introduction
In the landscape of pharmaceutical research and materials science, halogenated indole scaffolds are of paramount importance. This compound, in particular, serves as a versatile synthetic intermediate for the construction of complex heterocyclic systems, often through metal-catalyzed cross-coupling reactions. The precise structural verification of such intermediates is non-negotiable for ensuring the integrity of subsequent synthetic steps and the identity of the final products.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of the observed spectral data, provide detailed assignments, and present a robust, field-proven protocol for data acquisition.
Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignment, it is essential to first establish the standardized IUPAC numbering system for the indole ring. The iodine substituent at position C4 introduces significant electronic and steric effects that are reflected in the NMR spectrum.
Caption: IUPAC numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of each proton is highly sensitive to the local electronic density, which is modulated by inductive, resonance, and anisotropic effects of nearby atoms and functional groups.
Causality of Chemical Shifts: Indole vs. This compound
To understand the spectrum of this compound, we first consider the spectrum of the parent indole molecule. The protons on the electron-rich pyrrole ring (H2, H3) appear at distinct chemical shifts from those on the benzene ring (H4-H7)[1][2].
The introduction of an iodine atom at the C4 position causes predictable perturbations:
-
Inductive Effect: As an electronegative element, iodine withdraws electron density, which should deshield nearby protons (move them downfield to a higher ppm).
-
Anisotropic Effect: The large electron cloud of the iodine atom generates its own magnetic field, which can either shield or deshield adjacent protons depending on their spatial orientation relative to the C-I bond.
-
Heavy Atom Effect: While primarily impacting ¹³C spectra, this can have minor influences on proton shifts.
For this compound, the most significant changes are expected for the protons on the carbocyclic ring, particularly H5 (ortho to iodine) and H3 (peri-interaction).
Predicted Signal Assignments for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H1 | ~8.20 | br s | - | The N-H proton is acidic and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |
| H7 | ~7.55 | d | JH7-H6 ≈ 8.0 | H7 is ortho to the ring-junction nitrogen and meta to the iodine. Expected to be the most downfield of the benzene-ring protons. |
| H5 | ~7.45 | d | JH5-H6 ≈ 7.5 | H5 is ortho to the iodine substituent, leading to significant deshielding. |
| H3 | ~7.25 | t | JH3-H2 ≈ JH3-H1 ≈ 2.5 | H3 is on the electron-rich pyrrole ring but experiences a through-space deshielding effect from the peri iodine atom at C4. |
| H6 | ~7.10 | t | JH6-H5 ≈ JH6-H7 ≈ 7.8 | H6 is ortho to H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets with similar J values). It is least affected by the iodine at C4. |
| H2 | ~6.70 | t | JH2-H3 ≈ JH2-H1 ≈ 2.5 | H2 is adjacent to the nitrogen and shows characteristic coupling to H1 and H3. Its chemical shift is relatively unperturbed by the C4 substituent. |
Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are estimates and may vary slightly based on experimental conditions.[7][8][9]
¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. The chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm), minimizing signal overlap.
The Heavy Atom Effect: A Key Diagnostic Signature
The most powerful diagnostic tool for identifying the position of the iodine substituent in the ¹³C NMR spectrum is the heavy atom effect . Halogens, particularly iodine, induce a significant upfield shift (to a lower ppm value) for the carbon atom to which they are directly bonded (the ipso-carbon). This is contrary to what would be expected from electronegativity alone and is attributed to spin-orbit coupling effects[10]. For this compound, the C4 signal is expected to appear at a remarkably low chemical shift, making its assignment unequivocal.
Predicted Signal Assignments for this compound
Based on the known spectrum of indole and the substituent effects of iodine, the predicted ¹³C NMR data in CDCl₃ are summarized below.
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C7a | ~136.5 | Quaternary carbon adjacent to nitrogen, relatively unaffected by the iodine. |
| C3a | ~129.0 | Quaternary carbon at the ring junction. |
| C2 | ~125.0 | Carbon adjacent to nitrogen in the five-membered ring. |
| C6 | ~122.5 | Aromatic CH carbon, expected in the typical aromatic region. |
| C5 | ~122.0 | Aromatic CH carbon ortho to the iodine-bearing carbon. |
| C7 | ~110.0 | Aromatic CH carbon ortho to the ring-junction nitrogen. |
| C3 | ~102.5 | Carbon beta to the nitrogen in the pyrrole ring. |
| C4 | ~95.0 | Diagnostic Signal: Ipso-carbon attached to iodine. The pronounced upfield shift due to the heavy atom effect is the key identifier. |
Note: Chemical shifts are referenced to the solvent signal (CDCl₃ at δ ≈ 77.2 ppm).[11][12][13]
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and systematic experimental approach. The following protocol describes a self-validating system for the analysis of this compound.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent.
-
CDCl₃ (Deuterated Chloroform): An excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ ≈ 7.26 ppm).
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A superior choice if the compound has poor solubility in CDCl₃ or if exchangeable protons (like N-H) are of particular interest, as it slows down the exchange rate, resulting in sharper N-H signals[14][15][16]. The residual solvent peak appears at δ ≈ 2.50 ppm.
-
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS[1][14][17].
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.
Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: ~16 ppm (from -2 to 14 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of nuclei between scans).
-
Number of Scans: 8 to 16 scans for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~240 ppm (from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256 to 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick all relevant peaks in both spectra.
Experimental Workflow Diagram
Caption: Standard workflow for NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct and predictable features that enable its unambiguous identification. In the ¹H spectrum, the substitution pattern on the benzene ring is readily determined by the chemical shifts and coupling constants of protons H5, H6, and H7. In the ¹³C spectrum, the signal for C4 provides a definitive diagnostic marker, appearing at an unusually high field (~95 ppm) due to the heavy atom effect of iodine. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality spectral data to confirm the structure and purity of this vital synthetic building block, thereby ensuring the integrity and success of their research and development endeavors.
References
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
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- Supporting Information. (n.d.). H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer.
- Lecture Notes. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Li, H., et al. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journal of Organic Chemistry, 16, 1124–1134.
- Alidagi, H. A., & Cetindere, S. (n.d.). 1 H NMR spectra of 4 in CDCl3.
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- BLD Pharm. (n.d.). 81038-38-2|this compound.
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mass spectrometry analysis of 4-iodo-1H-indole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-iodo-1H-indole
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest in synthetic chemistry and drug development. We delve into the core principles of ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules using mass spectrometry. We will explore both high-energy electron ionization (EI) and soft ionization techniques, detail predictable fragmentation pathways, and provide a validated experimental protocol for reproducible analysis.
Introduction: The Analytical Challenge of this compound
This compound is a substituted indole, a ubiquitous scaffold in pharmacologically active compounds. The introduction of an iodine atom at the 4-position significantly alters its physicochemical properties and presents specific challenges and opportunities for mass spectrometric analysis. The C-I bond is the most labile of the carbon-halogen bonds, a characteristic that heavily influences the molecule's fragmentation behavior and is a key determinant in structural elucidation. Understanding its mass spectral signature is crucial for reaction monitoring, purity assessment, and metabolic profiling. This guide will provide the foundational knowledge and practical protocols to confidently analyze this molecule.
Physicochemical Properties of this compound
A precise understanding of the analyte's properties is the bedrock of any analytical method development. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆IN | PubChem[1] |
| Average Molecular Weight | 243.04 g/mol | PubChem[1] |
| Monoisotopic Mass | 242.95450 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Note: Iodine is monoisotopic (¹²⁷I), so the complexity of isotopic patterns seen with chlorine or bromine compounds is absent in the mass spectrum of this compound.[2]
Ionization Methodologies: Hard vs. Soft Techniques
The choice of ionization technique is the most critical experimental parameter, dictating whether the analysis prioritizes molecular weight determination or structural elucidation through fragmentation.
Electron Ionization (EI)
Typically coupled with Gas Chromatography (GC-MS), Electron Ionization is a high-energy, "hard" ionization technique.[3] Analyte molecules in the gas phase are bombarded with a stream of 70 electron volt (eV) electrons.[3] This high energy is sufficient to eject an electron from the molecule, forming a radical cation known as the molecular ion (M•⁺).[4]
Causality of Choice: The excess energy transferred to the molecular ion induces extensive and reproducible fragmentation.[4] This is exceptionally valuable for the structural confirmation of this compound, as the resulting fragmentation pattern serves as a unique chemical "fingerprint." For this molecule, EI is the preferred method for unambiguous identification and structural analysis.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
ESI and APCI are "soft" ionization techniques, commonly used with Liquid Chromatography (LC-MS).
-
Electrospray Ionization (ESI): ESI generates ions from a solution by creating a fine spray of charged droplets in a strong electric field.[5] As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[5] ESI is particularly suited for polar, nonvolatile molecules and typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[5][6]
-
Atmospheric Pressure Chemical Ionization (APCI): In APCI, the sample is vaporized and then ionized by corona discharge. This method is well-suited for less polar, thermally stable molecules that are amenable to vaporization.[7] For indole and its derivatives, APCI in positive mode has been shown to be an effective ionization method.[7]
Causality of Choice: ESI or APCI should be chosen when the primary goal is to determine the molecular weight of this compound with high confidence, especially when analyzing complex mixtures from biological matrices or reaction broths where chromatographic separation by LC is necessary. The minimal fragmentation preserves the molecular ion, making it the base peak in many cases.
Mass Spectral Analysis: Deciphering the Signature of this compound
The mass spectrum of this compound is defined by its molecular ion and a series of characteristic fragment ions that reveal its structure.
The Molecular Ion (M•⁺)
Under EI conditions, the molecular ion will appear at an m/z corresponding to its monoisotopic mass, 243 . Its presence confirms the molecular weight of the intact molecule.[4] In soft ionization (ESI/APCI), the molecule will typically be observed as the protonated species, [M+H]⁺, at m/z 244 .
Key Fragmentation Pathways (EI-MS)
The high energy of electron ionization induces specific bond cleavages. The fragmentation of this compound is dominated by the cleavage of the weak C-I bond and subsequent rearrangements of the indole core. The principal fragmentation processes in indole series are well-documented.[8]
-
Loss of Iodine Radical (•I): The most facile fragmentation is the homolytic cleavage of the C4-I bond, resulting in the loss of an iodine radical (mass = 127 Da). This is a highly favorable pathway due to the relative weakness of the C-I bond compared to the C-C, C-N, and C-H bonds within the aromatic system. This produces a highly stable cation at m/z 116 . This fragment often represents the base peak in the spectrum.
-
Loss of Hydrogen Cyanide (HCN): The m/z 116 fragment, corresponding to the de-iodinated indole cation, can undergo further fragmentation characteristic of the indole ring system itself. This involves the loss of a neutral molecule of hydrogen cyanide (HCN, mass = 27 Da). This fragmentation is a hallmark of the indole scaffold and leads to a fragment ion at m/z 89 .[8]
-
Loss of Acetylene (C₂H₂): The fragment at m/z 89 can further decompose by losing acetylene (C₂H₂, mass = 26 Da), yielding an ion at m/z 63 .
The proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Key Ions
The table below summarizes the expected key ions in the electron ionization mass spectrum of this compound.
| m/z | Proposed Formula | Identity | Neutral Loss |
| 243 | [C₈H₆IN]•⁺ | Molecular Ion | - |
| 116 | [C₈H₆N]⁺ | [M-I]⁺ | •I (127 Da) |
| 89 | [C₇H₅]⁺ | [M-I-HCN]⁺ | HCN (27 Da) |
| 63 | [C₅H₃]⁺ | [M-I-HCN-C₂H₂]⁺ | C₂H₂ (26 Da) |
Validated Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the analysis of this compound. The inclusion of a system suitability check ensures the reliability of the generated data.
Caption: General workflow for GC-MS analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard or sample.
-
Dissolve the sample in 1 mL of high-purity ethyl acetate or methanol in a volumetric flask.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial with a low-volume insert.
-
-
Instrumentation & System Suitability:
-
Instrument: A standard benchtop GC-MS system equipped with an electron ionization source.[9]
-
System Suitability: Prior to sample analysis, inject a known standard (e.g., Octafluoronaphthalene) to verify instrument performance, including mass accuracy and resolution.
-
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1.0 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40–350
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Interpretation:
-
Identify the chromatographic peak corresponding to this compound in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum from this peak.
-
Verify the presence of the molecular ion at m/z 243.
-
Identify the key fragment ions at m/z 116, 89, and 63.
-
Compare the obtained spectrum against a reference library (e.g., NIST) or a previously run standard to confirm identity.[10] The fragmentation pattern should provide a definitive match.
-
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of ionization and fragmentation can be applied for robust structural characterization. Electron ionization provides a rich fingerprint of fragment ions, dominated by the characteristic loss of the iodine atom, followed by the decomposition of the indole core. Soft ionization techniques, conversely, offer a direct path to molecular weight confirmation. By selecting the appropriate methodology and carefully interpreting the resulting spectra, researchers can gain high-confidence data essential for advancing their work in chemical synthesis and drug discovery.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Peña, M. A., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ChemInform. (2010). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Wiley Online Library. Retrieved from [Link]
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LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
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UNODC. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
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MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]
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Chromatographic Society of India. (2021). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodo-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]
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Mrs Burton's Chemistry. (2018). MS fragmentation patterns. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodoanisole. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Indole. NIST WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link]
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ResearchGate. (2003). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Retrieved from [Link]
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ResearchGate. (2017). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Retrieved from [Link]
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ODU Digital Commons. (2009). Electrospray and Photoionization Mass Spectrometry for the Characterization of Organic matter in Natural Waters: A Qualitative Assessment. Retrieved from [Link]
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De La Roche, C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
SCIEX. (2022). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Retrieved from [Link]
-
MDPI. (2019). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
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The Elucidation of Halogen Bonding and Supramolecular Assembly in Iodinated Indoles: A Technical Guide to the Crystal Structure of 4-Iodo-1H-indole-2,3-dione
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the crystal structure of 4-iodo-1H-indole-2,3-dione, a prominent derivative of the medicinally significant indole scaffold. While the crystal structure of the parent compound, this compound, is not publicly available in the Cambridge Structural Database (CSD), the detailed structural elucidation of its 2,3-dione analogue offers critical insights into the role of the iodine substituent in directing solid-state architecture. Understanding these non-covalent interactions is paramount for the rational design of novel therapeutics and functional materials, where control over crystal packing can significantly influence physicochemical properties such as solubility and bioavailability.
The indole ring system is a ubiquitous feature in a vast array of bioactive natural products and synthetic pharmaceuticals. The introduction of a halogen atom, particularly iodine, at the 4-position of the indole nucleus provides a versatile synthetic handle for further molecular elaboration through reactions like palladium-catalyzed cross-couplings. Moreover, the iodine atom itself can participate in specific and directional non-covalent interactions, most notably halogen bonding, which can profoundly influence molecular recognition and self-assembly processes. This guide will delve into the experimental determination and detailed analysis of the crystal structure of this compound-2,3-dione, presenting it as a case study for understanding the supramolecular chemistry of iodinated indoles.
Synthesis and Crystallization: From Commercial Precursor to Diffraction-Quality Crystals
The starting material for the structural analysis was a commercially available sample of this compound-2,3-dione.[1] The successful growth of single crystals suitable for X-ray diffraction is a critical and often challenging step in structural elucidation. The causality behind the choice of solvent and crystallization method is rooted in controlling the rate of nucleation and crystal growth to achieve a well-ordered lattice.
For this compound-2,3-dione, a slow evaporation method from an acetone solution was employed.[1] This technique is favored for its simplicity and effectiveness in producing high-quality crystals. Acetone, a moderately polar aprotic solvent, is capable of dissolving the compound, and its relatively high vapor pressure allows for gradual solvent removal, promoting the slow aggregation of molecules into a crystalline lattice. This controlled process minimizes the formation of defects and results in the growth of orange, rod-like crystals with dimensions suitable for single-crystal X-ray diffraction analysis.[1]
Experimental Protocol: Single Crystal Growth
A detailed, step-by-step methodology for the crystallization process is as follows:
-
Dissolution: A saturated solution of this compound-2,3-dione was prepared in acetone at room temperature.
-
Filtration: The solution was filtered to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: The filtered solution was placed in a loosely covered container to allow for the slow evaporation of the acetone.
-
Crystal Harvesting: Over a period of several days, as the solvent evaporated, orange, rod-like crystals formed. These were carefully harvested for X-ray diffraction analysis.[1]
Crystal Structure Analysis: Unveiling the Supramolecular Architecture
The determination of the crystal structure of this compound-2,3-dione was accomplished through single-crystal X-ray diffraction. The crystallographic data provides a precise three-dimensional map of the atomic positions within the crystal lattice, revealing key details about bond lengths, bond angles, and intermolecular interactions.
The molecule of this compound-2,3-dione is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.03 Å for all non-hydrogen atoms.[1] This planarity is a characteristic feature of the isatin scaffold. The crystal packing is dominated by a combination of hydrogen bonds and halogen bonds, which organize the molecules into a well-defined supramolecular assembly.
Crystallographic Data Summary
The key crystallographic data for this compound-2,3-dione are summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₈H₄INO₂ |
| Formula Weight | 273.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 (3) |
| b (Å) | 4.5678 (9) |
| c (Å) | 15.432 (3) |
| β (°) | 109.998 (4) |
| Volume (ų) | 817.1 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.220 |
| Absorption Coefficient (mm⁻¹) | 4.55 |
| F(000) | 512 |
Intermolecular Interactions: The Driving Forces of Crystal Packing
The solid-state structure of this compound-2,3-dione is a testament to the intricate interplay of non-covalent forces.
-
N—H···O Hydrogen Bonds: The primary interaction driving the formation of dimers is a pair of N—H···O hydrogen bonds.[1] These bonds link two molecules in an inversion-related fashion, creating a stable dimeric motif.
-
I···O Halogen Bonds: These dimers are further connected into zigzag chains along the direction through weak I···O interactions, with a distance of 3.184 (4) Å.[1] This type of interaction, where the electrophilic region on the iodine atom (the σ-hole) interacts with the nucleophilic oxygen atom, is a classic example of a halogen bond. Similar I···O interactions have been observed in other iodinated isatin derivatives.[1]
-
π–π Stacking Interactions: The zigzag chains are then linked in the c-axis direction via parallel-slipped π–π stacking interactions between the aromatic rings of the indole core.[1] The intercentroid distance for these interactions is 3.623 (3) Å, with an interplanar distance of 3.423 (2) Å.[1] These stacking interactions contribute to the formation of corrugated sheets parallel to the (011) plane.[1]
Experimental Workflow: From Crystal to Structure
The elucidation of a crystal structure follows a well-defined experimental workflow. The following diagram and protocol outline the key steps involved in the single-crystal X-ray diffraction analysis of this compound-2,3-dione.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Detailed Protocol for X-ray Crystallography
-
Crystal Selection and Mounting: A suitable single crystal of this compound-2,3-dione was selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal was placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data was collected at a controlled temperature to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data were processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem was solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model was refined against the experimental data by least-squares methods to optimize the atomic coordinates and displacement parameters.
-
Validation: The final refined structure was validated using software tools to check for geometric consistency and overall quality.
-
Crystallographic Information File (CIF) Generation: The final structural information, including atomic coordinates, bond lengths, angles, and experimental details, was compiled into a standard CIF file format for deposition in a crystallographic database.
Molecular and Supramolecular Visualization
The following diagrams illustrate the molecular structure of this compound-2,3-dione and the key intermolecular interactions that define its crystal packing.
Figure 2: The molecular structure of this compound-2,3-dione.
Figure 3: A schematic representation of the key intermolecular interactions.
Conclusion and Future Perspectives
The crystal structure of this compound-2,3-dione provides a detailed roadmap of the intermolecular forces that govern the self-assembly of this important class of molecules. The interplay of N—H···O hydrogen bonds, I···O halogen bonds, and π–π stacking interactions creates a robust and well-defined three-dimensional architecture. These findings are not only of fundamental interest in the field of crystal engineering but also have significant practical implications for drug development.
For researchers and scientists in the pharmaceutical industry, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is crucial. The ability of the iodine substituent to form predictable halogen bonds can be exploited in the design of co-crystals and polymorphs with tailored physicochemical properties. Future work in this area could involve the co-crystallization of this compound and its derivatives with various halogen bond acceptors to systematically study the influence of these interactions on properties such as melting point, solubility, and dissolution rate. Such studies will undoubtedly contribute to the development of more effective and reliable pharmaceutical formulations.
References
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Golen, J. A., & Manke, D. R. (2016). This compound-2,3-dione. IUCrData, 1(2), x160215. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Cornerstone in Medicinal Chemistry for Targeted Therapeutics. Retrieved from [Link]
-
Golen, J. A., & Manke, D. R. (2016). 7-Iodo-1H-indole-2,3-dione. IUCrData, 1(3), x160359. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
Sources
Unveiling the Electronic Landscape of 4-Iodo-1H-Indole: A Theoretical and Computational Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Iodo-1H-indole is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of a heavy iodine atom on the indole ring, make it a valuable building block for the synthesis of targeted therapeutics. This technical guide provides a comprehensive theoretical and computational framework for understanding the molecular properties of this compound. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will explore its optimized geometry, electronic structure, spectroscopic signatures, and reactivity profile. Furthermore, this guide will delve into the critical role of the iodine atom in mediating non-covalent interactions, particularly halogen bonding, and its implications for rational drug design. Detailed computational protocols and data interpretation are presented to empower researchers in harnessing the full potential of this compound in their scientific endeavors.
Introduction: The Strategic Importance of this compound
The indole nucleus is a ubiquitous motif in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological profile. The introduction of an iodine atom at the 4-position of the indole scaffold imparts distinct physicochemical properties that are highly advantageous in drug discovery. The iodine substituent can modulate lipophilicity, metabolic stability, and, most importantly, engage in specific non-covalent interactions such as halogen bonding, which can enhance binding affinity and selectivity for biological targets.
This guide will provide a deep dive into the theoretical underpinnings of this compound's behavior, offering a predictive lens through which its potential as a pharmacophore can be assessed.
Computational Methodology: A Self-Validating System
To ensure the scientific integrity of this guide, all computational data presented are derived from a robust and validated theoretical framework. The primary computational engine is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization and Electronic Structure Calculations
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation.
Protocol 1: Geometry Optimization
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.
-
Basis Set: 6-311++G(d,p) for all non-iodine atoms. For iodine, a basis set with effective core potentials, such as LANL2DZ, is employed to account for relativistic effects.
-
Solvation: To simulate a biological environment, the Polarizable Continuum Model (PCM) with water as the solvent can be applied.
-
Verification: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Caption: Schematic of HOMO and LUMO energy levels.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP will show a region of negative potential (red/yellow) around the nitrogen atom and the π-system of the rings, indicating susceptibility to electrophilic attack. Crucially, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), is expected on the outermost portion of the iodine atom along the C-I bond axis. This positive region is the basis for halogen bonding.
Reactivity and Chemical Descriptors
DFT calculations can provide quantitative measures of a molecule's reactivity.
Global Reactivity Descriptors
Global reactivity descriptors provide insights into the overall reactivity of a molecule.
Table 3: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |
Local Reactivity: Fukui Functions
While global descriptors describe the molecule as a whole, Fukui functions identify which atoms within the molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would predict that the nitrogen atom and certain carbon atoms in the pyrrole ring are susceptible to electrophilic attack, while the carbon atom attached to the iodine and other specific carbons are prone to nucleophilic attack.
The Significance of Halogen Bonding
A key feature of this compound is the ability of the iodine atom to act as a halogen bond donor. Halogen bonding is a non-covalent interaction between the electrophilic region (σ-hole) on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom in a biological macromolecule. The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. [1][2] The presence of a well-defined σ-hole on the iodine of this compound makes it a prime candidate for forming strong and directional halogen bonds with protein targets, which can significantly contribute to binding affinity and specificity.
Caption: Schematic of a halogen bond between this compound and a Lewis base.
Implications for Drug Development
The theoretical and computational insights into this compound provide a solid foundation for its application in drug discovery.
Scaffold for Rational Design
The well-defined electronic and steric properties of this compound make it an excellent scaffold for the design of targeted inhibitors. The iodine atom can be used as a handle for further synthetic modifications through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Protocol 3: Molecular Docking
-
Software: AutoDock, Glide, or similar docking program.
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized structure of the this compound derivative as the input ligand.
-
Docking Simulation: Define the binding site on the receptor and perform the docking simulation.
-
Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable interactions, paying close attention to the formation of halogen bonds.
The results of molecular docking studies can guide the optimization of lead compounds by suggesting modifications that enhance binding affinity and selectivity.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational approaches to understanding the multifaceted nature of this compound. Through the application of DFT and TD-DFT, we have elucidated its geometric and electronic properties, predicted its spectroscopic signatures, and analyzed its reactivity. A key takeaway is the significant role of the iodine atom in mediating halogen bonds, a feature that can be strategically exploited in the design of potent and selective drug candidates. The protocols and insights presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling them to leverage computational tools for the rational design of next-generation therapeutics based on the this compound scaffold.
References
-
Schrödinger, LLC. (2025). Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
PubMed Central. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]
-
MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]
-
FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials. Retrieved from [Link]
-
YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. Retrieved from [Link]
-
Schrödinger. (n.d.). Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. Retrieved from [Link]
-
Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-iodo-1H-indole in Organic Solvents
Introduction
4-iodo-1H-indole is a halogenated derivative of indole, a core scaffold in numerous natural products and pharmacologically active compounds. The introduction of an iodine atom at the 4-position of the indole ring significantly alters its electronic and lipophilic properties, making it a valuable building block in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is a cornerstone for its effective utilization in synthesis, purification, formulation, and biological screening. Poor solubility can lead to challenges in reaction kinetics, inaccurate dosing in bioassays, and difficulties in crystallization and purification.
This technical guide provides a comprehensive overview of the solubility profile of this compound. It is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. We will explore the physicochemical properties of the molecule, predict its behavior in different solvent classes, and provide a detailed, self-validating methodology for its empirical determination.
Part 1: Physicochemical Characterization of this compound
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key descriptors for this compound are summarized below. These parameters provide the foundational data for understanding its interactions with various solvents.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆IN | [1] |
| Molecular Weight | 243.04 g/mol | [1] |
| CAS Number | 81038-38-2 | [1] |
| XLogP3 (Calculated) | 2.7 | [1] |
Part 2: Theoretical Solubility Profile
The fundamental principle of "like dissolves like" governs solubility, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[2] The structure of this compound possesses distinct features that dictate its interactions:
-
The Indole Nucleus: A bicyclic aromatic system that is predominantly nonpolar and lipophilic.
-
The N-H Group: The pyrrole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor. This introduces a polar characteristic.
-
The Iodine Substituent: The iodine atom at the 4-position is large and polarizable, contributing significantly to the molecule's lipophilicity and van der Waals interactions.
Based on this structure, we can predict its solubility in different classes of organic solvents.
Polar Protic Solvents (e.g., Ethanol, Methanol)
These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Due to the N-H group in this compound, strong hydrogen bonding interactions are expected with these solvents. This, combined with dipole-dipole interactions, should result in good solubility . As a strong point of reference, the closely related analog, 4-chloro-1H-indole, exhibits a solubility of 50 mg/mL in ethanol.[3] Given the similar nature of the halogen substituent (with iodine being more lipophilic), a comparable or slightly lower solubility in ethanol is a reasonable expectation for this compound.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)
These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. They are highly effective at solvating polar molecules through strong dipole-dipole interactions. The polar N-H bond of this compound will interact favorably with the electronegative atoms in these solvents. Therefore, high solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)
These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Dissolution is primarily driven by weaker van der Waals forces.
-
Aromatic Solvents (Toluene): The solubility is expected to be moderate . The nonpolar character of the fused aromatic rings of indole will interact favorably with the benzene ring of toluene through van der Waals forces and potential π-π stacking.
-
Ethers (Diethyl Ether): Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor. This, coupled with its ability to engage in van der Waals interactions, suggests moderate to good solubility .
-
Aliphatic Hydrocarbons (Hexane): As a purely nonpolar solvent, hexane's interactions with the polar N-H group are unfavorable. While the lipophilic parts of the molecule will interact, overall solubility is predicted to be low to limited .
Part 3: Experimental Determination of Equilibrium Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The equilibrium shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound. It ensures that the solution has reached a true equilibrium with the solid state, providing a reliable and reproducible value.
Protocol: Equilibrium Shake-Flask Method
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
Volumetric flasks and calibrated pipettes
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Preparation of Supersaturated Solution:
-
Causality: To ensure equilibrium is reached with the solid phase, an excess of the solute must be present.
-
Procedure: Add an excess amount of solid this compound to a glass vial. For example, add approximately 10-20 mg of the compound to 2 mL of the chosen solvent. A visible amount of undissolved solid should remain at the bottom of the vial.
-
-
Equilibration:
-
Causality: Dissolution takes time to reach a state where the rate of dissolution equals the rate of precipitation. Agitation ensures the entire solvent volume is exposed to the solid, and a constant temperature is critical as solubility is temperature-dependent.
-
Procedure: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 to 48 hours. A longer duration may be necessary for compounds with slow dissolution kinetics.
-
-
Phase Separation:
-
Causality: It is crucial to separate the saturated supernatant from the excess solid without altering the equilibrium (e.g., by temperature change). Any particulate matter will lead to an overestimation of solubility.
-
Procedure: After equilibration, remove the vials and let them stand at the same constant temperature for a short period to allow the solid to settle. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Collection and Dilution:
-
Causality: The clear supernatant must be carefully sampled and diluted for accurate quantification within the linear range of the analytical instrument.
-
Procedure: Immediately after separation, carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, take the sample from the top layer. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtrate with the same solvent into a volumetric flask to bring the concentration into the analytical range.
-
-
Quantification:
-
Causality: A validated analytical method is required to determine the concentration of the solute in the diluted sample. A calibration curve ensures accuracy.
-
Procedure (UV-Vis Spectrophotometry Example):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standards at the wavelength of maximum absorbance (λ_max) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The solubility is typically reported in mg/mL or mol/L.
-
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the equilibrium shake-flask solubility determination protocol.
Part 4: Data Presentation
For systematic documentation and comparison, experimental results should be recorded in a structured format. The following table serves as a template for reporting solubility data for this compound.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Polar Protic | Ethanol | 25 | ||
| Methanol | 25 | |||
| Polar Aprotic | DMSO | 25 | ||
| Acetonitrile | 25 | |||
| Acetone | 25 | |||
| Nonpolar | Toluene | 25 | ||
| Diethyl Ether | 25 | |||
| n-Hexane | 25 |
Part 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from related halogenated indoles and general chemical safety principles should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound is a molecule of significant interest with a solubility profile that can be rationally predicted based on its chemical structure. It is expected to exhibit good to excellent solubility in polar protic and polar aprotic organic solvents, with moderate solubility in nonpolar aromatic solvents and limited solubility in aliphatic hydrocarbons. This guide provides the theoretical framework for these predictions and, more importantly, a robust, step-by-step experimental protocol for their accurate determination. By applying the principles and methodologies outlined herein, researchers can confidently handle and utilize this compound, ensuring the reliability and success of their scientific endeavors.
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Navigating the Nuances of 4-Iodo-1H-Indole: A Technical Guide to Stability and Storage
For Immediate Release
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. 4-Iodo-1H-indole, a key building block in the synthesis of a multitude of pharmacologically active compounds, presents unique challenges in its handling and storage. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its long-term preservation, ensuring the reliability and reproducibility of experimental outcomes.
Physicochemical Properties and Inherent Sensitivities
Understanding the fundamental properties of this compound is the first step in appreciating its stability profile.
| Property | Value | Source |
| Molecular Formula | C₈H₆IN | |
| Molecular Weight | 243.05 g/mol | |
| Melting Point | 51-54 °C | [1] |
| Boiling Point | 253-254 °C | [1] |
| Appearance | Solid |
The indole scaffold, while aromatic, is susceptible to oxidation, and the presence of the iodo-substituent introduces further considerations. Safety Data Sheets (SDS) consistently highlight that this compound is sensitive to air and light .[1][2] This sensitivity is a critical factor that dictates all handling and storage protocols.
Core Principles of Storage and Handling
To mitigate degradation, a multi-faceted approach to storage is essential. The primary objective is to exclude factors that initiate and propagate decomposition reactions.
Recommended Storage Conditions
For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment .[3] A controlled temperature range of 2-8°C is recommended.[3] The container should be tightly sealed to prevent the ingress of moisture and air.[1][4]
The Critical Role of an Inert Atmosphere
Given its sensitivity to air, storage under an inert atmosphere , such as nitrogen or argon, is a crucial preventative measure.[4] This displaces atmospheric oxygen, a key player in oxidative degradation pathways.
Potential Degradation Pathways: A Mechanistic Perspective
While specific long-term stability studies on this compound are not extensively available in public literature, an understanding of the reactivity of the indole nucleus and iodo-aromatic compounds allows for the prediction of likely degradation pathways.
Oxidation of the Indole Ring
The indole ring is electron-rich and susceptible to oxidation. Atmospheric oxygen can initiate a cascade of reactions, particularly at the C2 and C3 positions of the pyrrole ring. This can lead to the formation of various oxidized species, with isatins being common end-products of indole oxidation.[4] The presence of light can further catalyze these oxidative processes.
Caption: Potential Oxidative Degradation of this compound.
De-iodination
A common degradation pathway for iodinated aromatic compounds is the cleavage of the carbon-iodine bond. This can be initiated by light (photodegradation) or heat and may be facilitated by trace impurities in solvents.[5] The liberation of elemental iodine (I₂) is often visually indicated by a yellow or brown discoloration of the compound.[5]
Experimental Protocols for Ensuring Stability
To maintain the integrity of this compound in a research setting, the following protocols are recommended.
Aliquoting and Handling Workflow
To minimize repeated exposure of the bulk material to ambient conditions, it is best practice to aliquot the compound upon receipt.
Caption: Recommended Aliquoting and Handling Workflow.
Step-by-Step Aliquoting Protocol:
-
Preparation: Work in an area with subdued light. If available, perform all manipulations in a glovebox under an inert atmosphere.
-
Tare Vials: Use pre-dried amber glass vials with PTFE-lined caps. Tare each vial on an analytical balance.
-
Dispense: Quickly dispense the desired amount of this compound into each vial.
-
Inerting: If not in a glovebox, gently flush the headspace of each vial with a stream of dry nitrogen or argon before tightly sealing the cap.
-
Labeling: Clearly label each aliquot with the compound name, lot number, date, and amount.
-
Storage: Return the aliquots and the main stock bottle to the recommended storage conditions immediately.
Preparation of Solutions
When preparing solutions of this compound, the choice of solvent and handling procedure is critical.
Protocol for Solution Preparation:
-
Solvent Selection: Use high-purity, anhydrous solvents. If possible, degas the solvent prior to use to remove dissolved oxygen.
-
Dissolution: Dissolve the aliquoted solid in the chosen solvent. Gentle sonication can be used to aid dissolution if necessary. Avoid excessive heating.
-
Protection from Light: Prepare solutions in amber glassware or wrap the container in aluminum foil.
-
Storage of Solutions: If solutions are to be stored, they should be kept at 2-8°C under an inert atmosphere. The stability of the compound in solution is generally lower than in its solid state and should be assessed for the specific solvent and concentration.
Troubleshooting and Visual Indicators of Degradation
Regular visual inspection of the solid material and any prepared solutions is a simple yet effective way to monitor for potential degradation.
| Observation | Potential Cause | Recommended Action |
| Solid: Yellow to brown discoloration | Formation of elemental iodine (I₂) due to de-iodination. | Purity should be re-assessed by analytical methods (e.g., HPLC, NMR) before use. |
| Solution: Development of a yellow or brown tint | Similar to the solid, indicates de-iodination and potential oxidation. | The solution should be considered suspect and its purity verified. For sensitive applications, fresh solutions should be prepared. |
| Solid: Clumping or change in texture | Absorption of moisture. | The material should be dried under vacuum, and its purity re-analyzed. Storage conditions should be reviewed. |
Conclusion: A Proactive Approach to a Sensitive Compound
The stability of this compound is intrinsically linked to its sensitivity to air and light. By implementing stringent storage and handling protocols, researchers can significantly mitigate the risk of degradation. A proactive approach, including storage in a cool, dry, dark environment under an inert atmosphere, coupled with careful handling and aliquoting, is the cornerstone of preserving the integrity of this valuable synthetic intermediate. Adherence to these guidelines will not only extend the shelf-life of the compound but also enhance the reliability and reproducibility of the critical research in which it is employed.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PharmaJia. (n.d.). Accelerated Stability Testing. [Link]
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Yang, Z., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. International Journal of Molecular Sciences, 18(12), 2736. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Waterman, K. C. (2007). The Application of the Accelerated Stability Assessment Program (ASAP) to Predict the Shelf Life of a Drug Product. Journal of Pharmaceutical Sciences, 96(11), 2934-2943. [Link]
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Ma, Q., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11499-11516. [Link]
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Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]
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An In-Depth Technical Guide to the Electrophilic Iodination of 1H-Indole
This guide provides a comprehensive technical overview of the electrophilic iodination of 1H-indole, a cornerstone reaction in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, compares key iodinating reagents, and offers detailed, field-proven experimental protocols. The focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring both theoretical understanding and practical applicability.
Executive Summary: The Strategic Importance of 3-Iodoindoles
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. The selective functionalization of the indole ring is therefore a critical endeavor in medicinal chemistry and materials science. Electrophilic iodination, predominantly at the C3 position, yields 3-iodoindoles, which are exceptionally versatile synthetic intermediates. The carbon-iodine bond serves as a synthetic linchpin, enabling a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thereby providing access to complex, highly substituted indole derivatives. This guide will equip the practicing scientist with the knowledge to effectively and efficiently synthesize these valuable building blocks.
The Mechanistic Core: Understanding Regioselectivity in Indole Iodination
The electrophilic substitution of indole is a classic example of regioselectivity in heterocyclic chemistry. The reaction overwhelmingly favors substitution at the C3 position of the pyrrole ring over the C2 position or the benzene ring. This preference is a direct consequence of the electronic nature of the indole nucleus and the stability of the reaction intermediates.
The "Why" Behind C3-Selectivity
Upon attack by an electrophile (in this case, an electrophilic iodine species, "I+"), a cationic intermediate, often referred to as a Wheland intermediate or a σ-complex, is formed. The stability of this intermediate dictates the preferred site of attack.
-
Attack at C3: When the electrophile attacks the C3 position, the positive charge is delocalized over the C2 atom and, crucially, the nitrogen atom. This delocalization allows for the formation of a resonance structure where the aromaticity of the benzene ring is preserved, and the nitrogen atom helps to stabilize the positive charge. This is the more stable and therefore favored pathway.
-
Attack at C2: In contrast, electrophilic attack at the C2 position results in an intermediate where the positive charge is localized on the nitrogen atom, but this requires the disruption of the aromaticity of the fused benzene ring in the resonance forms that stabilize the charge. This pathway is significantly higher in energy.
The preservation of the benzenoid aromaticity in the intermediate of C3 attack is the key thermodynamic driver for the observed regioselectivity.
Kinetic vs. Thermodynamic Control
While C3 substitution is the thermodynamically favored outcome, the initial site of electrophilic attack can sometimes be subject to kinetic control. Under certain conditions, a reversible N-iodination or a fleeting C2-iodination might occur, but the system rapidly equilibrates to the more stable 3-iodoindole. For most practical synthetic purposes, the C3-iodinated product is the exclusive or major product isolated.
A Comparative Analysis of Key Iodinating Reagents
The choice of iodinating reagent is critical and depends on factors such as the reactivity of the indole substrate, desired reaction conditions (e.g., temperature, solvent), and practical considerations like cost and handling. Here, we compare the three most common reagents for the electrophilic iodination of 1H-indole.
| Reagent | Formula | Key Advantages | Key Disadvantages |
| Molecular Iodine | I₂ | Inexpensive, readily available, relatively safe to handle. | Less reactive, often requires an activating agent or base. Reactions can be slow. |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Highly reactive, often gives clean and high-yielding reactions under mild conditions. | More expensive than I₂, can be light and moisture sensitive. |
| Iodine Monochloride | ICl | Very reactive, effective for less reactive substrates. | Corrosive, moisture-sensitive, can potentially lead to chlorinated byproducts. Requires careful handling. |
Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and success.
Method 1: Iodination with N-Iodosuccinimide (NIS)
This method is often preferred for its mild conditions and high yields.
Protocol:
-
Preparation: To a solution of 1H-indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approximately 0.2 M concentration), add N-iodosuccinimide (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-iodoindole.
Causality Behind Choices:
-
NIS in slight excess (1.05 eq): Ensures complete consumption of the starting indole.
-
DMF or MeCN as solvent: These polar aprotic solvents effectively dissolve both indole and NIS, facilitating the reaction.
-
Room temperature: The high reactivity of NIS allows the reaction to proceed efficiently without the need for heating, which can prevent the formation of side products.
-
Sodium thiosulfate wash: This is a crucial step to quench any remaining electrophilic iodine species and decolorize the organic phase.
Method 2: Iodination with Iodine Monochloride (ICl)
This protocol is useful for its high reactivity, but requires more careful handling.
Protocol:
-
Preparation: Dissolve 1H-indole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.2 M concentration) and cool the solution to 0 °C in an ice bath.
-
Addition of ICl: Slowly add a solution of iodine monochloride (1.0 eq) in the same solvent to the cooled indole solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction by TLC. The reaction is typically rapid, often completing within 30-60 minutes.
-
Workup and Purification: Follow the same workup and purification procedure as described for the NIS method, including the essential sodium thiosulfate wash.
Causality Behind Choices:
-
Low temperature (0 °C): The high reactivity of ICl necessitates cooling to control the reaction rate and minimize potential side reactions.
-
Slow addition: Prevents localized high concentrations of the reactive ICl, leading to a cleaner reaction profile.
-
DCM or THF as solvent: These solvents are relatively inert and provide good solubility for the reactants.
Method 3: Iodination with Molecular Iodine (I₂)
This is a more classical and cost-effective method, often requiring a base to neutralize the HI byproduct.
Protocol:
-
Preparation: To a solution of 1H-indole (1.0 eq) in a solvent such as DMF, add a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.1 eq).
-
Addition of Iodine: To this mixture, add a solution of molecular iodine (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for the NIS method.
Causality Behind Choices:
-
Base (KOH or NaOH): The reaction of indole with I₂ produces hydrogen iodide (HI). The base neutralizes this acidic byproduct, driving the reaction to completion.
-
Potential for heating: The lower reactivity of molecular iodine may require gentle heating to achieve a reasonable reaction rate.
Visualizing the Process
The Mechanism of Electrophilic Iodination of Indole
A Technical Guide to the Regioselective Synthesis of 4-Iodo-1H-Indole: Strategies, Mechanisms, and Protocols
Abstract
The 4-iodo-1H-indole scaffold is a pivotal building block in medicinal chemistry and materials science, serving as a versatile precursor for complex molecular architectures, particularly in the development of targeted therapeutics like serotonin receptor ligands.[1] However, the regioselective introduction of an iodine atom at the C4 position of the indole nucleus presents a significant synthetic challenge due to the intrinsic electronic properties of the heterocycle, which favor functionalization at other positions. This technical guide provides an in-depth analysis of field-proven and contemporary strategies for the regioselective synthesis of this compound. We will dissect the causality behind various experimental approaches, from classical metalation reactions to modern transition-metal-catalyzed C-H activation, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
The Challenge of C4-Indole Functionalization
The indole ring system is an electron-rich heterocycle. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic substitution.[2][3] While the C2 position can also be functionalized, the benzene core (C4 to C7) is considerably less reactive and accessing it selectively is a long-standing challenge in synthetic chemistry.[4][5] Direct electrophilic iodination of an unsubstituted indole invariably leads to a mixture of products, with 3-iodoindole being the predominant species. Therefore, achieving C4-iodination requires strategies that can override the inherent reactivity of the indole core.
Figure 1: Relative reactivity of indole C-H positions towards electrophiles.
Strategy I: Transition-Metal-Catalyzed C-H Activation
The most powerful modern approach for functionalizing traditionally inert C-H bonds is transition-metal catalysis.[5][6] For C4-iodination of indoles, this strategy relies on the installation of a directing group (DG), typically at the C3 or N1 position, which chelates to a metal catalyst and positions it in close proximity to the C4-H bond, enabling selective activation.
C3-Carbonyl Directing Groups
Weakly coordinating carbonyl groups (e.g., aldehyde, ketone, amide) at the C3 position have proven highly effective in directing C4-functionalization.[6] The catalyst, typically a palladium(II) species, forms a six-membered palladacycle intermediate involving the C3-directing group and the C4-H bond. This pre-organized structure facilitates the C-H activation step exclusively at the C4 position.
A unified and highly effective method for C4-halogenation (including iodination) utilizes a transient directing group (TDG) strategy.[7] In this approach, a catalyst and a directing group (like an amino acid) combine in situ with the indole substrate to form the reactive, directed complex.
Caption: Mechanism of Pd-catalyzed C4-iodination using a transient directing group.
Experimental Protocol: TDG-Assisted C4-Iodination[7]
-
Reaction Setup: To an oven-dried Schlenk tube, add indole-3-carbaldehyde (0.2 mmol, 1.0 equiv.), anthranilic acid (0.04 mmol, 20 mol%), and Pd(OAc)₂ (0.02 mmol, 10 mol%).
-
Reagent Addition: Add N-iodosuccinimide (NIS) (0.3 mmol, 1.5 equiv.) and Ag₂CO₃ (0.3 mmol, 1.5 equiv.).
-
Solvent: Add 2.0 mL of 1,2-dichloroethane (DCE) as the solvent.
-
Reaction Conditions: Seal the tube and stir the mixture at 80 °C for 12 hours. The silver carbonate acts as an oxidant and halide scavenger.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the this compound-3-carbaldehyde product.
Data Summary: C4-Halogenation via TDG Strategy[7]
| Halogen Source | Product | Yield (%) |
| N-Chlorosuccinimide (NCS) | 4-Chloro-1H-indole-3-carbaldehyde | 85 |
| N-Bromosuccinimide (NBS) | 4-Bromo-1H-indole-3-carbaldehyde | 90 |
| N-Iodosuccinimide (NIS) | This compound-3-carbaldehyde | 82 |
Causality Insight: The choice of an amino acid like anthranilic acid as the TDG is critical. It reversibly forms an imine with the C3-aldehyde, creating a bidentate ligand system that strongly coordinates with the palladium catalyst. This coordination geometry forces the C-H activation to occur at the C4 position, overcoming the innate C3 preference. The silver salt is often essential to facilitate the regeneration of the active Pd(II) catalyst.
Strategy II: Synthesis via Electrophilic Cyclization
An alternative to functionalizing a pre-formed indole ring is to construct the ring from a precursor that already contains the iodine atom at the desired position. A highly effective method involves the Sonogashira coupling of a terminal alkyne with an appropriately substituted aniline, followed by an electrophilic cyclization.
This two-step, one-pot process provides excellent control over regiochemistry. The key is the electrophilic cyclization of the N,N-dialkyl-o-(1-alkynyl)aniline intermediate with molecular iodine (I₂).[8]
Caption: Workflow for the synthesis of 3-iodoindoles via electrophilic cyclization.
Mechanism & Rationale
The reaction proceeds via an initial iodonium-induced cyclization onto the alkyne, forming a vinyl cation intermediate. This is followed by an intramolecular attack by the aniline nitrogen. The subsequent cleavage of one of the N-alkyl groups, driven by the formation of the aromatic indole ring, is a key step. The choice of N-alkyl groups influences the rate of this cleavage, with methyl groups being more labile than bulkier substituents.[8] While this specific literature method produces 3-iodoindoles, the principle of cyclizing a pre-functionalized aromatic precursor is a cornerstone of heterocyclic synthesis and can be adapted for 4-iodoindole synthesis by starting with a 2-alkynyl-3-iodoaniline derivative.
Experimental Protocol: Synthesis of 3-Iodoindoles via Electrophilic Cyclization[8]
-
Sonogashira Coupling: In a flask, combine N,N-dimethyl-2-iodoaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Add the terminal alkyne (1.2 mmol) and triethylamine (Et₃N) (5 mL).
-
Reaction Conditions: Stir the mixture at room temperature under a nitrogen atmosphere until the starting aniline is consumed (monitored by TLC).
-
Workup (Part 1): Dilute the reaction mixture with ether and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum.
-
Electrophilic Cyclization: Dissolve the crude o-(1-alkynyl)aniline intermediate in CH₂Cl₂ (10 mL). Add a solution of molecular iodine (I₂) (1.2 mmol) in CH₂Cl₂ dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup (Part 2): Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography on silica gel to obtain the 3-iodoindole product.
Strategy III: Classical Metalation and Iodination
Before the advent of transition-metal catalysis, classical approaches involving stoichiometric metalation were employed. One such method is the regioselective chloromercuration of an N-protected indole, followed by iododemercuration.
This procedure allows for the synthesis of 4-iodoindoles from N-p-toluenesulfonyl (tosyl) indoles.[9] The bulky N-tosyl group serves a dual purpose: it protects the acidic N-H proton and deactivates the pyrrole ring towards electrophilic attack, allowing the reaction to proceed on the benzene portion of the molecule.
Rationale and Causality
The regioselectivity is dictated by the mercuration step. The precise mechanism is complex, but it is believed that the reaction proceeds via an electrophilic substitution on the benzene ring, with the C4 position being favored. The subsequent reaction with iodine replaces the chloromercury group (-HgCl) with an iodine atom. While effective, the high toxicity of mercury compounds makes this method less favorable for modern pharmaceutical and large-scale synthesis.[6]
Experimental Protocol: Mercuration-Iodination of N-Tosyl Indole[9]
-
Mercuration: To a solution of N-tosyl-3-substituted-indole (1.0 equiv.) in glacial acetic acid, add mercury(II) acetate (1.1 equiv.). Heat the mixture at reflux for several hours.
-
Chloride Exchange: Pour the cooled reaction mixture into a saturated aqueous solution of sodium chloride. The 4-acetoxymercuri derivative is converted to the more stable 4-chloromercuri-indole, which often precipitates and can be collected by filtration.
-
Iodination: Suspend the crude 4-chloromercuri-indole derivative in a suitable solvent like chloroform or carbon tetrachloride.
-
Reagent Addition: Add a solution of iodine (1.1 equiv.) in the same solvent.
-
Reaction Completion: Stir the mixture at room temperature until the reaction is complete (indicated by the disappearance of the iodine color).
-
Workup and Purification: Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine. Dry the organic layer and concentrate. Purify the resulting 4-iodo-N-tosyl-indole by chromatography or recrystallization. Deprotection of the tosyl group can then be performed under basic conditions to yield the final this compound.
Conclusion and Future Outlook
The regioselective synthesis of this compound has evolved significantly, moving from stoichiometric and often toxic classical methods to highly efficient and selective transition-metal-catalyzed C-H activation strategies. The use of removable or transient directing groups represents the state-of-the-art, offering high yields and functional group tolerance under relatively mild conditions. For cases where direct C-H functionalization is challenging, cyclization strategies provide a robust and unambiguous route to the target molecule.
As the demand for structurally complex and precisely functionalized indole derivatives in drug development continues to grow, future research will likely focus on developing even more sustainable and atom-economical methods. This includes the exploration of photoredox and enzymatic catalysis to achieve C4-selectivity, further expanding the synthetic chemist's toolkit for accessing this invaluable chemical scaffold.[6]
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- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry.
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- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. Beilstein Journal of Organic Chemistry.
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- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry.
- Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Synfacts.
- Regioselective C5−H Direct Iodination of Indoles. Supporting Information.
- Transient Directing Group Strategy as a Unified Method for Site Selective Direct C4–H Halogenation of Indoles. Organic Letters.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate.
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry.
- Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Organic & Biomolecular Chemistry.
- A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. ResearchGate.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Angewandte Chemie International Edition.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. The Chemical Record.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry.
- Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. Scientific Reports.
- Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry.
- Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. ACS Omega.
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 3. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of C-4 Functionalized Indoles
An Application Guide for the Suzuki-Miyaura Cross-Coupling of 4-iodo-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its functionalization allows for the fine-tuning of molecular properties to enhance therapeutic efficacy. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3][4]
This guide focuses on a key building block, this compound, providing a detailed protocol for its use in Suzuki-Miyaura coupling. The C-4 position of the indole ring is a strategic vector for structural modification, and mastering its arylation opens a direct path to novel chemical entities for drug discovery and materials science. This document provides a comprehensive overview, from the fundamental mechanism to a field-tested experimental protocol and troubleshooting advice.
The Catalytic Heart of the Reaction: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction is driven by a palladium catalyst, which cycles through different oxidation states to orchestrate the formation of the new C-C bond. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex. The electrophile, this compound, undergoes oxidative addition to the Pd(0) center, breaking the carbon-iodine bond and forming a new Pd(II) intermediate.[3][5] The reactivity of the halide is critical, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, making iodo-indoles excellent substrates.[7]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from boron to the palladium center. For this to occur, the organoboron compound (e.g., an arylboronic acid) must be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the Pd(II) center, displacing the halide.[6]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex—the indole and the newly transferred group—are coupled, forming the desired product. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Key Parameter Selection
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The presence of the acidic N-H proton on the indole ring adds a layer of complexity that must be considered.
-
Palladium Catalyst & Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often employ a separate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[9] For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often superior, as they promote the oxidative addition and reductive elimination steps and enhance catalyst stability.[10]
-
Base Selection: The base is critical for activating the boronic acid.[8] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For substrates with acidic protons, like the N-H of indole, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. Overly strong bases can deprotonate the indole, which may lead to catalyst inhibition or undesired side reactions.[1][11]
-
Solvent System: The choice of solvent is crucial for ensuring all components remain in solution.[12] A mixture of an aprotic organic solvent and water is standard.
-
Dioxane/Water or THF/Water: These are excellent general-purpose systems. The water is essential for dissolving the inorganic base, which facilitates the formation of the active boronate species.[12]
-
DMF or Toluene/Ethanol/Water: These are also effective combinations, with the higher boiling point of DMF allowing for higher reaction temperatures if needed.[7][13]
-
-
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate. Temperatures between 80-110 °C are typical. Microwave irradiation can dramatically shorten reaction times from hours to minutes and is a valuable tool for high-throughput synthesis.[14]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) OR Palladium Precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert gas supply (Nitrogen or Argon), and purification equipment.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimizing Sonogashira Coupling Conditions for 4-Iodo-1H-Indole
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] The functionalization of the indole scaffold is therefore of paramount importance in drug discovery. The Sonogashira cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, enabling the direct introduction of alkynyl moieties.[3][4][5] This application note provides a comprehensive guide to the Sonogashira coupling of 4-iodo-1H-indole, a key intermediate for accessing a diverse range of 4-substituted indole derivatives. We will delve into the reaction mechanism, explore critical experimental parameters, provide a detailed experimental protocol, and offer troubleshooting insights to empower researchers in this field.
Introduction: The Strategic Importance of 4-Alkynylindoles
The Sonogashira reaction, first reported in 1975, has become an indispensable tool in organic synthesis.[5][6] Its ability to proceed under mild conditions, such as at room temperature and with mild bases, makes it highly suitable for the synthesis of complex and sensitive molecules.[3] For indole chemistry, this reaction provides a direct pathway to 4-alkynylindoles. These compounds are not only valuable final products but also versatile synthetic intermediates, amenable to further transformations such as cyclizations, reductions, and click chemistry, thus opening avenues to novel heterocyclic systems and complex molecular architectures.
The Reaction Mechanism: A Synergistic Catalytic Cycle
The efficacy of the Sonogashira coupling lies in a dual catalytic system involving palladium and copper(I), which operate in synergy.[4][7] While the precise mechanism can be complex and debated, a generally accepted pathway involves two interconnected cycles. Understanding this mechanism is crucial for rational optimization and troubleshooting.
The Palladium Cycle:
-
Reductive Activation: A pre-catalyst, typically a Pd(II) species like PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) complex, Pd(PPh₃)₂.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound. This is often the rate-determining step and breaks the C-I bond, forming a Pd(II)-indolyl intermediate.[5][7]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.
-
Reductive Elimination: The newly formed C-C bond is established as the 4-alkynylindole product is released, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the terminal alkyne's acidic proton is removed, forming a key copper(I) acetylide intermediate.[4] This species is now primed for the transmetalation step with the palladium complex.
The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed at much milder temperatures than early copper-free variants.[6] However, copper can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), a primary side reaction that must be controlled.[4][8] Consequently, copper-free Sonogashira protocols have also been developed, which are particularly useful when homocoupling is a significant issue or when the substrate is sensitive to copper.[7][9]
Caption: Fig. 1: Simplified Dual Catalytic Cycle.
Critical Parameters for Coupling with this compound
The success of the Sonogashira coupling hinges on the careful selection of several key components. For a substrate like this compound, particular attention must be paid to the catalyst system and base due to the presence of the potentially reactive N-H bond.
-
Aryl Halide (this compound): Aryl iodides are the most reactive halides for Sonogashira couplings, with reactivity following the trend I > OTf > Br >> Cl.[3] This high reactivity allows for the use of mild reaction conditions, often at room temperature, which is beneficial for preserving sensitive functional groups on the indole ring or the alkyne coupling partner.
-
The Indole N-H Proton: The acidity of the indole N-H can be a complicating factor. While many Sonogashira reactions on indoles proceed without N-protection, strong bases can deprotonate the nitrogen, potentially leading to side reactions or catalyst inhibition.[10] If issues arise, protection of the indole nitrogen with groups like tosyl (Ts), Boc, or SEM can be an effective strategy, though this adds steps to the overall synthesis.[11]
-
Palladium Catalyst: Standard, commercially available catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are effective for this transformation.[3][5] Catalyst loading is typically kept low, in the range of 1-5 mol%.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used in catalytic amounts (typically 2-10 mol%). Its primary role is to facilitate the reaction at lower temperatures.[6]
-
Base: The base is critical for deprotonating the alkyne. Liquid amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent or co-solvent.[12] Inorganic bases such as K₂CO₃ or Cs₂CO₃ are also employed, particularly in copper-free systems or when the amine functionality is incompatible with the substrate.[9][13]
-
Solvent: The choice of solvent can significantly impact reaction outcomes. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are common choices.[1][5] In some cases, using a non-polar solvent like toluene can help suppress the alkyne homocoupling side reaction.[2]
Tabulated Reaction Conditions
The following table summarizes representative conditions for Sonogashira couplings on iodo-aniline and iodo-indole systems, providing a valuable starting point for optimization.
| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (2) | Et₃N | Et₃N | RT | >95 |
| 2 | N,N-dimethyl-2-iodoaniline | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3), CuI (2) | Et₃N | Et₃N/CH₃CN | 60 | 92 |
| 3 | 2-Bromo-N-acetyl-aniline | Phenylacetylene | Pd(OAc)₂ (2), X-Phos (4) | Cs₂CO₃ (2.0) | DMF | 80 | 86 (ratio) |
| 4 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina, Cu₂O | - | THF/DMA | 75 | Low (batch) |
| 5 | 2,6,9,10-Tetrabromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5), cataCXium A (1) | Cs₂CO₃ (1.0) | 2-MeTHF | RT | 95 |
Table compiled from data found in references[1][9][13][14]. Yields and conditions are specific to the cited literature and serve as examples.
Detailed Experimental Protocol
This section provides a robust, step-by-step procedure for the coupling of this compound with phenylacetylene.
Reaction Scheme: this compound + Phenylacetylene → 4-(Phenylethynyl)-1H-indole
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.02 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.02 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure anaerobic conditions. This is critical to prevent catalyst degradation and suppress Glaser homocoupling.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 0.1 M concentration relative to the indole) and anhydrous Et₃N (3.0 equiv) via syringe. Stir the mixture for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and copper salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(phenylethynyl)-1H-indole.
-
Sources
- 1. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spuvvn.edu [spuvvn.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
Application Note: Palladium-Catalyzed Heck Vinylation of 4-Iodo-1H-indole
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Site-selective functionalization of the indole ring is crucial for the synthesis of novel drug candidates. Among the various positions, derivatization at the C4-position of the indole benzene ring presents a significant synthetic challenge but offers a valuable vector for molecular diversification.[2][3] This application note provides a detailed guide to the Mizoroki-Heck reaction, a powerful palladium-catalyzed cross-coupling method for the C-C bond formation between 4-iodo-1H-indole and various alkenes.[4] We present the core mechanistic principles, key reaction parameters, and two detailed, validated protocols for coupling with both electron-deficient and styrenic olefins. This guide is intended for researchers in synthetic organic chemistry and drug development seeking to leverage this transformation for the creation of complex molecular architectures.
Introduction and Scientific Principles
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of a substituted alkene through the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[4] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, which has become a paradigm for many cross-coupling reactions.[4][5]
When applied to this compound, this reaction allows for the direct installation of a vinyl group at the C4-position, a modification that is otherwise difficult to achieve. The products, 4-vinylindoles, are versatile intermediates for further chemical elaboration.
The Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves four key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Aryl-Pd(II)-halide complex.[7] This is often the rate-determining step.
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the olefin into the Aryl-Pd bond, forming a new carbon-carbon sigma bond.[5][8]
-
β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the carbon adjacent (beta) to the palladium. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and generating the C=C double bond of the product.[8] This step dictates the regioselectivity of the reaction.
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The Pd(0) species can then re-enter the catalytic cycle.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Generalized Catalytic Cycle for the Heck Reaction."
Key Experimental Considerations
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[8][9] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[10]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are crucial for stabilizing the palladium catalyst and influencing its reactivity.[4][10] However, in some cases, phosphine-free conditions can be employed, particularly with iodide substrates.[11]
-
Base: A base is required to neutralize the hydrogen iodide (HI) generated during the reductive elimination step, regenerating the Pd(0) catalyst.[4] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[4][12]
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP) are typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.[13]
-
Substrate (Alkene): Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally excellent substrates for the Heck reaction.[4][14] Styrenes and other electron-neutral or electron-rich alkenes can also be used effectively, though conditions may need optimization.[15]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium compounds and organic solvents are hazardous; consult Safety Data Sheets (SDS) before use.
Protocol 1: Heck Coupling with an Electron-Deficient Alkene (Methyl Acrylate)
This protocol describes the synthesis of Methyl (E)-3-(1H-indol-4-yl)acrylate, a common building block.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and P(o-tol)₃ (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (approx. 0.1 M concentration relative to the indole). Stir the mixture for 10 minutes to allow for catalyst pre-formation.
-
Add triethylamine (2.0 equiv) followed by methyl acrylate (1.5 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Heck Coupling with a Styrene Derivative
This protocol details the synthesis of 4-styryl-1H-indole, demonstrating the coupling with a non-activated alkene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask with a stir bar and condenser, add this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv, 3 mol%), finely ground anhydrous K₂CO₃ (2.5 equiv), and TBAB (1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under inert atmosphere, add anhydrous NMP (approx. 0.1 M) followed by styrene (1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 130-140 °C in an oil bath. The higher temperature is often necessary for less reactive alkenes.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 12-24 hours).
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (3x) and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired 4-styryl-1H-indole.
Comparative Data Summary
The following table summarizes typical conditions and outcomes for the protocols described. Yields are representative and may vary based on reaction scale and purity of reagents.
| Parameter | Protocol 1 (Methyl Acrylate) | Protocol 2 (Styrene) |
| Alkene | Methyl Acrylate (Electron-deficient) | Styrene (Electron-neutral) |
| Catalyst (mol%) | Pd(OAc)₂ (2%) | Pd(OAc)₂ (3%) |
| Ligand (mol%) | P(o-tol)₃ (4%) | None (Jeffery Conditions) |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) |
| Additive | None | TBAB (Phase-Transfer Catalyst) |
| Solvent | DMF | NMP |
| Temperature | 100 °C | 130-140 °C |
| Typical Time | 8-16 h | 12-24 h |
| Typical Yield | 75-90% | 60-80% |
Workflow and Visualization
A robust experimental workflow is critical for reproducibility and success.
Applications in Drug Development
The C4-vinylation of indoles opens a gateway to a wide array of complex molecules. The resulting vinyl group is a versatile chemical handle that can participate in various subsequent transformations, including:
-
Diels-Alder Reactions: To construct complex polycyclic systems.
-
Hydrogenation: To produce 4-ethylindoles.
-
Oxidative Cleavage: To yield 4-indolecarboxaldehydes.
-
Metathesis Reactions: For chain elongation and macrocyclization.
This strategic bond formation allows for the late-stage functionalization of indole-containing fragments, a highly valuable technique in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[16] The C4-substituted indole motif is present in a range of bioactive compounds, making methods for its synthesis highly relevant to the pharmaceutical industry.[3]
Conclusion
The Mizoroki-Heck reaction is a reliable and powerful tool for the C4-vinylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently couple this substrate with a variety of alkenes. The protocols provided herein serve as a validated starting point for synthetic chemists. The versatility of the resulting 4-vinylindole products makes this reaction a key strategic step in the synthesis of novel compounds for drug discovery and materials science.
References
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
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Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(17), 4203–4216. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
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de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
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Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15. [Link]
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Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Press Release. [Link]
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Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133–1136. [Link]
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Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805. [Link]
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Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528. [Link]
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Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
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Application Notes & Protocols: Strategic Synthesis of 4-Amino-1H-indoles via Buchwald-Hartwig Amination
Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a robust and versatile methodology for the formation of carbon-nitrogen (C-N) bonds.[1] This guide offers a detailed exploration of its application to the synthesis of 4-amino-1H-indoles from 4-iodo-1H-indole. The 4-aminoindole scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological pathways, including tubulin polymerization and c-Met kinase inhibition.[2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational theory with actionable protocols, data-driven insights, and troubleshooting advice to enable the efficient and successful synthesis of these valuable compounds.
Core Concepts: The Mechanics of C-N Bond Formation
The Buchwald-Hartwig amination is a cross-coupling reaction that catalytically joins an amine with an aryl halide or pseudohalide.[4] The reaction's success with heteroaromatic substrates like this compound has made it an indispensable tool in drug discovery.[5] The generally accepted catalytic cycle, illustrated below, involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Catalytic Cycle Workflow```dot
Caption: Figure 2. Step-by-step experimental workflow for the amination reaction.
Troubleshooting Common Issues
Even robust reactions can present challenges. Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong or soluble base- Impure reagents or solvent | - Ensure rigorous inert atmosphere technique and use freshly degassed solvents.<[6]br>- Screen alternative bases (e.g., KOtBu, LHMDS).<[7]br>- Use a pre-catalyst for more reliable activation. [7] |
| Hydrodehalogenation | The aryl iodide is reduced to indole instead of coupling. | - This can be a competitive side reaction. Try a different ligand that favors reductive elimination over β-hydride elimination pathways.<[4]br>- Lowering the reaction temperature may help, though it will slow the desired reaction. |
| Complex Product Mixture | - N-H of indole participates in the reaction.- Base-sensitive functional groups on substrates decompose. | - Protect the indole N-H with a suitable protecting group (e.g., Boc, SEM) if it is not the intended reaction site.- If substrates are base-sensitive, screen weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times. [7] |
| Reaction Stalls | Iodide inhibition of the catalyst. | Aryl iodides can sometimes be challenging due to the formation of unreactive palladium-iodide dimers. [8]Using toluene as a solvent can help by precipitating iodide salts. Increasing ligand loading can also mitigate this effect. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for accessing the valuable 4-aminoindole core structure. A rational approach to selecting the catalyst, ligand, base, and solvent is paramount for success. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can confidently apply this powerful transformation to accelerate their programs in drug discovery and materials science.
References
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-
Barbe, G., & Stradiotto, M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026. [Link]
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ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
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Maes, B. U. W., & Kelgok, T. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(15), 3458. [Link]
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Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Liou, J. P., et al. (2008). Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 51(14), 4351-5. [Link]
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Viciu, M. S., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12347-53. [Link]
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Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Frank, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2188-2195. [Link]
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ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
- BenchChem. (2025).
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Blake, J. F., et al. (2008). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 18(16), 4585-8. [Link]
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The Strategic Functionalization of the Indole C4-Position: A Guide to Palladium-Catalyzed Cross-Coupling of 4-Iodo-1H-indole
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, with its derivatives forming the basis of numerous pharmaceuticals and biologically active natural products.[1] The strategic modification of the indole core is therefore of paramount importance in drug discovery. While functionalization at the C2, C3, and N1 positions is well-established, derivatization at the C4-position of the indole benzene ring has historically presented a greater challenge. This guide provides a comprehensive overview and detailed application notes for the palladium-catalyzed cross-coupling of 4-iodo-1H-indole, a versatile precursor for the synthesis of diverse 4-substituted indoles. We will delve into the mechanistic underpinnings and provide field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.
Introduction: The Significance of C4-Functionalized Indoles
The indole ring system is a privileged structure in drug design, present in a wide array of therapeutic agents targeting various diseases.[1] The specific substitution pattern on the indole core profoundly influences its pharmacological profile. Functionalization at the C4-position, in particular, has led to the discovery of potent and selective modulators of biological targets. The development of robust synthetic methodologies to access these C4-substituted indoles is therefore a critical endeavor in medicinal chemistry.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a mild and versatile toolkit for molecular construction. The use of this compound as a coupling partner provides a reliable and predictable entry point for introducing a diverse range of functionalities at this strategic position.
The Role of N-Protection in Cross-Coupling Reactions
A critical consideration in the cross-coupling of this compound is the presence of the acidic N-H proton. This proton can interfere with the catalytic cycle in several ways, including reacting with the base, coordinating to the palladium center, or promoting side reactions. Therefore, the protection of the indole nitrogen is often a crucial step to ensure high yields and reproducibility.
Commonly used protecting groups for indoles in palladium-catalyzed reactions include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under mild acidic conditions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Cleaved with fluoride sources.
-
Tosyl (p-toluenesulfonyl): A robust protecting group, often requiring harsher conditions for removal.
The choice of protecting group can influence the electronic properties of the indole ring and may require optimization for specific coupling reactions.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and aryl-heteroaryl structures. The reaction of this compound with various boronic acids or esters provides access to a wide range of 4-arylindoles.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the 4-iodoindole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Phenyl-1H-indole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of N-Boc-4-iodo-1H-indole with phenylboronic acid.
Materials:
-
N-Boc-4-iodo-1H-indole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-4-iodo-1H-indole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodoindoles
| Entry | N-Protecting Group | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Boc | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [3] |
| 2 | H | Pd/C | None | K₂CO₃ | DMF/H₂O | 100 | 70-85 | [4] |
| 3 | SEM | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 80-90 | [5] |
Heck Reaction: Synthesis of 4-Alkenylindoles
The Heck reaction provides a direct method for the arylation or vinylation of alkenes, enabling the synthesis of 4-alkenylindoles from this compound.
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the C-I bond of the 4-iodoindole.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates HX in the presence of a base to regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of 4-(But-1-en-2-yl)-1H-indole
This protocol outlines a general procedure for the Heck reaction of N-Boc-4-iodo-1H-indole with n-butyl acrylate.
Materials:
-
N-Boc-4-iodo-1H-indole
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add N-Boc-4-iodo-1H-indole (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv) and n-butyl acrylate (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[6]
Table 2: Representative Conditions for Heck Reaction of 4-Iodoindoles
| Entry | N-Protecting Group | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Boc | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 75-85 | [7] |
| 2 | H | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 60-75 | [8] |
| 3 | Tosyl | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 | 80-90 | [8] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, allowing for the direct introduction of terminal alkynes onto the 4-position of the indole ring.
Mechanistic Considerations
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The proposed mechanism involves:
-
Oxidative Addition: Pd(0) adds to the 4-iodoindole.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The alkynyl group is transferred from copper to the palladium complex.
-
Reductive Elimination: The desired 4-alkynylindole is formed, and the Pd(0) catalyst is regenerated.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-1H-indole
This protocol provides a general procedure for the Sonogashira coupling of N-SEM-4-iodo-1H-indole with phenylacetylene.
Materials:
-
N-SEM-4-iodo-1H-indole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add N-SEM-4-iodo-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.[9][10]
Table 3: Representative Conditions for Sonogashira Coupling of 4-Iodoindoles
| Entry | N-Protecting Group | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | SEM | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 85-95 | [9] |
| 2 | H | Pd(OAc)₂ | CuI | DBU | DMF | 80 | 70-85 | [10] |
| 3 | Boc | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | Toluene | 60 | 80-90 | [11] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of 4-aminoindoles, which are important pharmacophores.[12]
Mechanistic Principles
The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions:
-
Oxidative Addition: Pd(0) adds to the 4-iodoindole.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes the amine proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups couple to form the C-N bond, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-1H-indole
This protocol describes a general procedure for the Buchwald-Hartwig amination of N-tosyl-4-iodo-1H-indole with piperidine.
Materials:
-
N-Tosyl-4-iodo-1H-indole
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add N-tosyl-4-iodo-1H-indole (1.0 equiv), piperidine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[13][14]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of 4-Iodoindoles
| Entry | N-Protecting Group | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Tosyl | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 80-90 | [13] |
| 2 | Boc | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 75-85 | [14] |
| 3 | H | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 100 | 65-80 | [13] |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound represents a robust and versatile strategy for the synthesis of a diverse array of 4-substituted indoles. The methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the C4-position of the indole scaffold. The choice of protecting group, catalyst, ligand, base, and solvent are all critical parameters that must be carefully considered and optimized for each specific transformation. As the demand for novel and potent therapeutic agents continues to grow, the development of efficient and selective methods for the functionalization of privileged scaffolds like indole will remain a key area of research. The continued evolution of palladium catalysis, including the development of more active and stable catalysts, will undoubtedly further expand the synthetic utility of this compound and its derivatives in the pursuit of new medicines.
References
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One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. ChemCatChem. Available at: [Link].
-
ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. Available at: [Link].
-
Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. Fudan University. Available at: [Link].
-
A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. ResearchGate. Available at: [Link].
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing. Available at: [Link].
-
Synthesis of a Series of Diaminoindoles. ACS Publications. Available at: [Link].
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Institutes of Health. Available at: [Link].
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. National Institutes of Health. Available at: [Link].
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Institutes of Health. Available at: [Link].
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
-
Indole arylation with different N‐protecting groups. ResearchGate. Available at: [Link].
-
A new synthetic approach to the 3,4-dihydro-1H-[15][16]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. National Institutes of Health. Available at: [Link].
-
(PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link].
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available at: [Link].
-
(A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... ResearchGate. Available at: [Link].
-
Heck Reaction. University of Connecticut. Available at: [Link].
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Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. Available at: [Link].
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Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing. Available at: [Link].
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Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health. Available at: [Link].
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
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Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... ResearchGate. Available at: [Link].
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link].
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The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link].
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Photoinduced inverse Sonogashira coupling reaction. National Institutes of Health. Available at: [Link].
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link].
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Application Notes and Protocols: Preparation of 4-Alkynyl-1H-indoles via Sonogashira Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Alkynyl-1H-indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3][4] Specifically, 4-alkynyl-1H-indoles are valuable synthetic intermediates, enabling the construction of complex polycyclic systems and serving as key building blocks for pharmacologically active molecules. Their utility spans from antiviral agents to treatments for neurodegenerative diseases and cancer.[3][4][5] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands out as a robust and versatile method for forging the crucial C(sp²)-C(sp) bond to create these valuable compounds.[6][7][8][9] This guide provides an in-depth exploration of the Sonogashira reaction for the synthesis of 4-alkynyl-1H-indoles, covering the underlying mechanism, detailed experimental protocols, and troubleshooting strategies.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] This dual-catalyst system allows the reaction to proceed under mild conditions, a significant improvement over earlier palladium-only methods that required harsh conditions.[6][7]
The Catalytic Cycles
1. The Palladium Cycle:
-
Oxidative Addition: The cycle begins with the oxidative addition of the 4-haloindole to a palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the halide is crucial, with iodides being more reactive than bromides or chlorides.[6][10]
-
Transmetalation: The key step where the two cycles intersect is transmetalation. A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.[10][11][12]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-1H-indole product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][10]
2. The Copper Cycle:
-
π-Alkyne Complex Formation: A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a π-alkyne-copper complex.[10] This complexation increases the acidity of the alkyne's terminal proton.[10][12]
-
Deprotonation: A base, commonly an amine such as triethylamine or diisopropylamine, deprotonates the activated alkyne to form the crucial copper(I) acetylide intermediate.[10][13]
The "Copper-Free" Sonogashira Variant
While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[6][12][14] To circumvent this, "copper-free" Sonogashira protocols have been developed. In these systems, the amine base is believed to directly facilitate the deprotonation of the alkyne at the palladium center, albeit often requiring more forcing conditions or specialized ligands.[10][15]
Experimental Protocol: Synthesis of a Representative 4-Alkynyl-1H-indole
This protocol details the synthesis of 4-(phenylethynyl)-1H-indole from 4-iodo-1H-indole and phenylacetylene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Phenylacetylene | ≥98% | Commercially available | |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | Catalyst grade | Commercially available | Air-stable palladium(II) precatalyst |
| Copper(I) iodide (CuI) | ≥99% | Commercially available | Store under inert atmosphere |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially available | Must be dry and free of primary/secondary amines |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available | Inhibitor-free |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | ||
| Brine (saturated aqueous NaCl) | Reagent grade | ||
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | ||
| Silica gel | 230-400 mesh | Commercially available | For column chromatography |
| Solvents for chromatography (Hexanes, Ethyl Acetate) | HPLC grade | Commercially available |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv, e.g., 1.215 g, 5.0 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv, 70 mg, 0.1 mmol) and copper(I) iodide (0.04 equiv, 38 mg, 0.2 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Solvents and Reagents:
-
Add anhydrous tetrahydrofuran (THF, 25 mL) and anhydrous triethylamine (TEA, 10 mL) via syringe.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add phenylacetylene (1.2 equiv, 0.66 mL, 6.0 mmol) dropwise via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure 4-(phenylethynyl)-1H-indole.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive halide (e.g., bromide or chloride). 3. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst. Consider using a more active precatalyst or ligand.[16] 2. For aryl bromides, consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos or SPhos) and higher temperatures (80-100 °C).[8][16] 3. Gradually increase the reaction temperature. |
| Significant Homocoupling of Alkyne (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Ensure the reaction is performed under strictly anaerobic conditions.[12] 2. Reduce the amount of copper(I) iodide. 3. Consider a "copper-free" Sonogashira protocol.[6][16] |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficulty in Purification | 1. Formation of closely eluting byproducts. 2. Presence of residual catalyst. | 1. Optimize the chromatography conditions (solvent system, gradient). 2. Consider a pre-purification step, such as filtering the crude mixture through a short plug of silica gel or celite. |
| N-H Interference | The acidic proton on the indole nitrogen can sometimes interfere with the catalytic cycle. | For challenging substrates, protection of the indole nitrogen with a group like tert-butoxycarbonyl (Boc) or tosyl (Ts) may improve yields.[16][17] However, many successful Sonogashira couplings on N-unprotected indoles have been reported.[16] |
Conclusion
The Sonogashira reaction is a powerful and reliable tool for the synthesis of 4-alkynyl-1H-indoles. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently access these valuable building blocks for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.
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The Strategic Application of 4-Iodo-1H-indole in the Synthesis of Complex Natural Products: A Guide for Researchers
Introduction: The Indole Nucleus and the Advantage of the 4-Iodo Substituent
The indole scaffold is a cornerstone of natural product chemistry and medicinal chemistry, forming the core of a vast array of biologically active compounds, including a significant number of alkaloids.[1][2][3][4] Its prevalence in nature underscores its evolutionary selection as a privileged structure for interacting with biological targets. Consequently, the development of synthetic methodologies to construct and functionalize the indole ring system remains a vibrant area of chemical research.[5]
Among the various functionalized indole building blocks, 4-iodo-1H-indole has emerged as a particularly versatile and strategic starting material for the total synthesis of complex natural products. Its utility stems from the reactivity of the carbon-iodine bond at the C4 position, which is amenable to a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[6] This allows for the direct and regioselective introduction of diverse molecular fragments, providing a convergent and efficient approach to intricate molecular architectures.
This technical guide provides an in-depth exploration of the use of this compound in natural product synthesis, offering detailed application notes, step-by-step protocols for key transformations, and insights into the strategic decisions behind its implementation.
Key Transformations of this compound: A Gateway to Molecular Diversity
The C4-iodo substituent of the indole ring serves as a versatile handle for a variety of cross-coupling reactions. The following sections detail the most pivotal of these transformations, providing generalized protocols and discussing the underlying principles that guide experimental design.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[7][8] In the context of this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl moieties at the C4 position, a key step in the synthesis of many natural products.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts are central to the Suzuki-Miyaura coupling.[9] Catalysts such as Pd(PPh₃)₄ and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed. The choice of ligand on the palladium center is critical; bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency.
-
Base: A base is required to activate the organoboron species. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is often necessary for the transmetalation step. The choice of organic solvent is dictated by the solubility of the reactants and the desired reaction temperature.
-
Protecting Groups: The indole nitrogen is often protected to prevent side reactions and improve solubility.[10] Common protecting groups include tosyl (Ts), Boc, and benzyl (Bn). However, developments in catalyst systems have increasingly allowed for successful couplings on unprotected indoles.[10]
Generalized Protocol for Suzuki-Miyaura Coupling of this compound:
A general procedure for the Suzuki-Miyaura coupling of a protected this compound is as follows:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-protected this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-indole derivative.[11]
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction provides a direct route to introduce alkynyl moieties at the C4 position of the indole ring, which can then be further elaborated into more complex structures.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The classical Sonogashira coupling employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Solvent: While the amine base can often serve as the solvent, other organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used.
Generalized Protocol for Sonogashira Coupling of this compound:
A general procedure for the Sonogashira coupling of a protected this compound is as follows:
-
To a dry reaction vessel under an inert atmosphere, add the N-protected this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-2 mol%).
-
Add an anhydrous amine solvent (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-1H-indole derivative.[15][16]
Case Studies: this compound in Action
The strategic importance of this compound is best illustrated through its application in the total synthesis of complex natural products. The following case studies highlight its role in constructing key molecular fragments.
Case Study 1: The Total Synthesis of Dragmacidin D
Dragmacidin D is a marine alkaloid with a complex bis-indole structure that has garnered significant attention due to its potential as a lead compound for treating neurodegenerative diseases.[17][18] Several total syntheses of Dragmacidin D have been reported, with some employing this compound as a key starting material.
In one approach, a palladium-catalyzed C-H/C-I coupling between a thiophene derivative and a protected 4-iodoindole was a crucial step in assembling the core structure of Dragmacidin D.[19] This transformation highlights the power of using this compound to forge challenging carbon-carbon bonds.
Key Synthetic Step: Pd-Catalyzed Thiophene-Indole C-H/C-I Coupling
Synthetic Pathway for a Key Fragment of Dragmacidin D
Caption: C-H/C-I coupling in the synthesis of a Dragmacidin D precursor.
Protocol for the Pd-Catalyzed Thiophene-Indole Coupling:
-
In a reaction vessel, combine the N-protected this compound (1.0 equiv.), the substituted thiophene (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tris(2,2,2-trifluoroethyl) phosphite (P[OCH(CF₃)₂]₃, 10 mol%).
-
Add silver carbonate (Ag₂CO₃, 2.0 equiv.) as an oxidant.
-
Add an appropriate anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to a high temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction until the starting materials are consumed.
-
Cool the reaction, filter through celite, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.[19]
Case Study 2: The Synthesis of Hinckdentine A
Hinckdentine A is a marine-derived tribrominated indole alkaloid with a unique and complex pentacyclic framework.[20][21][22] The total synthesis of this challenging molecule has been accomplished by several research groups, and some routes have strategically employed precursors that could be derived from functionalized indoles. While direct use of this compound in the final reported syntheses is not explicitly detailed in the provided search results, the construction of the substituted indole core is a critical aspect.[23][24] The principles of C-C bond formation at the C4 position are directly applicable to the synthesis of the necessary precursors for molecules like Hinckdentine A. For instance, a Suzuki-Miyaura or Sonogashira coupling could be envisioned to install a side chain that is then elaborated to form the fused ring system.
Data Summary: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Sonogashira couplings involving halo-indoles, providing a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indoles
| Halo-Indole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Iodo-1H-indazole-3-carboxylic acid | Arylboronic acid | Pd(dppf)Cl₂ (2-5) | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | Varies |
| 4-Iodo-3-methyl-1H-indazole | Arylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | Good |
| 4-Iodo-3-methyl-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | Good |
Data compiled from analogous systems and generalized protocols.[9][11]
Table 2: Representative Conditions for Sonogashira Coupling of Halo-Indoles
| Halo-Indole Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-methyl-1H-indole | Various | PdCl₂(PPh₃)₂ (2-5) | CuI (1-2) | Et₃N | RT - 50 | 2-12 | Varies |
| N,N-Dialkyl-2-iodoaniline* | Various | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | 50 | 5-24 | High |
Precursor to 3-iodoindoles via subsequent cyclization.[15]
Conclusion and Future Outlook
This compound has proven to be a powerful and versatile building block in the synthesis of complex natural products. Its ability to undergo a variety of reliable and high-yielding cross-coupling reactions allows for the efficient and strategic introduction of molecular complexity. As new catalytic systems are developed, the scope of transformations involving this compound will undoubtedly continue to expand, further solidifying its role as a key tool in the arsenal of the synthetic organic chemist. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable starting material in their own endeavors to conquer the challenges of natural product total synthesis.
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A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
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Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination | JACS Au - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
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Total synthesis of (+)-hinckdentine A - American Chemical Society. (2024, March 17). Retrieved January 11, 2026, from [Link]
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Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis of dragmacidin D via direct C-H couplings - PubMed. (2011, December 14). Retrieved January 11, 2026, from [Link]
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Synthesis of Dragmacidin D via Direct C-H Couplings | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
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Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines | The Journal of Organic Chemistry - ACS Publications. (2010, June 4). Retrieved January 11, 2026, from [Link]
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Synthesis of Indole Alkaloids | Encyclopedia MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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The First Total Synthesis of Dragmacidin D | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
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Nonbiomimetic total synthesis of indole alkaloids using alkyne-based strategies - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
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An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for 4-iodo-1H-indole: A Versatile Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of the Indole Scaffold and C4-Functionalization
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence in therapeutically significant agents, from anti-cancer drugs to neurological treatments, has driven extensive research into methods for its synthesis and functionalization.[3] Among the various substituted indoles, 4-iodo-1H-indole has emerged as a particularly valuable and strategic intermediate in the drug discovery pipeline.[4]
The utility of this compound lies in the unique reactivity conferred by the iodine atom at the C4 position. This halogen serves as a versatile synthetic "handle," enabling chemists to introduce a wide range of molecular fragments with high regioselectivity through modern cross-coupling reactions.[4] This capability is crucial for systematically modifying a lead compound to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis of this compound and its application in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions that are fundamental to modern drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₈H₆IN | [5] |
| Molecular Weight | 243.04 g/mol | [5] |
| SMILES | C1=CC2=C(C=CN2)C(=C1)I | [5] |
| CAS Number | 81038-38-2 | [5] |
| Appearance | Off-white to light brown solid | - |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (br s, 1H, NH), 7.55 (d, J=8.0 Hz, 1H), 7.30 (d, J=7.5 Hz, 1H), 7.20 (t, J=2.8 Hz, 1H), 7.10 (t, J=7.8 Hz, 1H), 6.75 (m, 1H) | [6][7] |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Synthesis of this compound: A Protocol
While several methods exist for the synthesis of 4-haloindoles, including those starting from 2,3-dihalophenols, a common laboratory-scale approach involves the direct iodination of an appropriately protected indole.[8][9] The following protocol is a representative procedure.
Protocol 1: Direct Iodination for this compound Synthesis
This protocol describes the iodination of N-protected indole, followed by deprotection. The choice of protecting group is critical; for instance, a tosyl (Ts) or trityl (Tr) group can direct the iodination and can be removed under specific conditions.
Step 1: N-Protection of Indole (Example with TsCl)
-
To a stirred solution of indole (1 equiv.) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting indole is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude N-tosylindole by flash column chromatography.
Step 2: Regioselective Iodination
-
Dissolve the N-tosylindole (1 equiv.) in anhydrous THF in a flask under nitrogen and cool to -78 °C.
-
Slowly add tert-Butyllithium (t-BuLi, 1.5 M solution in pentane, 2.2 equiv.) dropwise, maintaining the temperature below -70 °C.[8] This step generates the lithiated species at the C4 position. The use of a strong base is essential for deprotonation.
-
After stirring for 45 minutes at -78 °C, add a solution of iodine (I₂, 1.2 equiv.) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour.[8]
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.[8]
-
Perform a standard aqueous workup and extraction with ethyl acetate. Purify the crude 4-iodo-N-tosylindole by column chromatography.
Step 3: Deprotection
-
Dissolve the purified 4-iodo-N-tosylindole (1 equiv.) in a mixture of methanol and water.
-
Add a base such as sodium hydroxide (NaOH, 5-10 equiv.) or potassium carbonate (K₂CO₃).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction, neutralize with dilute HCl, and extract the product with an organic solvent like dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate to yield the final product, this compound. Further purification can be done by chromatography if necessary.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, which are critical for elaborating the indole core into complex drug candidates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with a boronic acid or ester.[10] In medicinal chemistry, this is frequently used to introduce aryl or heteroaryl moieties that can interact with specific pockets in a biological target.
-
Catalyst: A Pd(0) source is required. Pd(OAc)₂ is a common precatalyst that is reduced in situ. Pd(PPh₃)₄ can also be used directly.
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. The choice of ligand can dramatically affect reaction efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10]
-
Solvent: A mixture of an organic solvent (like Dioxane, DMF, or Toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
To a microwave vial or Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0 equiv.).[11]
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 2-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-1H-indole.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is invaluable for introducing linear alkynyl linkers, which are often used in kinase inhibitors to probe deep into ATP binding sites or as precursors for further transformations.
-
Palladium Catalyst: As with Suzuki coupling, a Pd(0) species is the active catalyst.[14]
-
Copper(I) Co-catalyst: A key feature of the classic Sonogashira reaction is the use of a copper(I) salt (e.g., CuI). The copper facilitates the formation of a copper(I) acetylide species, which then undergoes transmetalation with the palladium complex.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[15]
-
Anhydrous/Anaerobic Conditions: Traditional Sonogashira couplings are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so inert atmosphere techniques are crucial.[12]
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The Strategic Synthesis of Bioactive Molecules from 4-Iodo-1H-indole: Application Notes and Protocols
Introduction: The Versatility of the 4-Iodo-1H-indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold for the design of targeted therapeutics. Among the various functionalized indoles, this compound stands out as a particularly valuable and versatile starting material. The presence of the iodine atom at the C4 position provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This strategic functionalization is paramount in fine-tuning the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bioactive molecules, with a focus on kinase inhibitors, utilizing this compound as a key building block. We will delve into the rationale behind common synthetic strategies, provide detailed, step-by-step protocols for key reactions, and present data on the biological activity of the resulting compounds.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is readily activated by palladium catalysts, making it an ideal substrate for a variety of cross-coupling reactions. These reactions form the bedrock of modern synthetic organic chemistry and are indispensable tools in drug discovery. The most commonly employed transformations for the functionalization of this compound include the Suzuki-Miyaura, Sonogashira, and Heck couplings.
-
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds between this compound and a wide range of organoboron reagents, such as boronic acids and their esters. This method is particularly valuable for the synthesis of 4-aryl- and 4-heteroarylindoles, which are prevalent motifs in kinase inhibitors.[2] The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.
-
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[3] This reaction is instrumental in the synthesis of 4-alkynylindoles, which can serve as versatile intermediates for further transformations or as key structural elements in bioactive molecules.[4]
-
Heck Coupling: The Heck reaction involves the coupling of this compound with an alkene to form a new carbon-carbon bond. This method allows for the introduction of vinyl and substituted vinyl groups at the C4 position of the indole ring.
The choice of a specific cross-coupling reaction depends on the desired final product and the available starting materials. For the purpose of this application note, we will focus on the Suzuki-Miyaura coupling due to its broad applicability in the synthesis of kinase inhibitors.
Exemplary Synthesis: Preparation of the Kinase Inhibitor Scaffold 4-(1H-Pyrazol-4-yl)-1H-indole
To illustrate the practical application of these principles, we will detail the synthesis of 4-(1H-pyrazol-4-yl)-1H-indole, a known kinase inhibitor scaffold. This synthesis highlights the strategic use of the Suzuki-Miyaura coupling to introduce a key pharmacophoric element, the pyrazole ring, onto the indole core. The pyrazole moiety is a common feature in many kinase inhibitors, as it can participate in crucial hydrogen bonding interactions within the ATP-binding site of the enzyme.[5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 4-(1H-pyrazol-4-yl)-1H-indole.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Rationale: This protocol describes the key carbon-carbon bond-forming reaction. The use of a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] A base, such as potassium carbonate, is required to activate the boronic ester for transmetalation. A mixture of solvents, typically an organic solvent like 1,4-dioxane and water, is used to ensure the solubility of both the organic and inorganic reagents. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen prevents side reactions and can be easily removed in a subsequent step.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to this compound).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1'-(tert-butoxycarbonyl)-4-(1H-indol-4-yl)-1H-pyrazole.
Protocol 2: Deprotection of the Boc Group
Rationale: The final step involves the removal of the Boc protecting group to yield the desired bioactive compound. This is typically achieved under acidic conditions, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The choice of acid and reaction conditions can be optimized to ensure complete deprotection without affecting other functional groups in the molecule.
Materials:
-
1'-(tert-Butoxycarbonyl)-4-(1H-indol-4-yl)-1H-pyrazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve 1'-(tert-butoxycarbonyl)-4-(1H-indol-4-yl)-1H-pyrazole (1.0 equiv.) in dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of trifluoroacetic acid (e.g., 10 equivalents) or a solution of HCl in an organic solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).
-
Neutralization: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain pure 4-(1H-pyrazol-4-yl)-1H-indole.
Data Presentation
Table 1: Characterization Data for 4-(1H-Pyrazol-4-yl)-1H-indole
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the indole and pyrazole protons, with characteristic chemical shifts and coupling constants. The indole NH proton typically appears as a broad singlet at a high chemical shift. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, consistent with the proposed structure. |
| HRMS | The calculated mass of the molecular ion should match the experimentally determined mass with high accuracy. |
Note: Specific chemical shifts and coupling constants can be found in the literature and may vary slightly depending on the solvent and instrument used.[7][8]
Table 2: Bioactivity Profile of 4-(1H-Pyrazol-4-yl)-1H-indole and Analogs as Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 4-(1H-Pyrazol-4-yl)-1H-indole | JAK2 | 2.2 | [9] |
| 4-(1H-Pyrazol-4-yl)-1H-indole | JAK3 | 3.5 | [9] |
| Analog A | CDK2 | 5 | [10] |
| Analog B | TBK1 | 0.2 | [6] |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion and Future Directions
This compound has proven to be an exceptionally valuable starting material for the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors. The palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, provide a robust and versatile platform for the strategic functionalization of the indole core. The synthesis of 4-(1H-pyrazol-4-yl)-1H-indole serves as a prime example of how this methodology can be employed to construct complex heterocyclic systems with significant therapeutic potential.
The protocols detailed in this application note are intended to serve as a practical guide for researchers in the field. The modular nature of these synthetic routes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. Future work in this area will undoubtedly focus on the development of novel catalysts and coupling partners to further expand the chemical space accessible from this compound, leading to the discovery of next-generation therapeutics.
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A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. Available from: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. Available from: [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available from: [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. Available from: [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. Available from: [Link]
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¹H-NMR (in italics), ¹³C-NMR, and ¹⁵N-NMR (in bold) chemical shifts of... ResearchGate. Available from: [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Institutes of Health. Available from: [Link]
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Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. Available from: [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available from: [Link]
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How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. Available from: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]
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Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Available from: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Institutes of Health. Available from: [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Wiley Online Library. Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available from: [Link]
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10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. Available from: [Link]
-
Supporting information Indoles. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS Publications. Available from: [Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. PubMed Central. Available from: [Link]
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Synthesis of some new indole derivatives containing pyrazoles with potential antitumor activity. ResearchGate. Available from: [Link]
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Application Notes & Protocols: Strategic Functionalization of the C4 Position of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals, natural products, and functional materials.[1][2] While functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, selective modification of the benzene core, particularly at the C4 position, remains a formidable synthetic challenge.[2][3][4] The intrinsic electronic properties of the indole nucleus favor electrophilic attack at C3, rendering the C4-H bond the least reactive site.[5][6][7] Overcoming this inherent reactivity requires specialized strategies that can precisely target this otherwise inert position. This guide provides an in-depth exploration of modern, field-proven methodologies for the selective functionalization of the indole C4 position, moving beyond theoretical discussions to offer detailed, actionable protocols and the causal reasoning behind experimental design. We will dissect key strategies including directed metalation, transition-metal-catalyzed C-H activation, and innovative metal-free approaches, providing researchers with the tools to unlock novel chemical space and accelerate discovery programs.
The Challenge and Strategic Imperative of C4 Functionalization
The C4-substituted indole motif is a privileged structure found in a wide array of bioactive compounds, including the ergot alkaloids (e.g., agroclavine) and complex natural products.[1][8] Its strategic importance lies in the unique three-dimensional vector it provides for substituents, which can profoundly influence molecular conformation, receptor binding, and pharmacokinetic properties. However, direct and selective C4 functionalization is thwarted by the electronic architecture of the indole ring.
The primary challenge is regioselectivity. The highest occupied molecular orbital (HOMO) of indole has the largest coefficients at the C3 position, making it the kinetic site of electrophilic attack.[6][9] Therefore, successful C4 functionalization hinges on strategies that can temporarily override this natural electronic preference. The most robust of these strategies involve the use of Directing Groups (DGs) , which act as molecular beacons, guiding a reactive species (either a metal catalyst or an organometallic base) to a specific, proximal C-H bond.
Transition-Metal-Catalyzed C-H Activation: The Modern Powerhouse
The most significant advances in C4-H functionalization have emerged from the field of transition-metal-catalyzed C-H activation.[1][5][10] This approach utilizes a coordinating group on the indole scaffold to form a stable metallacyclic intermediate, which positions the metal catalyst in close proximity to the target C4-H bond. This proximity enables selective C-H cleavage and subsequent bond formation.
Causality in Action: Why C3-Carbonyl Directing Groups are Effective
Weakly coordinating groups, such as aldehydes, ketones, or amides, placed at the C3 position have proven exceptionally effective for directing reactions to the C4 position.[5][11]
-
Geometric Pre-organization: A C3-carbonyl group positions the metal catalyst to form a stable 6-membered palladacycle or rhodacycle intermediate via coordination with the carbonyl oxygen and C-H activation at the C4 position. This geometric arrangement is sterically and electronically favorable.
-
Reversibility and Selectivity: The coordination is often reversible, allowing the catalyst to "scan" for the most accessible C-H bond. The formation of the 6-membered ring involving the C4-H bond is often kinetically and thermodynamically preferred over a more strained 5-membered ring involving the C2-H bond.
// Node styles start_node [label="Indole with\nC3-Directing Group (DG)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_node [label="[M]-Catalyst\n(e.g., Pd(II), Rh(III))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate_node [label="Key Metallacyclic\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; coupling_node [label="Coupling Partner\n(e.g., Aryl Halide, Alkyne)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_node [label="C4-Functionalized\nIndole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cycle_node [label="Catalyst\nRegeneration", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges start_node -> intermediate_node [label="Coordination &\nC4-H Activation"]; catalyst_node -> intermediate_node; coupling_node -> intermediate_node [label="Reaction"]; intermediate_node -> product_node [label="Reductive\nElimination"]; product_node -> cycle_node [style=invis]; intermediate_node -> catalyst_node [label=" ", style=dashed, dir=back];
caption [label="Fig. 2: General Workflow for Directed C4-H Activation.", shape=plaintext, fontsize=10]; } /dot
Protocol 1: Palladium-Catalyzed C4-Arylation of 3-Pivaloylindole
This protocol demonstrates a robust method for forging a C-C bond at the C4 position using a palladium catalyst directed by a removable pivaloyl group at C3.[3][4][12][13]
Principle: The pivaloyl group at C3 directs a palladium catalyst to selectively activate the C4-H bond. The resulting palladacycle then undergoes oxidative addition with an aryl iodide, followed by reductive elimination to yield the C4-arylated product and regenerate the active Pd(II) catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-pivaloylindole (1.0 equiv.), the desired aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,2-dichloroethane (DCE) via syringe to achieve a 0.2 M concentration with respect to the indole.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C4-arylated product.
-
(Optional) Directing Group Removal: The pivaloyl group can be readily removed under basic conditions (e.g., K₂CO₃ in methanol) to yield the free N-H indole.[13]
Directed Lithiation: A Classic Strategy with Modern Relevance
Before the widespread adoption of transition-metal catalysis, directed ortho-metalation (DoM), particularly lithiation, was a primary tool for achieving regioselectivity. This strategy remains highly valuable, especially for introducing main-group elements.
Protocol 2: Gramine-Directed C4-Lithiation and Electrophilic Quench
Gramine, a naturally occurring alkaloid, possesses a C3-dimethylaminomethyl substituent that is an excellent directing group for C4-lithiation.[11] The nitrogen lone pair of the side chain coordinates to the lithium cation, positioning the organolithium base to deprotonate the C4 position selectively.
Principle: The N-H of indole is first protected (e.g., with a silyl group) to prevent competitive deprotonation. The dimethylamino group at C3 then directs n-butyllithium to selectively abstract the proton at C4. The resulting C4-lithiated indole is a potent nucleophile that can be trapped with a wide range of electrophiles.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize or procure N-protected gramine (e.g., N-triisopropylsilyl (TIPS) gramine).
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add N-TIPS-gramine (1.0 equiv.) and dissolve it in anhydrous diethyl ether or THF.
-
Litiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv., solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophilic Trapping: Add the chosen electrophile (1.2 equiv., e.g., benzaldehyde, trimethylsilyl chloride, or an alkyl halide) dropwise to the solution at -78 °C.
-
Quenching and Work-up: After stirring for an additional 1-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
// Node styles start [label="N-Protected Gramine", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="n-BuLi\n-78 °C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lithiated [label="C4-Lithiated Indole\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; electrophile [label="Electrophile (E+)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="C4-Substituted Indole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> base [label="Deprotonation"]; base -> lithiated; lithiated -> electrophile [label="Nucleophilic Attack"]; electrophile -> product;
caption [label="Fig. 3: Workflow for Gramine-Directed Lithiation.", shape=plaintext, fontsize=10]; } /dot
Emerging Frontiers: Transition-Metal-Free Borylation
A significant limitation of many C-H activation methods is the reliance on precious and potentially toxic metal catalysts.[3][4][12] Recent innovations have established powerful metal-free alternatives.
Protocol 3: Boron-Mediated Directed C4-H Borylation
This cutting-edge strategy utilizes simple boron tribromide (BBr₃) to achieve chelation-assisted C-H borylation at the C4 position, directed by a C3-pivaloyl group.[3][4][12]
Principle: The Lewis acidic BBr₃ coordinates to the carbonyl oxygen of the C3-pivaloyl group. This chelation event delivers the boron reagent to the C4-H bond, facilitating a selective C-H borylation reaction without the need for any transition metal. The resulting C4-borylated indole is a versatile synthetic intermediate, analogous to a boronic ester, that can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) or oxidized to a C4-hydroxyindole.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add 3-pivaloylindole (1.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Dissolve the substrate in anhydrous chlorobenzene. Cool the solution to 0 °C. Add BBr₃ (1.5 equiv., 1.0 M solution in hexanes or DCM) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up and Derivatization:
-
For isolation of the boronic acid equivalent: Carefully quench the reaction with an aqueous solution of NaHCO₃. The resulting C4-borylated species can often be carried forward directly.
-
For direct conversion to C4-hydroxyindole: After the initial reaction period, cool the mixture to 0 °C and add a solution of sodium perborate (NaBO₃·4H₂O) in a THF/H₂O mixture. Stir vigorously at room temperature for 4 hours.
-
-
Purification: Perform a standard aqueous work-up and extraction with ethyl acetate. Purify the crude product by flash column chromatography to yield the C4-hydroxyindole.
Comparative Summary of Key Methodologies
| Methodology | Directing Group (DG) | Key Reagent(s) | Bond Formed (Example) | Advantages | Limitations |
| Pd-Catalyzed Arylation | C3-Pivaloyl | Pd(OAc)₂, Ag₂CO₃ | C-Aryl | High functional group tolerance; DG is removable. | Requires precious metal catalyst; often high temperatures.[14][15] |
| Rh-Catalyzed Annulation [5] | C3-Aldehyde/Ketone | [RhCp*Cl₂]₂, Cu(OAc)₂ | C-C, C-O (in a ring) | Forms complex fused systems in one step. | Substrate scope can be limited by alkyne partner. |
| Directed Lithiation | C3-Dimethylaminomethyl | n-BuLi | C-C, C-Si, etc. | Metal-free (in the bond-forming step); wide range of electrophiles. | Requires cryogenic temperatures; sensitive to functional groups.[11] |
| Directed Borylation [3][4] | C3-Pivaloyl | BBr₃ | C-B (then C-O, C-C) | Transition-metal-free; mild conditions; versatile intermediate. | Stoichiometric Lewis acid required; sensitive to moisture. |
Conclusion and Future Perspectives
The selective functionalization of the indole C4 position has transitioned from a niche challenge to a solvable problem with a growing arsenal of reliable synthetic tools. Transition-metal-catalyzed C-H activation remains the most versatile and broadly applied strategy, offering predictable regioselectivity guided by rationally designed directing groups.[1][10][16] However, classic methods like directed lithiation retain their utility, and emerging metal-free approaches promise a more sustainable and economical future for complex indole synthesis.[3][12]
The ongoing evolution of this field will likely focus on the development of new, more efficient, and "traceless" directing groups that can be installed and removed under milder conditions. Furthermore, the ultimate goal of achieving catalyst-controlled C4-selectivity on unprotected indoles, without the need for any directing group, remains a significant but achievable frontier in synthetic organic chemistry. The protocols and principles outlined in this guide provide a robust foundation for researchers to both apply existing methods and contribute to these exciting future developments.
References
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Bullen, J. P., & Goundry, W. R. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(19), 4468–4482. [Link][1]
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National Center for Biotechnology Information (2018). C4–H indole functionalisation: precedent and prospects. PubMed Central. [Link][5]
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Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(9), 2219–2233. [Link][3]
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Lv, J., Wang, B., Yuan, K., Wang, Y., & Jia, Y. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 19(17), 4664–4667. [Link][8]
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Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link][2]
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Shaikh, A. A., & Balaraman, K. (2020). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 44(35), 14791-14821. [Link][10]
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Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link][4]
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Aslam, M., Devkota, S., Jamshaid, S., & Lee, Y. R. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis, 364(17), 2949-2957. [Link][14]
-
Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link][12]
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ResearchGate. (n.d.). C4−H functionalization of indole of natural products. [Link][17]
-
Williamson, C. T., & Sarpong, R. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5019–5028. [Link][16]
-
Bullen, J. P., & Goundry, W. R. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link][11]
-
Wang, B., & Daugulis, O. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds (See Scheme 17). Accounts of Chemical Research. [Link][13]
-
A-Z of Organic Chemistry. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. [Link][15]
-
Semantic Scholar. (n.d.). C4–H indole functionalisation: precedent and prospects. [Link][18]
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Zhang, X., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PubMed Central. [Link][19]
-
Química Orgánica. (n.d.). Electrophilic substitution at the indole. [Link][9]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. [Link][6]
-
YouTube. (2018). Aromatic heterocyclic compounds: indole and quinoline. [Link][7]
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Navigating the Synthesis of Functionalized Indoles: A Detailed Guide to the N-Protection of 4-Iodo-1H-indole
Abstract
The indole scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents. Its strategic modification is a cornerstone of medicinal chemistry and drug development. However, the inherent reactivity of the indole nitrogen (N-H) often necessitates the use of protecting groups to ensure selectivity in subsequent functionalization reactions. This comprehensive technical guide provides an in-depth exploration of the experimental procedures for the N-protection of 4-iodo-1H-indole, a versatile building block for the synthesis of complex molecules. We will delve into the rationale behind the selection of common protecting groups, namely tert-butoxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM), and provide detailed, field-proven protocols for their installation. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and troubleshooting insights to enable successful and reproducible synthetic outcomes.
Introduction: The Imperative of N-Protection in Indole Chemistry
The indole nucleus, with its electron-rich pyrrole ring, is susceptible to a variety of electrophilic substitution reactions. The acidic proton on the indole nitrogen can interfere with many common synthetic transformations, such as metal-catalyzed cross-coupling reactions, by acting as a competing nucleophile or by promoting undesired side reactions. The introduction of a protecting group on the indole nitrogen mitigates these challenges by:
-
Masking the N-H proton: This prevents its interference in base-mediated reactions and as a nucleophile.
-
Modulating the electronic properties of the indole ring: Electron-withdrawing protecting groups, such as Tosyl and Boc, can decrease the nucleophilicity of the indole ring, which can be advantageous in certain transformations.[1]
-
Enhancing solubility: The introduction of a protecting group can improve the solubility of the indole derivative in organic solvents, facilitating reaction setup and purification.
The choice of the protecting group is a critical strategic decision in any synthetic route involving indoles. An ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to the reaction conditions of subsequent synthetic steps.
-
Readily and selectively removed in high yield without affecting other functional groups in the molecule.[2]
This guide will focus on three widely employed N-protecting groups for indoles: Boc, Tosyl, and SEM, and their application to the specific substrate, this compound.
Choosing the Right Shield: A Comparative Overview of Protecting Groups for this compound
The presence of an iodine atom at the 4-position of the indole ring introduces an electronic withdrawing effect, which can influence the acidity of the N-H proton and the overall reactivity of the molecule. The selection of a protecting group should take this into consideration.
| Protecting Group | Key Advantages | Key Disadvantages |
| Boc | Easily introduced and removed under relatively mild acidic conditions. Generally stable to a wide range of non-acidic reagents. | Can be labile to strong acids and some Lewis acids. |
| Tosyl | Very stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments. Can direct lithiation to the C2 position. | Requires harsher conditions for removal, often involving strong bases or reducing agents, which may not be compatible with all functional groups.[3] |
| SEM | Stable to a broad range of conditions, including those that cleave Boc and silyl ethers. Can be removed under specific conditions using fluoride ions or strong Lewis acids. | Removal conditions might be too harsh for some sensitive substrates.[4] |
Expert Insight: For many applications involving this compound, the Boc group offers a good balance of stability and ease of removal, making it a common first choice. The Tosyl group is preferred when subsequent reactions require robust protection that can withstand harsh conditions. The SEM group provides a valuable alternative when orthogonality to other protecting groups is required.
Experimental Protocols: A Step-by-Step Guide to N-Protection
The following protocols are adapted from established methods for the N-protection of indoles and are tailored for the specific substrate, this compound.
N-Boc Protection of this compound
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen due to its ease of introduction and mild cleavage conditions.
Reaction Workflow:
Caption: Workflow for the N-Boc protection of this compound.
Protocol 1: Using Sodium Hydride (NaH) as a Base
This method is highly effective for the deprotonation of the indole nitrogen, leading to a clean and efficient reaction.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF or DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-Boc-4-iodo-1H-indole.
-
Protocol 2: Using Triethylamine and DMAP
This method avoids the use of the highly reactive and flammable sodium hydride, making it a safer alternative for some applications.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or MeCN (0.2 M), add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-Boc-4-iodo-1H-indole.
-
N-Tosyl Protection of this compound
The p-toluenesulfonyl (Tosyl) group is a robust protecting group, ideal for multi-step syntheses involving harsh reaction conditions.
Reaction Workflow:
Caption: Workflow for the N-Tosyl protection of this compound.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-tosyl-4-iodo-1H-indole.[5]
-
N-SEM Protection of this compound
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers orthogonal stability to many other common protecting groups.
Reaction Workflow:
Caption: Workflow for the N-SEM protection of this compound.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.3 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion by TLC analysis.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-SEM-4-iodo-1H-indole.
-
Characterization of N-Protected 4-Iodo-1H-indoles
Thorough characterization of the synthesized N-protected 4-iodoindoles is crucial to confirm their identity and purity. The following are expected spectroscopic data based on analogous structures.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) | MS (ESI) m/z |
| 1-Boc-4-iodo-1H-indole | ~8.1-8.3 (d, 1H, H-7), ~7.5-7.7 (d, 1H, H-5), ~7.2-7.4 (t, 1H, H-6), ~7.6 (d, 1H, H-2), ~6.6 (d, 1H, H-3), ~1.7 (s, 9H, C(CH₃)₃) | ~149 (C=O), ~138 (C-7a), ~130 (C-5), ~128 (C-7), ~125 (C-3a), ~124 (C-6), ~115 (C-2), ~107 (C-3), ~90 (C-4), ~84 (C(CH₃)₃), ~28 (C(CH₃)₃) | ~2980 (C-H), ~1730 (C=O), ~1450, ~1370 | [M+H]⁺, [M+Na]⁺ |
| 1-Tosyl-4-iodo-1H-indole | ~8.0-8.2 (d, 2H, Ar-H), ~7.8-8.0 (d, 1H, H-7), ~7.3-7.5 (m, 3H, Ar-H, H-5), ~7.1-7.3 (t, 1H, H-6), ~7.6 (d, 1H, H-2), ~6.7 (d, 1H, H-3), ~2.4 (s, 3H, CH₃) | ~145 (Ar-C), ~138 (C-7a), ~135 (Ar-C), ~130 (C-5), ~129 (Ar-CH), ~127 (Ar-CH), ~126 (C-7), ~125 (C-3a), ~124 (C-6), ~113 (C-2), ~108 (C-3), ~91 (C-4), ~21 (CH₃) | ~3100 (C-H), ~1600 (C=C), ~1370, ~1170 (S=O) | [M+H]⁺, [M+Na]⁺ |
| 1-SEM-4-iodo-1H-indole | ~7.9-8.1 (d, 1H, H-7), ~7.4-7.6 (d, 1H, H-5), ~7.1-7.3 (t, 1H, H-6), ~7.3 (d, 1H, H-2), ~6.6 (d, 1H, H-3), ~5.7 (s, 2H, N-CH₂-O), ~3.6 (t, 2H, O-CH₂), ~0.9 (t, 2H, CH₂-Si), ~0.0 (s, 9H, Si(CH₃)₃) | ~139 (C-7a), ~130 (C-5), ~128 (C-7), ~127 (C-2), ~125 (C-3a), ~124 (C-6), ~103 (C-3), ~91 (C-4), ~75 (N-CH₂-O), ~66 (O-CH₂), ~18 (CH₂-Si), ~-1 (Si(CH₃)₃) | ~2950 (C-H), ~1250 (Si-C) | [M+H]⁺, [M+Na]⁺ |
Deprotection Strategies
The selective removal of the protecting group is the final and crucial step in this synthetic sequence.
Deprotection of 1-Boc-4-iodo-1H-indole
The Boc group is typically removed under acidic conditions.
-
Procedure:
-
Dissolve 1-Boc-4-iodo-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M, 5-10 eq).[6]
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. If HCl in dioxane was used, the product may be isolated as the hydrochloride salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.
-
Deprotection of 1-Tosyl-4-iodo-1H-indole
The robust nature of the Tosyl group necessitates stronger deprotection conditions.
-
Procedure:
-
Dissolve 1-tosyl-4-iodo-1H-indole (1.0 eq) in a mixture of THF and methanol (e.g., 2:1).
-
Add an excess of a base such as cesium carbonate (Cs₂CO₃, 3.0 eq).[3]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected this compound.
-
Conclusion
The N-protection of this compound is a fundamental and enabling transformation in the synthesis of a wide range of complex, biologically active molecules. The choice of protecting group—be it the versatile Boc, the robust Tosyl, or the orthogonally stable SEM—must be made with careful consideration of the planned synthetic route. The detailed protocols and comparative insights provided in this guide are intended to empower researchers to confidently and efficiently execute these critical reactions. By understanding the underlying principles and having access to reliable, field-tested procedures, the scientific community can continue to push the boundaries of indole chemistry and accelerate the discovery of new therapeutic agents.
References
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Regioselective C5−H Direct Iodin
-
The First Method for Protection−Deprotection of the Indole 2,3-π Bond - ResearchGate. (URL: [Link])
-
Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (URL: [Link])
-
Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. (URL: [Link])
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (URL: [Link])
-
Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PubMed Central. (URL: [Link])
-
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols - SciSpace. (URL: [Link])
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: not available)
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (URL: [Link])
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. (URL: [Link])
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchGate. (URL: [Link])
-
Molecular-editing reaction expands indoles with nitrogen | C&EN Global Enterprise. (URL: [Link])
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (URL: [Link])
-
The Characterization of 4- and 5-Iodo-2-aminoindan - ResearchGate. (URL: [Link])
- Basic 1H- and 13C-NMR Spectroscopy. (URL: not available)
-
ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (URL: [Link])
-
A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids - ResearchGate. (URL: [Link])
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. (URL: [Link])
-
Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization - Organic Chemistry Portal. (URL: [Link])
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF - ResearchGate. (URL: [Link])
-
Indole N‐Boc deprotection method development - ResearchGate. (URL: [Link])
- Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. (URL: not available)
- Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amin
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection - ResearchGate. (URL: [Link])
- 5 Combination of 1H and 13C NMR Spectroscopy. (URL: not available)
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
-
4 - Organic Syntheses Procedure. (URL: [Link])
-
Supporting information Indoles - The Royal Society of Chemistry. (URL: [Link])
- 1H-NMR. (URL: not available)
-
A new synthetic approach to the 3,4-dihydro-1H-[2][7]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC - NIH. (URL: [Link])
- Synthesis and mass spectrometry analysis of quaternary cryptando-peptidic conjug
-
N-tert-Butoxycarbonyl-4-piperidone - the NIST WebBook. (URL: [Link])
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (URL: [Link])
Sources
- 1. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Note & Protocol: A Scalable Synthesis of 4-Iodo-1H-indole for Pharmaceutical Research and Development
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Among its many derivatives, 4-iodo-1H-indole stands out as a pivotal intermediate, particularly in the synthesis of targeted therapeutics such as selective serotonin receptor ligands.[3] The iodine atom at the 4-position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures essential for modern drug discovery.[3] This application note provides a detailed, scalable protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology emphasizes safety, efficiency, and reproducibility for large-scale production.
Reaction Scheme and Mechanism
The synthesis of this compound can be achieved through several routes. A common and effective method for regioselective iodination of indoles involves electrophilic substitution. The following protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent, which offers advantages in terms of handling and reactivity compared to elemental iodine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich indole ring attacks the electrophilic iodine of NIS.
Figure 1: Overall reaction scheme for the synthesis of this compound.
The reaction is typically carried out in a suitable solvent, such as acetonitrile, at room temperature. The regioselectivity for the 4-position can be influenced by various factors, including the choice of iodinating agent and reaction conditions.
Materials and Methods
Materials:
| Material | Grade | Supplier |
| 1H-Indole | Reagent Grade, ≥99% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Acetonitrile (CH3CN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (CH2Cl2) | ACS Grade | Fisher Scientific |
| Sodium thiosulfate (Na2S2O3) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na2SO4) | ACS Grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | MilliporeSigma |
| n-Hexane | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
Equipment:
-
Large-scale reaction vessel with mechanical stirring, inert gas inlet, and temperature control
-
Addition funnel
-
Condenser
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Chromatography column
-
Standard laboratory glassware
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
1. Reaction Setup:
-
Set up a clean, dry, large-scale reaction vessel equipped with a mechanical stirrer, a temperature probe, an inert gas (nitrogen or argon) inlet, and an addition funnel.
-
Charge the reaction vessel with 1H-Indole (1 equivalent) and anhydrous acetonitrile (10 mL per gram of indole).
-
Stir the mixture under an inert atmosphere until the indole is completely dissolved.
2. Reagent Addition:
-
In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 equivalents) in anhydrous acetonitrile (5 mL per gram of NIS).
-
Transfer the NIS solution to the addition funnel.
-
Add the NIS solution dropwise to the stirred indole solution over a period of 30-60 minutes. Maintain the reaction temperature at 20-25 °C. A slight exotherm may be observed.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2-4 hours.
4. Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted NIS.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining residue, add dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
-
Alternatively, for large-scale purification, crystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) can be employed to yield high-purity this compound.[4]
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light brown solid |
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all operations in a well-ventilated fume hood.
-
Reagent Handling: N-Iodosuccinimide is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[5] Organic solvents and halogenated waste should be collected in separate, labeled containers. Aqueous waste should be neutralized before disposal.
This application note provides a robust and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce high-purity material for their drug discovery and development programs. The use of N-Iodosuccinimide offers a safe and efficient method for the regioselective iodination of indole, making this protocol suitable for large-scale applications.
References
- This compound: A Cornerstone in Medicinal Chemistry for Targeted Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- IODINATION SAFETY PRECAUTIONS. (n.d.). Environment, Health & Safety - University of Michigan.
- Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.).
- Biomedical Importance of Indoles. (2017). PMC - NIH.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (n.d.). NIH.
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 4-Iodo-1H-indole in the Synthesis of Serotonin Receptor Ligands: Advanced Protocols and Methodologies
Introduction: The Privileged Scaffold and the Power of a Well-Placed Iodine
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. Its prevalence in biologically active compounds, particularly those targeting the central nervous system, has earned it the status of a "privileged scaffold." Within the diverse family of indole-based therapeutics, ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors are of paramount importance, playing crucial roles in the treatment of a wide array of disorders including depression, anxiety, migraines, and psychosis.[1] The precise functionalization of the indole ring is critical for achieving desired potency and selectivity for specific 5-HT receptor subtypes.
This technical guide focuses on the strategic use of a key intermediate, 4-iodo-1H-indole, in the synthesis of serotonin receptor ligands. The introduction of an iodine atom at the C4 position of the indole ring provides a versatile synthetic handle for a variety of powerful palladium-catalyzed cross-coupling reactions.[2] This allows for the regioselective introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. This document provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound, aimed at researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for these transformations.[3] The three primary palladium-catalyzed reactions that will be detailed are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: For the formation of C-C bonds, introducing alkynyl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a variety of amine-based functional groups.
The choice of reaction depends on the desired final structure of the serotonin receptor ligand. For instance, many 5-HT receptor ligands feature biaryl or heteroaryl-indole cores, making the Suzuki-Miyaura coupling an ideal choice. The introduction of rigid alkynyl linkers via the Sonogashira reaction can be used to probe the geometry of the receptor binding pocket. The Buchwald-Hartwig amination is invaluable for synthesizing ligands with key amino side chains that often interact with critical residues in the receptor.
I. Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl-Indole Scaffolds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] In the context of this compound, this reaction is instrumental in synthesizing 4-aryl and 4-heteroaryl indoles, which are common motifs in serotonin receptor ligands.
Causality Behind Experimental Choices:
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: Palladium(0) complexes are the active catalytic species. Often, a stable palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). For more challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be employed.[5]
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For the coupling of electron-rich indoles, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[6]
-
Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[7]
Detailed Protocol: Synthesis of a 4-Aryl-1H-indole Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | DMF/H₂O | 100 | 4 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 | 78 |
Note: The data in this table is representative and yields can vary depending on the specific substrates and reaction conditions.
Experimental Workflow Diagram:
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for introducing rigid alkynyl linkers into the indole scaffold, which can be valuable for probing the topology of serotonin receptor binding sites.
Causality Behind Experimental Choices:
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[3]
-
Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a commonly used and effective precatalyst.[3]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[3]
-
Solvent: Aprotic solvents such as DMF, THF, or toluene are commonly used.
Detailed Protocol: Synthesis of a 4-Alkynyl-1H-indole Derivative
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine)
-
Solvent (e.g., Anhydrous DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Data Presentation:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | DMF | RT | 3 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | THF | 50 | 4 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | TEA | Toluene | 60 | 2 | 91 |
Note: The data in this table is representative and yields can vary depending on the specific substrates and reaction conditions.
Catalytic Cycle Diagram:
III. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[11] This reaction is particularly valuable for the synthesis of serotonin receptor ligands, many of which contain an amine functionality crucial for receptor binding.
Causality Behind Experimental Choices:
The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate catalyst system and base.
-
Palladium Catalyst and Ligand: This reaction often requires bulky, electron-rich phosphine ligands to promote the challenging C-N bond-forming reductive elimination step. Ligands such as BINAP, Xantphos, and the Buchwald-type biarylphosphine ligands are commonly employed.[12] The choice of ligand can be substrate-dependent.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used, particularly for more sensitive substrates.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are generally used.
Detailed Protocol: Synthesis of a 4-Amino-1H-indole Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.2-1.5 equivalents)
-
Solvent (e.g., Anhydrous Toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., Xantphos, 0.02 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.2 mmol), this compound (1.0 mmol), the amine (1.1 mmol), and the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu (1.2) | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.3) | THF | 80 | 8 | 85 |
Note: The data in this table is representative and yields can vary depending on the specific substrates and reaction conditions.
Experimental Workflow Diagram:
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of serotonin receptor ligands. Its strategic use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allows for the efficient and regioselective introduction of a wide range of functional groups at the C4 position of the indole core. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to leverage these powerful synthetic tools for the rational design and synthesis of novel and improved serotonin receptor modulators. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to the success of these transformations, and the provided protocols offer a solid foundation for further optimization and application.
References
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Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. [Link]
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Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1183. [Link]
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Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 120(4), 363-373. [Link]
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Yamada, F. (2000). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. ResearchGate. [Link]
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Kerr, M. A. (2001). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. ResearchGate. [Link]
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Libretexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Hassan, Z., & Chotana, G. A. (2015). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 20(9), 16446-16467. [Link]
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Veselý, J., & Číhalová, S. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(21), 5029. [Link]
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Snieckus, V. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(17), 3943. [Link]
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Bouyssi, D., & Monteiro, N. (2014). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 19(9), 13867-13886. [Link]
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Singh, A., & Kumar, A. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Research in Engineering and Technology, 4(8), 342-348. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Mao, J. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
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Michelet, V. (2021). A new synthetic approach to the 3,4-dihydro-1H-[13]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 11(31), 18931-18942. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Andreev, I. A., Belov, D. S., Kurkin, A. V., & Yurovskaya, M. A. (2013). Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives Through Successive Sonogashira Coupling/Pd-Mediated 5-endo-dig Cyclization. European Journal of Organic Chemistry, 2013(4), 693-703. [Link]
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Dalmás, V., & Nájera, C. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 121-126. [Link]
-
Wang, D. K. (2015). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society. [Link]
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Newman, A. H., & Katz, J. L. (2015). Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. Journal of Medicinal Chemistry, 58(14), 5537-5550. [Link]
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Newman, A. H. (2015). Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. PubMed. [Link]
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Kung, H. F. (1995). 4-Iodotomoxetine: a novel ligand for serotonin uptake sites. Journal of Pharmacology and Experimental Therapeutics, 272(1), 433-439. [Link]
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Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(9), 1403-1406. [Link]
-
Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]
-
Yurovskaya, M. A. (2013). ChemInform Abstract: Synthesis of 4,5,6,7-Tetrahydro-1H-indole Derivatives Through Successive Sonogashira Coupling/Pd-Mediated 5-endo-dig Cyclization. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Gordeev, S. N., et al. (2023). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 10(1), 218-239. [Link]
-
Wölfling, J., & Schneider, G. (2004). A versatile synthesis of 17-heteroaryl androstenes via palladium-mediated Suzuki cross-coupling with heteroaryl boronic acids. Steroids, 69(5), 333-341. [Link]
-
Buchheit, K. H., et al. (1995). The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. Journal of Medicinal Chemistry, 38(13), 2331-2338. [Link]
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Larock, R. C. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 6(16), 2773-2775. [Link]
-
France, M. B., & Moody, T. S. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Angewandte Chemie International Edition, 59(41), 18156-18160. [Link]
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Application Notes and Protocols for 4-Iodo-1H-Indole in Materials Science
Introduction: The Strategic Importance of 4-Iodo-1H-Indole in Advanced Materials
The indole scaffold is a cornerstone in medicinal chemistry and has emerged as a privileged structure in materials science, particularly in the realm of organic electronics.[1] Among its functionalized derivatives, this compound stands out as a versatile and strategically important building block. The presence of the iodo group at the 4-position of the indole ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] This reactivity allows for the precise installation of aromatic or acetylenic moieties, enabling the construction of extended π-conjugated systems. Such systems are the fundamental components of organic semiconductors, which are at the heart of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4]
The indole nitrogen can be readily alkylated or arylated, offering another point for molecular diversification. This dual functionalization potential—at the C4-position and the N1-position—makes this compound a highly attractive monomer for the synthesis of functional polymers and complex molecular architectures with tailored electronic and photophysical properties. This guide provides detailed protocols and application notes for the utilization of this compound in the synthesis of advanced materials for electronic applications.
PART 1: Synthesis of a Dimer via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. In the context of materials science, it is widely used to synthesize conjugated polymers and dendrimers. The following protocol details the synthesis of 4,4'-bi(1H-indole), a simple dimer that serves as a fundamental building block for larger, more complex indole-based materials.
Protocol 1: Synthesis of 4,4'-Bi(1H-indole) via Palladium-Catalyzed Homocoupling
This protocol is adapted from the principles of Suzuki-Miyaura coupling, where an initial oxidative addition of the aryl iodide to the palladium(0) catalyst is a key step.[5]
Materials:
-
This compound (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 243 mg, 1.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (e.g., 41 mg, 0.05 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4,4'-bi(1H-indole).
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability.[2]
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid (in a typical Suzuki reaction) and in the reductive elimination step. The use of an aqueous solution of the base often accelerates the reaction.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic reactants and the inorganic base.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PART 2: Characterization of the Synthesized Material
Thorough characterization is crucial to confirm the structure and purity of the synthesized material.
Standard Characterization Techniques:
| Technique | Purpose | Expected Observations for 4,4'-Bi(1H-indole) |
| ¹H NMR Spectroscopy | To determine the chemical structure and purity. | Disappearance of the signal corresponding to the proton at the 4-position of the starting material and the appearance of a new set of aromatic signals corresponding to the coupled product. |
| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Appearance of new quaternary carbon signals at the point of coupling. |
| Mass Spectrometry | To determine the molecular weight of the product. | A molecular ion peak corresponding to the calculated mass of C₁₆H₁₂N₂. |
| Elemental Analysis | To determine the elemental composition of the product. | The percentage of C, H, and N should be in close agreement with the calculated values for C₁₆H₁₂N₂. |
PART 3: Application in Organic Light-Emitting Diodes (OLEDs)
Indole-based materials, particularly those with extended conjugation, are promising candidates for use in OLEDs due to their excellent hole-transporting properties and high thermal stability.[4] The synthesized 4,4'-bi(1H-indole) can be further functionalized to create hole-transporting or emissive materials for OLEDs.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the general steps for fabricating a simple multilayer OLED to illustrate where an indole-based material could be incorporated.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transporting layer (HTL) material (e.g., a derivative of 4,4'-bi(1H-indole))
-
Emissive layer (EML) material (e.g., a fluorescent or phosphorescent dye doped in a host material)
-
Electron-transporting layer (ETL) material (e.g., Alq₃)
-
Cathode material (e.g., LiF/Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat it with UV-ozone to improve the work function of the ITO.
-
Hole-Injection Layer: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal to remove the solvent.
-
Hole-Transporting Layer: Transfer the substrate to a thermal evaporator inside a glovebox. Deposit the indole-based HTL material onto the HIL.
-
Emissive Layer: Deposit the EML by co-evaporation of the host and dopant materials.
-
Electron-Transporting Layer: Deposit the ETL material onto the EML.
-
Cathode Deposition: Deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.
Diagram 2: OLED Device Architecture
Caption: Schematic of a multilayer OLED device structure.
Conclusion
This compound is a highly valuable building block in materials science due to its synthetic versatility. The protocols and application notes provided herein offer a foundational understanding of how this molecule can be utilized to create functional organic materials for electronic devices. The ability to precisely tune the electronic and photophysical properties of indole-based materials through well-established synthetic methodologies like the Suzuki-Miyaura coupling opens up a vast design space for the next generation of organic electronics.
References
-
ResearchGate. Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction | Request PDF. [Link]
-
PMC. Synthesis and characterization of a series of conducting polymers based on indole and carbazole. [Link]
-
IOPscience. Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. [Link]
-
PMC. A facile synthesis of polyindole/Ni1–xZnxFe2O4 (x = 0, 0.5, 1) nanocomposites and their enhanced microwave absorption and shielding properties. [Link]
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-
Alfa Chemical. China this compound CAS NO: 81038-38-2 Manufacturers - Free Sample. [Link]
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
ResearchGate. Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. [Link]
-
PMC. One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [Link]
-
SciSpace. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]
-
Experiment Journal. Recent Advances of organic light emitting diod (O-LED). [Link]
-
ResearchGate. Flexible Organic Light-Emitting Diodes: Structure and Fabrication. [Link]
-
ResearchGate. Polymer characterization | Download Table. [Link]
-
ResearchGate. (PDF) Characterization of synthetic polymers by MALDI-MS. [Link]
-
PMC. Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Iodo-1H-indole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this important transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your synthetic endeavors.
Introduction: The Nuances of this compound Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, prized for its functional group tolerance and relatively mild conditions.[1][2] this compound is a valuable building block in medicinal chemistry, and its arylation via Suzuki coupling is a key step in the synthesis of numerous biologically active compounds. However, the unique electronic and structural features of the indole ring, particularly the presence of the N-H proton and the electron-rich nature of the heterocycle, introduce specific challenges not always encountered with simpler aryl halides.
This guide will address the most common issues, including low yields, competing side reactions, and the influence of the indole N-H moiety, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H group on the indole ring problematic for Suzuki coupling?
A1: The acidic proton on the indole nitrogen can interfere with the catalytic cycle in several ways.[3][4] It can react with the base, potentially altering its efficacy, or coordinate with the palladium catalyst, leading to catalyst inhibition.[5] Deprotonation of the indole nitrogen can also change the electronic properties of the ring, which may influence the rate of oxidative addition and reductive elimination. While many couplings are successful with the unprotected indole, low yields or side reactions often necessitate N-protection.[3][4]
Q2: What are the most common side reactions observed with this compound?
A2: The most prevalent side reactions are:
-
Dehalogenation: The iodine atom is replaced by a hydrogen atom, yielding 1H-indole. This is often promoted by palladium-hydride species, which can form from reactions with the solvent, base, or impurities.[2][6] Aryl iodides are particularly susceptible to this side reaction.[6]
-
Protodeboronation: The boronic acid coupling partner reacts with a proton source (like water) to regenerate the corresponding arene, effectively removing it from the reaction mixture and lowering the yield.[7][8]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, so thorough degassing is crucial.[3]
Q3: Is N-protection of the indole necessary?
A3: Not always, but it is a common strategy to improve yields and reproducibility.[4] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent the complications caused by the acidic N-H proton.[9] However, this adds extra steps to the synthesis (protection and deprotection), so it's often worth attempting the reaction on the unprotected indole first.[3] If you observe significant dehalogenation or low yields, N-protection is a logical next step.
Q4: How do I choose the right palladium catalyst and ligand?
A4: The choice of catalyst and ligand is critical and often substrate-dependent.
-
Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf) are commonly used.[10] Air-stable pre-catalysts are often preferred for their ease of handling.[3]
-
Ligands: The ligand modulates the steric and electronic properties of the palladium center.[11] For challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective.[8][12] These ligands can promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Formation
If you observe a low yield of your desired 4-aryl-1H-indole with a significant amount of unreacted this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low reaction conversion.
-
Catalyst Inactivity: Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture.[3]
-
Suboptimal Reaction Conditions:
-
Temperature: While aryl iodides are reactive, some Suzuki couplings require higher temperatures to proceed efficiently.[3][13]
-
Base: The choice of base is crucial for activating the boronic acid.[14] For N-heterocyclic substrates, stronger, non-nucleophilic bases are often preferred.
-
Solvent: The solvent system needs to facilitate the dissolution of both organic and inorganic components.[15]
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Temperature | 80 °C | 100-120 °C or Microwave | To overcome a high activation energy barrier.[3] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases can be more effective in promoting transmetalation, especially with N-heterocycles.[15] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O, 2-MeTHF/H₂O | These solvent systems often provide better solubility for the reaction components.[8] |
-
Reagent Degradation: Boronic acids can be unstable and undergo protodeboronation, especially under heating in aqueous basic conditions.[7]
Problem 2: Significant Formation of Side Products
If your desired product is formed but is contaminated with significant amounts of side products like 1H-indole (from dehalogenation) or homocoupled boronic acid, the following strategies can be employed.
Caption: Simplified catalytic cycle showing the desired pathway versus the dehalogenation side reaction.
-
Dehalogenation: This is a common issue with electron-rich N-heterocyclic iodides.[6]
-
N-Protection: Protecting the indole nitrogen with a group like Boc can significantly reduce dehalogenation by altering the electron density of the indole ring.[9]
-
Ligand Choice: The use of bulky, electron-rich ligands (e.g., SPhos, XPhos) can favor the desired reductive elimination over the dehalogenation pathway.[11]
-
Base and Solvent Purity: Ensure solvents are anhydrous and of high purity to minimize potential hydride sources.[3] Using anhydrous bases like K₃PO₄ can also be beneficial.[8]
-
-
Protodeboronation and Homocoupling:
-
Degassing: Rigorous degassing of the reaction mixture (solvents and water) before adding the catalyst is essential to remove oxygen, which promotes homocoupling.[3] This can be achieved by bubbling argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.
-
Use of Boronate Esters: As mentioned, boronate esters (e.g., pinacol esters) are more stable towards protodeboronation than their corresponding boronic acids.[7][17]
-
Experimental Protocols
The following are starting-point protocols that can be optimized for your specific boronic acid partner.
Protocol 1: General Procedure for Unprotected this compound
This protocol is a good starting point but may require optimization depending on the boronic acid used.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.[3]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Prepare the solvent mixture and degas it thoroughly by bubbling with an inert gas for at least 30 minutes.[13]
-
Add the degassed solvent mixture to the reaction vessel via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Procedure for N-Boc-Protected this compound
This protocol is recommended if dehalogenation is a significant issue with the unprotected indole.
-
Materials:
-
N-Boc-4-iodo-1H-indole (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) and Water (5:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, using the N-protected indole, boronate ester, and Cs₂CO₃.
-
Add the degassed 2-MeTHF/water solvent mixture.
-
Add the XPhos Pd G3 pre-catalyst.
-
Heat the reaction to 100 °C and monitor its progress.
-
Follow steps 7-10 from Protocol 1 for workup and purification. The Boc group may or may not be removed under these conditions, depending on the specific boronic acid and reaction time.
-
References
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. Available at: [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. Available at: [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
ACS Publications. (2015). Platinum(0)-Catalyzed Indolyne Insertion into Bis(pinacolato)diboron Followed by Site-Selective Suzuki–Miyaura Cross-Coupling. Organic Letters. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025). Available at: [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH. Available at: [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic-chemistry.org. Available at: [Link]
-
MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonogashira Reaction Yield with 4-iodo-1H-indole
Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction with 4-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions, ensuring successful and high-yielding reactions. The inherent challenges of using N-H acidic substrates like indole demand a nuanced approach to reaction design and execution. This document provides in-depth, field-proven insights to navigate these complexities.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
Answer: Low or no yield is the most common issue and can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1][2]
-
Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.[2] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) species.[3][4]
-
Solution: Use a fresh, high-quality palladium source. If you suspect decomposition, switch to a new batch or a more robust precatalyst.
-
-
Copper(I) Co-catalyst (if applicable): Copper(I) iodide (CuI) is prone to oxidation, which can inhibit the reaction.
-
Solution: Use a freshly opened bottle of CuI. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.
-
-
Reagent Purity: Impurities in the this compound, alkyne, solvent, or base can poison the catalyst.[2] The N-H proton of the indole can also interfere with the catalytic cycle.[1][5]
-
Solution: Ensure all reagents are of high purity. Purification of starting materials may be necessary. Consider protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) to prevent side reactions, although successful couplings with unprotected indoles are possible with careful condition selection.[1][5]
-
-
Base Quality: Amine bases are crucial and should be anhydrous. Oxidized or wet amines can be detrimental.[2]
-
Solution: Use a freshly distilled amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and promote undesired alkyne homocoupling (Glaser coupling).[2][4]
-
Solution: Rigorously degas your solvent(s) using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Solvent Choice: The solvent must dissolve all reaction components. While common choices like THF and DMF are used, they can sometimes lead to catalyst deactivation.[1][2][6]
-
Base Selection: The base deprotonates the terminal alkyne, a key step in the catalytic cycle.[3] For N-H containing substrates like indole, the choice is critical to avoid side reactions.
-
Reaction Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, some systems require heating to achieve a reasonable rate.[2][4]
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: I am observing a significant amount of a byproduct that corresponds to the dimer of my terminal alkyne. How can I minimize this?
Answer: The formation of alkyne dimers via Glaser-Hay coupling is a common side reaction, particularly in copper-mediated Sonogashira reactions, and is promoted by oxygen.[2][4][9]
-
Strictly Anaerobic Conditions: As mentioned, oxygen is a key culprit.
-
Solution: Ensure your reaction is performed under a rigorously inert atmosphere. This includes thorough solvent degassing and the use of Schlenk techniques or a glovebox.[2]
-
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI can reduce the rate of homocoupling.
-
Solution: Titrate the amount of CuI downwards, starting from the standard loading (e.g., 5 mol%) to as low as 1-2 mol%.
-
-
Consider a Copper-Free Protocol: Modern Sonogashira protocols often omit the copper co-catalyst, which completely eliminates the primary pathway for Glaser coupling.[1][3][4][10]
Issue 3: Reaction Stalls or Formation of Palladium Black
Question: My reaction starts but then stalls, and I observe a black precipitate. What is happening?
Answer: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[2] The active Pd(0) catalyst has agglomerated and precipitated from the solution, rendering it inactive.
-
Causes and Solutions:
-
Presence of Oxygen: This is the most common cause. Re-evaluate and improve your inert atmosphere techniques.[2]
-
High Temperature: Excessive heat can accelerate catalyst decomposition. If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Inappropriate Solvent: Some solvents, like DMF, can be detrimental at higher temperatures.[1][6] Consider switching to a more stable solvent like toluene or dioxane.
-
Ligand Dissociation/Decomposition: The phosphine ligands that stabilize the Pd(0) center can dissociate or be oxidized, leading to catalyst precipitation.
-
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization of specific parameters may be required for different alkyne coupling partners.
Copper-Catalyzed Sonogashira Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine, 2-3 eq.) via syringe.[1][5]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor progress by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.[5][11]
Visual Workflow and Decision Making
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common Sonogashira reaction issues.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H group of this compound? A1: Not always, but it is highly recommended if you are struggling with yield. The acidic N-H proton can react with the base or interfere with the catalyst.[1][5] Protecting groups like Boc or SEM can prevent these side reactions and lead to cleaner, more reproducible outcomes.[1][5] However, with careful selection of a mild base (e.g., K₂CO₃) and an appropriate catalyst system, successful couplings on the unprotected indole are frequently reported.[5][8]
Q2: What is the general reactivity order for aryl halides in the Sonogashira reaction? A2: The reactivity order follows the trend of C-X bond strength: I > Br > OTf > Cl.[4][12] this compound is therefore a highly reactive substrate, typically allowing for milder reaction conditions (e.g., lower temperatures) compared to the corresponding bromo- or chloroindoles.[4][12]
Q3: Can I run the Sonogashira reaction without a copper co-catalyst? A3: Yes, copper-free Sonogashira couplings are well-established and often preferred to avoid alkyne homocoupling.[3][4][10] These protocols typically require more sophisticated palladium catalysts, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are active enough to facilitate the reaction without copper.[1][3][13]
Q4: How do I choose the right solvent and base? A4: The optimal choice is substrate-dependent. A good starting point for this compound is a non-polar aprotic solvent like toluene or 1,4-dioxane with an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][7] For more challenging couplings, polar aprotic solvents like DMF or acetonitrile may be used, but they can sometimes deactivate the catalyst, especially at higher temperatures.[1][6] Inorganic bases like Cs₂CO₃ or K₂CO₃ are also effective, particularly in copper-free systems.[1][14] Screening a few combinations is often the best approach.
Q5: My product is difficult to purify. What are some common workup and purification strategies? A5: Purification challenges often arise from residual catalyst, phosphine oxides, and amine salts. A standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or a dilute aqueous acid (e.g., 1M HCl) to remove the amine base and its salt. Filtering the crude reaction mixture through a short plug of silica gel or celite before concentration can help remove baseline palladium residues.[5] Final purification is typically achieved by flash column chromatography.[11]
Parameter Optimization Summary
| Parameter | Standard Condition | Optimization Strategy | Rationale & Causality |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5%) | Use bulky, electron-rich ligands (e.g., X-Phos) or NHC-Pd complexes. | Enhances catalyst stability, prevents decomposition, and increases activity, especially for challenging substrates.[1][3] |
| Cu Co-catalyst | CuI (5-10%) | Reduce loading to 1-2% or eliminate entirely (copper-free). | Minimizes or eliminates alkyne homocoupling (Glaser coupling).[2][4] |
| Base | Triethylamine (2-3 eq.) | Screen DIPEA, DBU, or inorganic bases like K₂CO₃, Cs₂CO₃. | The base's strength and steric profile can significantly impact yield and side reactions, especially with N-H acidic substrates.[1][6][8] |
| Solvent | THF, DMF | Use non-polar aprotics like Toluene or 1,4-Dioxane. | Reduces potential for catalyst deactivation that can occur with coordinating solvents like DMF at elevated temperatures.[1][6][7] |
| Temperature | Room Temperature | Increase incrementally to 50-100 °C. | Overcomes activation energy barriers for less reactive coupling partners.[1][2] |
| Atmosphere | Inert Gas (N₂ or Ar) | Employ rigorous degassing (freeze-pump-thaw) and Schlenk line techniques. | Crucial for preventing O₂-induced catalyst decomposition and alkyne homocoupling.[2][4] |
References
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks. Royal Society of Chemistry. Available from: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. Available from: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available from: [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry. Available from: [https://www.scirp.org/html/2-1 organic-1010041_20042.htm]([Link] organic-1010041_20042.htm)
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Available from: [Link]
-
Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. Royal Society of Chemistry. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Available from: [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PubMed Central. Available from: [Link]
-
Substrate scope for Sonogashira reaction. ResearchGate. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. Available from: [Link]
-
Flow Chemistry: Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spuvvn.edu [spuvvn.edu]
- 8. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 9. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 10. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Heck Coupling of 4-Iodo-1H-Indole
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common challenges and side reactions encountered during the Heck coupling of 4-iodo-1H-indole. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction: The Nuances of Heck Coupling with Indoles
The Heck reaction is a powerful tool for C-C bond formation, coupling aryl halides with alkenes.[1] However, the unique electronic properties and the presence of the N-H proton in the indole scaffold, particularly in this compound, introduce specific challenges that can lead to a variety of undesired side products. Understanding the mechanistic origins of these side reactions is paramount to developing robust and high-yielding protocols. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter at the bench.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is sluggish, and I'm observing significant amounts of unreacted this compound. What are the likely causes and how can I improve conversion?
Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The N-H proton of the indole can interfere with the palladium catalyst, and the choice of reaction parameters is critical.[2]
Troubleshooting Protocol for Low Conversion:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inactivity/Decomposition | The Pd(0) active species can be sensitive to air or impurities. The N-H of the indole can also coordinate to the palladium center, inhibiting catalytic activity. | Ensure your palladium source is of high quality and handled under an inert atmosphere (Argon or Nitrogen). Consider using a more stable pre-catalyst. N-protection of the indole (e.g., with Boc or SEM) is highly recommended to prevent interference with the catalyst.[3] |
| Inefficient Base | The base is crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle.[4] Its strength, solubility, and steric profile matter. | For N-H indoles, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. Ensure the base is finely powdered and anhydrous. If solubility is an issue, consider a different solvent system or a stronger, more soluble organic base like DBU, but be mindful of potential side reactions.[5] |
| Suboptimal Ligand Choice | The ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand can lead to catalyst decomposition or slow oxidative addition. | For electron-rich heterocycles like indole, phosphine ligands are commonly employed. Start with a general ligand like PPh₃ or P(o-tol)₃. If issues persist, screen more electron-rich and bulky ligands which can promote oxidative addition and stabilize the catalytic species. |
| Inappropriate Solvent | The solvent affects the solubility of reactants and the stability of the catalyst. | Polar aprotic solvents like DMF, DMAc, or NMP are common choices for Heck reactions.[5] Ensure the solvent is anhydrous and degassed to remove oxygen, which can oxidize and deactivate the catalyst. |
| Insufficient Temperature | The oxidative addition of the aryl iodide to the Pd(0) center is often the rate-limiting step and typically requires thermal energy. | If the reaction is clean but incomplete, a cautious increase in temperature (e.g., in 10-20 °C increments) may be beneficial. Microwave heating can also be a powerful tool for accelerating the reaction.[6] |
FAQ 2: I'm forming a significant amount of a dimeric product derived from this compound. What is this, and how can I prevent it?
This side product is likely the result of homocoupling (also known as Glaser-Hay or Ullmann-type coupling), where two molecules of the aryl iodide couple to form a bi-indole. This is a common side reaction in many cross-coupling reactions, especially at elevated temperatures or when the desired catalytic cycle is slow.
Visualizing the Competing Pathways:
Caption: Competing Heck and Homocoupling Pathways.
Troubleshooting Protocol for Homocoupling:
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | Elevated temperatures can promote the homocoupling pathway. | Try to run the reaction at the lowest temperature that still provides a reasonable rate for the desired Heck coupling. |
| Slow Heck Catalytic Cycle | If the main Heck cycle is slow (e.g., due to a sterically hindered alkene), the oxidative addition intermediate has more time to react with another molecule of the iodo-indole. | Optimize the Heck reaction conditions to accelerate the main catalytic cycle. This could involve changing the ligand, base, or solvent. Using a more reactive alkene, if possible, can also suppress homocoupling. |
| High Catalyst Loading | In some cases, very high concentrations of the palladium catalyst can favor homocoupling. | While ensuring sufficient catalyst for the primary reaction, avoid excessive catalyst loading. Typically, 1-5 mol% is a good starting point. |
FAQ 3: My main product is indole, not the Heck product. Why am I seeing dehalogenation?
The formation of 1H-indole from this compound is a result of hydrodehalogenation, a reductive side reaction where the iodine atom is replaced by a hydrogen atom.
Troubleshooting Protocol for Dehalogenation:
| Potential Cause | Explanation | Recommended Action |
| Hydride Source in the Reaction | Trace amounts of water, or certain solvents (like alcohols) or bases (like formates) can act as hydride sources, leading to the reduction of the aryl-palladium intermediate.[7] | Use high-purity, anhydrous solvents and reagents. If using an amine base like triethylamine, ensure it is of high quality, as impurities can be problematic. Avoid solvents that can readily donate a hydride. Aprotic solvents are generally preferred.[2] |
| Ligand Effects | Certain electron-rich ligands can promote reductive elimination pathways that lead to dehalogenation. | If dehalogenation is a persistent issue, screen different phosphine ligands. Sometimes, a less electron-rich ligand can disfavor this side reaction.[3] |
| Inefficient Alkene Insertion | If the migratory insertion of the alkene is slow, the aryl-palladium intermediate has a longer lifetime and is more susceptible to side reactions like dehalogenation. | Ensure the alkene is present in a slight excess (e.g., 1.2-1.5 equivalents) and that the reaction conditions are optimized for efficient alkene insertion. |
FAQ 4: I've isolated my product, but it's a mixture of double bond isomers. How can I improve the regioselectivity?
Double bond isomerization is a common side reaction in Heck couplings.[4] It occurs after the desired product is formed but before it dissociates from the palladium center. The palladium hydride species formed after β-hydride elimination can re-add to the product alkene in the opposite orientation, leading to a different isomer after a second β-hydride elimination.
Mechanism of Double Bond Isomerization:
Caption: Pathway for Product Isomerization.
Troubleshooting Protocol for Isomerization:
| Potential Cause | Explanation | Recommended Action |
| Slow Reductive Elimination of HX | If the final step of the catalytic cycle—the reaction of the Pd-H species with the base to regenerate Pd(0)—is slow, the Pd-H species can participate in isomerization.[4] | Use a strong, non-coordinating base to efficiently trap the H-X species and regenerate the Pd(0) catalyst. Adding silver or thallium salts can sometimes help by acting as halide scavengers, though this adds complexity and toxicity.[4] |
| High Reaction Temperature/Long Reaction Times | Isomerization is often favored under prolonged heating as it can lead to the thermodynamically more stable alkene isomer. | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures. |
| Ligand Choice | Bulky ligands can sometimes disfavor the re-addition of the palladium hydride that leads to isomerization. | Experiment with more sterically demanding phosphine ligands. |
FAQ 5: Besides the expected C4-arylation, I'm also seeing some N-arylation. How can I control the selectivity between C- and N-arylation?
With an unprotected N-H on the indole ring, competitive N-arylation (a Buchwald-Hartwig type reaction) can occur. The selectivity between C- and N-arylation is often dictated by the catalyst system and reaction conditions.
Troubleshooting Protocol for N-Arylation:
| Potential Cause | Explanation | Recommended Action |
| Unprotected N-H Group | The N-H proton is acidic and can be deprotonated by the base, leading to a nucleophilic nitrogen that can attack the aryl-palladium intermediate. | The most effective way to prevent N-arylation is to protect the indole nitrogen. Common protecting groups include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzyl group. The protecting group can be removed in a subsequent step.[3] |
| Base Choice | Strong bases can favor deprotonation of the N-H group, promoting N-arylation. | If N-protection is not feasible, carefully select the base. A milder inorganic base like K₂CO₃ might favor the Heck pathway over N-arylation compared to a very strong base like NaOt-Bu. |
| Ligand and Catalyst System | Certain ligand/catalyst combinations are known to favor N-arylation over C-C coupling. For instance, catalyst systems developed for Buchwald-Hartwig amination may promote this side reaction. | Use a catalyst system that is known to be effective for Heck reactions rather than aminations. Avoid ligands that are specifically designed for N-arylation, such as highly electron-rich biaryl phosphines, unless you have screened them and found them to be selective for the Heck reaction in your system. |
Summary of Recommended Starting Conditions
For researchers beginning their investigation into the Heck coupling of this compound, the following table provides a robust starting point for optimization.
| Parameter | Recommendation | Justification |
| Substrate | 4-Iodo-1-Boc-indole | N-protection is crucial to avoid N-H related side reactions. |
| Alkene | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the iodo-indole. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common, effective, and relatively air-stable Pd(II) precatalyst.[8] |
| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) | Standard phosphine ligands that are effective for many Heck reactions. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Solid inorganic bases that are effective and less likely to cause side reactions compared to strong organic bases.[5] |
| Solvent | DMF or DMAc (anhydrous, degassed) | High-boiling polar aprotic solvents that are excellent for Heck couplings.[5] |
| Temperature | 80 - 120 °C | A typical temperature range for Heck reactions with aryl iodides. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
References
-
Ma, D., et al. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Advances, 11(15), 8643-8647. Available at: [Link]
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Zhang, J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(36), 9845-9853. Available at: [Link]
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Tamami, B., et al. (2013). Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate. ResearchGate. Available at: [Link]
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Reddy, B. V. S., et al. (2023). Chapter 4: Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. Available at: [Link]
-
Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Available at: [Link]
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Pelagatti, P., et al. (2006). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. Available at: [Link]
-
Chakraborti, A. K., et al. (2014). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Li, J., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available at: [Link]
-
Liang, Y., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. Available at: [Link]
-
Brimble, M. A., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. ResearchGate. Available at: [Link]
-
Saji, I., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827-834. Available at: [Link]
-
Brimble, M. A., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. PMC. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Szostak, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Available at: [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. MacMillan Group Meeting. Available at: [Link]
-
Papp, G., et al. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Publications. Available at: [Link]
-
Csonka, R., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]
-
Ma, D., et al. (2008). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Guillaumet, G., et al. (2005). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available at: [Link]
-
Köhler, K., et al. (2003). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]
-
Bhowmick, S. (2024). Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation. YouTube. Available at: [Link]
-
Buchwald, S. L., et al. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. PMC. Available at: [Link]
-
Abarca, B., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Available at: [Link]
-
de Meijere, A., et al. (2003). Cover Picture: The Effect of High Pressure on the Heck Reaction − A Contribution to a Deeper Understanding of the Mechanism (Eur. J. Org. Chem. 13/2003). ResearchGate. Available at: [Link]
-
Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link]
-
Konno, T., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Buchwald, S. L., et al. (2008). Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. Available at: [Link]
-
Martina, K., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. Available at: [Link]
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Technical Support Center: Purification of 4-Iodo-1H-Indole Reaction Products
Welcome to the technical support center for the purification of 4-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are flash column chromatography and recrystallization.[1] Flash chromatography is excellent for separating the desired product from a complex mixture of impurities.[2] Recrystallization is a powerful technique for obtaining highly pure crystalline material, especially if the crude product is already of reasonable purity.[3]
Q2: My this compound appears unstable and decomposes upon standing. How can I prevent this?
A2: 3-Iodoindoles, and likely other iodoindole isomers, can be sensitive to light and may slowly decompose at room temperature, even under a protective atmosphere.[4] It is strongly recommended to store purified this compound at low temperatures (e.g., in a freezer) in a dark vial to maintain its integrity.[4]
Q3: I'm observing significant peak tailing during flash chromatography on silica gel. What is the cause and how can I resolve it?
A3: The indole nitrogen in this compound can interact with the acidic silanol groups on the surface of silica gel, leading to strong adsorption and peak tailing.[5] This can result in poor separation and lower recovery. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your mobile phase.[5]
Q4: What are some common impurities I should expect in my crude this compound reaction mixture?
A4: The impurities will largely depend on the synthetic route employed. However, common impurities can include unreacted starting materials, over-iodinated or under-iodinated indole species, and byproducts from side reactions.[6] For instance, if the synthesis involves the iodination of indole, regioisomers such as 3-iodo-1H-indole or di-iodinated indoles might be present.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of this compound.
Problem 1: Multiple Spots on TLC, Poor Separation
If your Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows multiple spots with close retention factors (Rf), achieving good separation can be challenging.
Workflow for Optimizing TLC Separation:
Caption: Decision workflow for optimizing TLC solvent systems.
Detailed Troubleshooting Steps:
-
Systematic Solvent Screening: Begin with a common binary solvent system like hexane/ethyl acetate.[2] Prepare several TLC chambers with varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to observe the effect of polarity on separation.
-
Target Rf Value: Aim for an Rf value of approximately 0.2-0.4 for your desired this compound.[7] This range typically provides the best separation in flash chromatography.
-
Alternative Solvent Systems: If hexane/ethyl acetate does not provide adequate separation, consider trying other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.[5][8]
-
Address Streaking: If you observe streaking or tailing of spots, it is likely due to the interaction of the basic indole nitrogen with the acidic silica gel.[5] Add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica.[5]
Problem 2: Low Recovery After Flash Chromatography
Low recovery of the purified product can be frustrating. This issue can stem from several factors, from improper column packing to product instability.
Troubleshooting Low Recovery:
| Potential Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The basic indole nitrogen can bind strongly to the acidic silica gel, leading to product loss on the column.[5] | Deactivate the silica gel by flushing the packed column with the mobile phase containing 0.5-1% triethylamine before loading the sample.[9] |
| Improper Sample Loading | Loading the sample in a solvent that is too polar can cause the compound to spread into a wide band, leading to poor separation and mixed fractions.[8] | Use the "dry loading" technique: dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[8][9] |
| Product Instability | This compound may degrade on silica gel, especially if the chromatography run is prolonged. | Minimize the time the compound spends on the column by using a slightly more polar solvent system to expedite elution, without compromising separation. |
| Column Cracking | A cracked column bed leads to channeling, where the solvent and sample bypass the stationary phase, resulting in poor separation and recovery. | Ensure the column is packed uniformly and avoid using dichloromethane as the primary non-polar solvent, as it can be prone to cracking under pressure.[9] |
Problem 3: Product Fails to Crystallize or Oils Out
Recrystallization can be a powerful purification technique, but inducing crystallization can sometimes be challenging.
Workflow for Successful Recrystallization:
Caption: Troubleshooting guide for recrystallization.
Tips for Effective Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[10] Common solvent systems for indole derivatives include hexane/ethyl acetate, ethanol, or methanol/water mixtures.[1][3][11]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[10] Allow the flask to cool slowly on the benchtop before placing it in an ice bath to maximize crystal formation.[10]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a small seed crystal of the pure compound.
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities. Try reheating the solution to dissolve the oil and adding a small amount of a solvent in which the compound is more soluble before allowing it to cool again.[11] Alternatively, a different solvent system may be required.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an optimal solvent system using TLC that gives the this compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[7] A common starting point is a mixture of hexane and ethyl acetate.[4] Consider adding 0.5% triethylamine to the eluent if peak tailing is observed.[5]
-
Column Packing: Select an appropriately sized column (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[5] Pack the column with silica gel as a slurry in the initial, less polar mobile phase.[2]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[9]
-
Carefully add the powder to the top of the packed column.
-
-
Elution: Begin elution with the determined mobile phase, collecting fractions.[12] The polarity of the eluent can be gradually increased (gradient elution) to elute more polar impurities after the desired product has been collected.[9]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, toluene) at room temperature and upon heating. A good single solvent will show low solubility at room temperature and high solubility when hot. For a two-solvent system, choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "good" solvent (or the single solvent) dropwise while heating and stirring until the solid just dissolves.[10]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.[11] Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- Simple recrystallization method for obtaining pure compound (natural product)?. (2018, October 20). ResearchGate.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Oeser, T., et al. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry.
- Successful flash chromatography. (n.d.). Biotage.
- Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. (2025). BenchChem.
- Application Notes and Protocols for the Purification of 5-Iodo-1H-indazol-3-amine Derivatives by Column Chromatography. (2025). BenchChem.
- Tips and Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025, December). BenchChem.
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). BenchChem.
- Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). PMC.
- Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Synthesis of 4-Iodo-1H-Indole
Welcome to the technical support center for the synthesis of 4-iodo-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. This compound is a critical precursor for a wide range of pharmacologically active compounds and advanced materials, making its efficient and regioselective synthesis a topic of significant interest.
Functionalization of the indole core at the C4 position is notoriously challenging due to the intrinsic electronic properties of the heterocycle, which favor electrophilic substitution at the C3 position.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental hurdles, improve yields, and ensure the regiochemical integrity of your product.
Troubleshooting Guide & Experimental Protocols
Issue 1: Poor Yield and Regioselectivity in Direct Iodination
Question: My attempt at direct iodination of 1H-indole using standard electrophilic conditions (e.g., I₂, NIS) is resulting in very low yields of this compound, with the major product being the 3-iodo isomer or a complex mixture. How can I achieve C4 selectivity?
Answer: This is the most common challenge and stems from the fundamental reactivity of the indole nucleus. The pyrrole ring is significantly more electron-rich than the benzene ring, and the C3 position is the most nucleophilic site, making it the primary target for electrophiles. To overcome this, strategies must be employed to either block the more reactive positions or to specifically activate the C4-H bond.
Causality & Strategy:
The key is to override the natural reactivity. This is typically achieved through Directed C-H Activation . By installing a directing group (DG) on the indole nitrogen (N1) or at the C3 position, a metal catalyst can be guided to the C4 position to facilitate iodination.[2]
Workflow: C4-H Iodination via a Removable Directing Group
The following workflow illustrates a general strategy for achieving C4 iodination.
Caption: Workflow for directed C4-H iodination of indole.
Experimental Protocol (Conceptual Example): A robust method involves installing a removable pivaloyl group at the C3 position, which can effectively direct a palladium catalyst to the C4 position.[2][3]
-
Protection: React 1H-indole with pivaloyl chloride under appropriate basic conditions to form 3-pivaloyl-1H-indole.
-
Directed Iodination: Subject the 3-pivaloyl-1H-indole to a palladium catalyst (e.g., Pd(OAc)₂) in the presence of an iodine source such as N-iodosuccinimide (NIS) or molecular iodine (I₂).
-
Deprotection: Remove the pivaloyl group under basic hydrolysis conditions (e.g., NaOH in methanol/water) to yield the desired this compound.[2]
-
Purification: Purify the final product using column chromatography on silica gel. Note that 3-iodoindoles can be sensitive to light and prolonged storage at room temperature may lead to decomposition.[4]
Issue 2: Larock Indole Synthesis Fails to Produce the Desired 4-Iodoindole
Question: I am using a Larock indole synthesis to prepare a substituted 4-iodoindole from 2,6-diiodoaniline and an internal alkyne, but I'm getting no product or a complex mixture. What are the critical parameters I need to optimize?
Answer: The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction, but its success is highly dependent on the careful orchestration of several components.[5][6] Failure often points to issues with the catalyst, base, solvent, or the specific nature of your substrates.
Causality & Key Parameters:
The reaction proceeds through a catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination.[5] A failure at any stage will halt the synthesis.
Catalytic Cycle: Larock Indole Synthesis
Caption: Catalytic cycle for the Larock indole synthesis.
Troubleshooting Table: Larock Indole Synthesis
| Parameter | Common Problem | Recommended Solution & Explanation |
| Palladium Catalyst | Catalyst (e.g., Pd(OAc)₂) fails to reduce to the active Pd(0) state or decomposes. | The addition of a phosphine ligand like PPh₃ (triphenylphosphine) can stabilize the Pd(0) species.[5] Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Base | Incorrect base strength or solubility. The base is crucial for the final reductive elimination step. | Potassium carbonate (K₂CO₃) is a commonly used and effective base.[5] Ensure the base is finely powdered and anhydrous for optimal reactivity. |
| Chloride Additive | Absence of a chloride source like LiCl or n-Bu₄NCl. | A chloride source is often essential.[5][7] LiCl is generally more effective and facilitates the reductive elimination step, regenerating the Pd(0) catalyst. Use 1 equivalent, as excess can slow the reaction.[5] |
| Solvent | Suboptimal solvent choice. | Anhydrous DMF (N,N-Dimethylformamide) is the standard and most reliable solvent for this reaction. Ensure it is truly anhydrous. |
| Alkyne Stoichiometry | Insufficient alkyne or side reactions with highly activated alkynes. | Use a slight excess (2-3 equivalents) of the alkyne to drive the reaction forward.[5] For unsymmetrical alkynes, regioselectivity can be an issue and may require optimization or the use of specific NHC-palladium complexes.[8] |
| Temperature | Temperature is too low for cyclization or too high, causing decomposition. | A reaction temperature of 100 °C is a good starting point. Monitor the reaction by TLC to find the optimal balance. |
Issue 3: Fischer Indole Synthesis of 4-Iodoindoles is Inefficient
Question: I'm trying to prepare a 4-iodoindole using the Fischer indole synthesis with (3-iodophenyl)hydrazine, but the yield is poor and I see significant decomposition. What can I do to improve this?
Answer: The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[9][10] While effective, its success is highly dependent on the acid catalyst and temperature, and certain substrates can be problematic.
Causality & Strategy:
The reaction mechanism involves the formation of a hydrazone, followed by tautomerization and a critical-sigmatropic rearrangement under acidic conditions.[9] The harsh acidic environment and elevated temperatures required can lead to side reactions, especially with sensitive substrates like iodo-substituted aromatics. Potential issues include de-iodination or polymerization.
Troubleshooting & Optimization:
-
Acid Catalyst Choice: The choice of acid is critical. Polyphosphoric acid (PPA) is often effective but can be harsh.[9] Consider screening other catalysts like zinc chloride (ZnCl₂), p-toluenesulfonic acid, or even milder Lewis acids.[9][11] The optimal catalyst often needs to be determined empirically.[12]
-
Temperature Control: While heat is necessary, excessive temperatures can cause decomposition.[12] Try running the reaction at the lowest possible temperature that still allows for cyclization. Monitoring by TLC is essential to avoid over-heating.
-
Protecting Groups: If your aldehyde or ketone contains sensitive functional groups, they may need to be protected prior to the synthesis.
-
Purification: The crude product often contains acidic residues and colored impurities. A thorough aqueous workup with a base (e.g., NaHCO₃ solution) is necessary before attempting column chromatography.
Comparison of Common Synthetic Routes to this compound
| Method | Starting Materials | Pros | Cons |
| Directed C-H Iodination | 1H-Indole, Directing Group, Iodine Source | High regioselectivity, atom economical. | Multi-step (protection/deprotection), may require expensive metal catalysts.[2] |
| Larock Indole Synthesis | o-Iodoaniline derivative, Alkyne | High functional group tolerance, convergent. | Requires palladium catalyst, can have regioselectivity issues with unsymmetrical alkynes.[5][8] |
| Fischer Indole Synthesis | (3-Iodophenyl)hydrazine, Aldehyde/Ketone | Classic, well-established method. | Harsh acidic conditions, potential for low yields and side reactions, requires specific hydrazine.[9][11] |
| From 2,3-Dihaloanilines | 2,3-Dihaloaniline, Terminal Alkyne | Good yields, allows for diverse substitutions. | Precursor synthesis can be lengthy.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing unsubstituted this compound on a multi-gram scale? For multi-gram synthesis of the parent this compound, methods starting from pre-functionalized anilines, such as the Larock synthesis using 2,6-diiodoaniline or cyclization of a suitably substituted 2,3-dihaloaniline, often provide more reliable and scalable results than direct C-H activation on the parent indole.[13][15]
Q2: Are there any metal-free methods to synthesize 4-iodoindoles? Yes, while challenging, some metal-free approaches exist. For instance, direct iodination can sometimes be achieved with high regioselectivity under specific radical conditions, though this is more commonly reported for the C5 position.[16][17] The classic Fischer indole synthesis is also a metal-free thermal rearrangement, albeit acid-catalyzed.[9]
Q3: How can I definitively confirm the regiochemistry of my iodoindole product? The most definitive method is 2D NMR spectroscopy. A combination of COSY, HSQC, and HMBC experiments will allow you to unambiguously assign all proton and carbon signals and confirm the iodine's position through the absence of a proton at C4 and the characteristic chemical shifts of the neighboring protons (H3, H5).
Q4: What are the key safety precautions when working with these reagents? Always work in a well-ventilated fume hood. Palladium catalysts, especially when dry, can be pyrophoric and should be handled under an inert atmosphere. Iodine and its compounds (NIS, ICl) are corrosive and toxic; avoid inhalation and skin contact. Phenylhydrazines are toxic and potential carcinogens. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Regioselective C5-H Direct Iodination of Indoles.
- Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (Google Scholar)
- The role of commonly used transition metals in total synthesis of indole alkaloids. (ScienceDirect)
- Larock indole synthesis. (Wikipedia)
- Regioselective C5-H direct iodin
- Regioselective C5-H direct iodination of indoles. (RSC Publishing) DOI:10.1039/D1QO00105A
- Larock Indole Synthesis. (SynArchive)
- ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (RSC Publishing)
- C4–H indole functionalisation: precedent and prospects.
- Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles.
- A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids.
- Iodination of 3-substituted indoles.
- Direct Synthesis of C4-Acyl Indoles via C-H Acylation.
- Larock indole synthesis.
- Synthesis of indoles. (Organic Chemistry Portal)
- Fischer indole synthesis. (Wikipedia)
- Fischer Indole Synthesis. (Alfa Chemistry)
- Fischer indole synthesis – Knowledge and References. (Taylor & Francis Online)
- From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
- Fischer Indole Synthesis. (J&K Scientific LLC)
- Synthesis of Indoles through Larock Annulation: Recent Advances.
- C-H Functionalization of indoles and oxindoles through CDC reactions. (Taylor & Francis Online)
-
A new synthetic approach to the 3,4-dihydro-1H-[3][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. (National Institutes of Health)
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (Benchchem)
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (MDPI)
- Recent Progress in the Transition Metal C
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (PubMed Central)
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Representative model for the optimization of the synthesis of N‐amino‐1H‐indole 2 a..
- 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS!. (YouTube)
- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.
- Overcoming challenges in the synthesis of 4-fluoroindoles. (Benchchem)
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- Problems with Fischer indole synthesis. (Reddit)
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- 17. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Homo-Coupling in Reactions with 4-Iodo-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homo-coupling when using 4-iodo-1H-indole in palladium-catalyzed cross-coupling reactions. The formation of the undesired 4,4'-biindole dimer consumes valuable starting material, complicates purification, and ultimately lowers the yield of your target molecule. This document is designed to provide you with the mechanistic understanding and practical solutions needed to suppress this problematic side reaction.
Understanding the Problem: The "Why" of Homo-Coupling
Homo-coupling, the dimerization of the starting aryl iodide (this compound), is a persistent side reaction in many palladium-catalyzed cross-couplings, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This undesired pathway competes directly with the desired cross-coupling catalytic cycle.
The generally accepted mechanism involves the formation of a diarylpalladium(II) intermediate, L₂Pd(Ar)₂, where 'Ar' is the 4-indolyl group. This species can arise from a secondary transmetalation event with the organometallic reagent or through other complex pathways. Subsequent reductive elimination from this diaryl complex yields the homo-coupled product and regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle. Factors that slow down the desired cross-coupling reductive elimination step often provide a larger window of opportunity for the homo-coupling pathway to occur.
The Competing Catalytic Cycles
Here, we visualize the main productive cross-coupling cycle versus the parasitic homo-coupling cycle. Minimizing the entry points into the homo-coupling pathway is the primary goal of the strategies discussed below.
Caption: Desired cross-coupling vs. undesired homo-coupling pathway.
Troubleshooting Guide by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is highly susceptible to homo-coupling, often initiated by the presence of oxygen, which can promote the dimerization of the boronic acid partner.[1][2]
Q: I am observing significant formation of 4,4'-biindole in my Suzuki reaction, along with my desired product. What is the most likely cause?
A: This is a classic symptom of suboptimal reaction conditions that favor the homo-coupling pathway. The primary culprits are often related to the base, the palladium source, and the presence of oxygen. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) state. This reduction can sometimes be slow or inefficient, leading to side reactions. Furthermore, oxygen can facilitate the oxidative coupling of boronic acids, a well-documented side reaction.[1][2]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.[3] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes and maintaining an inert atmosphere throughout the reaction.[4] The exclusion of oxygen is critical to suppress the oxidative homo-coupling of the boronic acid.[2][3]
-
Choice of Palladium Source: Switch from a Pd(II) source like Pd(OAc)₂ to a direct Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] This eliminates the need for an in-situ reduction step, which can sometimes be problematic and contribute to side reactions.[4]
-
Base Selection: The choice of base is crucial. While strong bases are often required, they can also promote side reactions. Consider screening weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective while minimizing homo-coupling.[4]
-
Optimize Stoichiometry: Avoid using a large excess of the boronic acid. A slight excess (1.1–1.5 equivalents) is typically sufficient to drive the reaction to completion without significantly increasing the rate of homo-coupling.[4]
| Parameter | Standard Condition | Optimized Condition to Reduce Homo-Coupling | Rationale |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Pd(PPh₃)₄ or Pd₂(dba)₃ (Pd(0)) | Bypasses potentially problematic in-situ reduction step.[4] |
| Atmosphere | Inert Gas Blanket | Sub-surface sparging with Ar/N₂ | Rigorous oxygen exclusion prevents oxidative homo-coupling.[3] |
| Base | NaOH, NaOt-Bu | K₃PO₄, Cs₂CO₃ | Milder bases can reduce the rate of side reactions.[4] |
| Boronic Acid | >2.0 equiv. | 1.1 - 1.5 equiv. | Minimizes concentration-dependent side reactions.[4] |
Sonogashira Coupling
In Sonogashira couplings, the primary homo-coupling issue is often the dimerization of the terminal alkyne partner (known as Glaser coupling), especially when a copper(I) co-catalyst is used in the presence of oxygen.[5][6]
Q: My Sonogashira reaction with this compound is producing a significant amount of a symmetrical di-alkyne byproduct. How can I prevent this?
A: This byproduct is the result of Glaser-type homo-coupling of your terminal alkyne. This side reaction is strongly promoted by the combination of a copper(I) catalyst and oxygen.[5] The most effective strategy is to eliminate one or both of these components.
Troubleshooting Steps:
-
Implement Copper-Free Conditions: The most direct way to prevent Glaser coupling is to perform the reaction without the copper co-catalyst.[5] This may require slightly higher temperatures or more active palladium/ligand systems to achieve a good reaction rate, but it effectively shuts down the primary homo-coupling pathway.[5]
-
Ensure a Strictly Inert Atmosphere: If copper is essential for your system's reactivity, then rigorous exclusion of oxygen is paramount. Degas all reagents and solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low. This disfavors the bimolecular homo-coupling reaction relative to the desired cross-coupling with the palladium complex.[5]
-
Protect the Indole N-H: The acidic proton on the indole nitrogen can sometimes interfere with the catalytic cycle. Protecting the nitrogen with a group like Boc (tert-butoxycarbonyl) can lead to cleaner reactions and improved yields.[7]
Buchwald-Hartwig Amination
Homo-coupling in Buchwald-Hartwig amination is less common than in Suzuki or Sonogashira reactions but can occur, particularly if the catalyst is not stable or if the reductive elimination of the desired C-N bond is slow.
Q: I am attempting a Buchwald-Hartwig amination with this compound and observe the formation of 4,4'-biindole and palladium black. What's going wrong?
A: The combination of homo-coupling and the formation of palladium black (decomposed catalyst) points towards an unstable catalytic species. This can be caused by an inappropriate ligand, base, or excessively high temperatures. The key is to use conditions that stabilize the active Pd(0) catalyst and promote the C-N reductive elimination.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction.[8] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate reductive elimination and stabilize the palladium center, outcompeting catalyst decomposition and homo-coupling pathways.[8][9][10] If you are using a simple ligand like PPh₃, switching to one of these advanced ligands is highly recommended.
-
Use a Strong, Non-Nucleophilic Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard for this reaction. They are effective at deprotonating the amine without interfering with the catalyst.
-
Moderate the Temperature: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst, where the ligand is already coordinated to the metal center, can lead to more reproducible results and higher activity, minimizing the chance for side reactions during catalyst activation.
General Preventative Strategies & Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Homo-Coupling
This protocol is designed to minimize homo-coupling by employing a direct Pd(0) source, an appropriate base, and rigorous inert atmosphere techniques.
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Solvent: 1,4-Dioxane and Water (5:1 mixture), thoroughly degassed
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst under a positive flow of Argon. Add the degassed dioxane/water solvent mixture via cannula.
-
Degassing: Bubble Argon gas through the stirred reaction mixture for an additional 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
-
Yamashita, M., & Hartwig, J. F. (2009). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Journal of the American Chemical Society. [Link]
-
Vaddaman, S. H., et al. (2011). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]
-
Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group, UC Berkeley. [Link]
-
Wang, C., et al. (2015). The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study. Dalton Transactions. [Link]
-
Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Angewandte Chemie International Edition. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
D'Ambra, C. A., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254. [Link]
-
ChemOrgChem. (2024, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
Reddit. (2024, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Ajvazi, N., & Stavber, S. (2021). Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. Catalysts. [Link]
Sources
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- 6. gold-chemistry.org [gold-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dehalogenation of 4-iodo-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the undesired dehalogenation of 4-iodo-1H-indole during palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic underpinnings of this common side reaction to empower you in your experimental design.
Introduction: The Challenge of Indole C-4 Functionalization
The C-4 position of the indole scaffold is a critical site for modification in numerous pharmaceutically active compounds. However, researchers often encounter a persistent and yield-limiting side reaction: the reductive dehalogenation (or hydrodehalogenation) of the this compound starting material. Instead of the desired cross-coupled product, the reaction yields 1H-indole, consuming valuable substrate and catalyst in a non-productive pathway. This guide will walk you through diagnosing and mitigating this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is dehalogenation, and why is my this compound particularly susceptible?
Answer: Dehalogenation is a side reaction where the iodine atom on your indole is replaced by a hydrogen atom, resulting in the formation of the parent 1H-indole.[1] This is a significant problem because it directly reduces the yield of your target molecule.
The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive in oxidative addition but also the most prone to dehalogenation compared to their bromide or chloride counterparts.[1] N-heterocyclic compounds like indoles can present unique challenges. The presence of the nitrogen atom and the acidic N-H proton can influence the electronic properties of the molecule and lead to unwanted interactions with the catalyst or base, potentially exacerbating the dehalogenation side reaction.[1]
Q2: What is the primary mechanism causing the dehalogenation of my starting material?
Answer: The most accepted mechanism for dehalogenation in cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within your reaction mixture, including the base, solvent (like alcohols), or even trace amounts of water.
Once formed, the Pd-H species can intercept the catalytic cycle. Instead of undergoing transmetalation with your coupling partner, the aryl-palladium(II) intermediate (Indole-Pd-I) can react with the hydride source or undergo reductive elimination with a hydride ligand to produce the dehalogenated 1H-indole (Indole-H).
Below is a diagram illustrating the desired cross-coupling cycle versus the competing dehalogenation pathway.
Caption: A systematic workflow for troubleshooting dehalogenation.
Step-by-Step Protocol:
-
Assess Reagent and Solvent Purity: Impurities can be a hidden source of hydrides. Ensure your this compound is pure. Use freshly distilled or anhydrous solvents. Aprotic solvents like dioxane, THF, or toluene are generally preferred over alcoholic solvents which can directly act as hydride donors. [1]2. Ensure a Truly Inert Atmosphere: Degas your reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. [2]Oxygen can degrade the catalyst, leading to side reactions.
-
Re-evaluate Your Choice of Base: This is one of the most critical factors. Proceed to Q4 for a detailed analysis.
-
Optimize the Catalyst System: The ligand plays a pivotal role in modulating the catalyst's reactivity. See Q5 for ligand and catalyst considerations.
Q4: How does my choice of base impact dehalogenation, and what should I use instead?
Answer: The base is a frequent contributor to dehalogenation. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are known to promote this side reaction, potentially through β-hydride elimination from the alkoxide itself. [3][4]While necessary to facilitate transmetalation in many coupling reactions, an overly strong or reactive base can accelerate the formation of Pd-H species. [5][6] Recommendations: Switching to a weaker inorganic base is often the most effective first step. Carbonates and phosphates are excellent alternatives that are less likely to act as hydride donors.
| Base Type | Examples | Dehalogenation Risk | Recommended Use Case |
| Strong Alkoxides | NaOtBu, KOtBu | High | Use with caution; often required for less reactive substrates but a primary suspect for dehalogenation. [3][4] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to Low | Excellent general-purpose bases for Suzuki and Sonogashira couplings. [1][7]Often used in aqueous solvent mixtures. |
| Inorganic Phosphates | K₃PO₄ | Low | A very mild and effective base, particularly for Suzuki couplings with sensitive substrates. [1] |
| Organic Amines | Et₃N, DIPEA | Substrate Dependent | Common in Heck and Sonogashira couplings, but can also be a source of hydrides. [7]Ensure high purity. |
Experimental Protocol: Base Screening
-
Set up three parallel reactions under your standard conditions (inert atmosphere, same solvent, temperature, and catalyst system).
-
In reaction A, use your original base (e.g., NaOtBu).
-
In reaction B, substitute the original base with 2.0 equivalents of K₃PO₄.
-
In reaction C, substitute the original base with 2.0 equivalents of K₃PO₄.
-
Monitor all three reactions by TLC or LC-MS at identical time points to compare the ratio of desired product to the 1H-indole byproduct.
Q5: Can I modify my catalyst system to suppress the formation of 1H-indole?
Answer: Absolutely. The choice of ligand, in particular, has a profound effect on the outcome. The ligand sphere around the palladium center dictates its reactivity and can be tuned to favor the desired reductive elimination (forming the C-C bond) over the undesired dehalogenation (forming the C-H bond).
Ligand Selection: Generally, using bulky and electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway. [1]N-heterocyclic carbene (NHC) ligands are also highly effective. [3][4]
-
Buchwald Biaryl Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are designed to promote challenging cross-couplings and are often effective at minimizing dehalogenation with heteroaryl halides. [1]* N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr have shown high activity and can be very effective in suppressing dehalogenation. [3][4] Palladium Pre-catalyst Selection: Using a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) ensures the efficient and reliable formation of the active Pd(0) species. Starting with Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can sometimes lead to incomplete reduction or the formation of undesirable palladium species that may promote side reactions. [5]
Q6: Should I consider protecting the indole N-H group?
Answer: The indole N-H proton is acidic and can be deprotonated by the base in the reaction. This can lead to several complications:
-
Altered Electronics: Deprotonation increases the electron density of the indole ring, which can affect the rate of oxidative addition.
-
Catalyst Inhibition: The resulting indolide anion could potentially coordinate to the palladium center, inhibiting catalysis.
-
Side Reactions: The N-H can interfere with the catalytic cycle in other unforeseen ways.
Recommendation: If you have systematically optimized your base, solvent, and catalyst system and still observe significant dehalogenation, protecting the indole nitrogen is a logical next step. [1][7]Common protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are easily installed and removed and can "insulate" the reaction from the effects of the N-H group, often leading to cleaner reactions and higher yields.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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Technical Support Center: Catalyst Selection & Troubleshooting for Difficult Suzuki Couplings of 4-iodo-1H-indole
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 4-iodo-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet crucial, transformation. The indole scaffold is a cornerstone in countless biologically active molecules, and its functionalization via C-C bond formation is paramount.[1][2]
The coupling of this compound presents a unique set of challenges stemming from the electron-rich nature of the indole ring and the presence of the acidic N-H proton, which can complicate standard protocols.[1][2][3] This guide provides in-depth, field-tested answers to common questions, troubleshooting strategies for failed reactions, and optimized protocols to ensure success in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - Catalyst & Ligand Selection
Q1: Why is the Suzuki coupling of this compound considered "difficult," even though aryl iodides are typically very reactive?
A1: The high reactivity of the C-I bond in this compound is a double-edged sword.[4] While it facilitates rapid oxidative addition to the Pd(0) catalyst, the indole moiety itself introduces two primary challenges:
-
Catalyst Inhibition by the N-H Proton: The acidic proton on the indole nitrogen can interact with and deactivate the palladium catalyst.[1][3] This often happens by forming off-cycle, inactive Pd-azolyl intermediates, which can stall the catalytic cycle. Many standard protocols for palladium-catalyzed reactions fail when substrates bear free N-H groups.[1][2]
-
Electron-Rich Heterocycle: The electron-rich nature of the indole ring can make the subsequent reductive elimination step of the catalytic cycle sluggish. This can lead to side reactions or low product turnover.
These factors necessitate a carefully chosen catalyst system that can overcome catalyst inhibition and promote efficient turnover.
Q2: What is the most critical component of the catalyst system for this reaction?
A2: The phosphine ligand is unequivocally the most critical component. While the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, it is the ligand that dictates the catalyst's stability, reactivity, and overall efficiency. For challenging substrates like this compound, the ligand must be able to stabilize the active Pd(0) species, promote the oxidative addition and reductive elimination steps, and resist deactivation by the indole N-H.[5][6]
Q3: What class of ligands is most effective for this transformation and why?
A3: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard for difficult Suzuki couplings, including those involving heteroaryl halides.[6] Ligands developed by the Buchwald group, such as SPhos and XPhos , are particularly effective.[1]
The causality behind their success is twofold:
-
Steric Bulk: The large size of these ligands creates a bulky coordination sphere around the palladium center. This promotes the final, product-releasing reductive elimination step and prevents the formation of inactive catalyst dimers.
-
Electron-Donating Ability: These phosphines are highly electron-rich, which increases the electron density on the palladium atom. This enhanced electron density facilitates the initial, rate-limiting oxidative addition step into the C-I bond.[6][7]
Using these advanced ligands often allows reactions to proceed at lower temperatures and with lower catalyst loadings, improving the overall efficiency and functional group tolerance of the process.[6][7]
Q4: Can I use a traditional ligand like triphenylphosphine (PPh₃)?
A4: While Pd(PPh₃)₄ is a classic catalyst for many Suzuki reactions, it often proves inefficient for challenging substrates like this compound, especially when the indole is unprotected.[8][9] It is less electron-rich and bulky compared to modern biarylphosphine ligands, leading to slower reaction rates, higher required temperatures, and a greater propensity for catalyst deactivation and side reactions like dehalogenation.[4][7] For difficult couplings, starting with a more robust ligand system like those mentioned in Q3 is highly recommended to save time and resources.
Part 2: Troubleshooting Guide - Common Issues & Solutions
Q5: My reaction is not working or gives very low yield. Where should I start troubleshooting?
A5: When facing a failed reaction, a systematic approach is key. The most common culprits are an inactive catalyst, an inappropriate base, or issues related to the unprotected N-H group.
Here is a logical workflow to diagnose the problem:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Unprotected this compound
This protocol provides a robust starting point for optimization. It is critical to perform this reaction under an inert atmosphere to prevent catalyst oxidation. [4][10] Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe. The final concentration should be around 0.1 M with respect to the this compound.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours. Check for the consumption of the this compound starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-indole product.
References
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem. (URL: )
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (URL: )
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing). (URL: )
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (URL: )
- Buchwald Phosphine Ligands - Sigma-Aldrich. (URL: )
- Phosphine Ligand Applic
- Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC (NIH). (URL: )
- Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem. (URL: )
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - Journal of the American Chemical Society (ACS Public
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. (URL: )
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (URL: )
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
- How can I solve my problem with Suzuki coupling?
- A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling - Benchchem. (URL: )
-
Suzuki coupling reaction - YouTube. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Palladium catalyzed coupling in Schlenk tube- setup and a complete work up - YouTube. (URL: [Link])
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Failed Sonogash-ira Reactions of 4-Iodo-1H-indole
Welcome to the technical support center dedicated to resolving challenges encountered during the Sonogashira coupling of 4-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common experimental hurdles. The unique electronic properties and the presence of the N-H proton in the indole ring can present specific difficulties. This resource provides in-depth, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding Sonogashira reactions with this compound.
Q1: My reaction shows no product formation, only starting material. Where should I begin troubleshooting?
A1: A complete lack of product formation typically points to a fundamental issue with one of the core components of the reaction: the catalyst, reagents, or reaction conditions. Start by verifying the integrity of your palladium catalyst and copper(I) iodide co-catalyst, as they are sensitive to air and moisture.[1] Ensure all reagents are pure and the solvent is anhydrous and thoroughly degassed.[1] Finally, confirm that your reaction is being conducted under a strictly inert atmosphere.[1]
Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I prevent this?
A2: Glaser-Hay coupling is a common side reaction in copper-mediated Sonogashira reactions, especially in the presence of oxygen.[2][3][4] To minimize this, ensure your reaction is rigorously deoxygenated. You can achieve this by bubbling an inert gas (argon or nitrogen) through your solvent and using Schlenk line techniques.[1] Reducing the amount of the copper(I) iodide co-catalyst can also help.[1] If homocoupling persists, the most effective solution is to switch to a copper-free Sonogashira protocol.[3][5][6]
Q3: Does the N-H proton of the indole ring interfere with the reaction? Should I be using a protecting group?
A3: The acidic N-H proton of the indole can indeed interfere with the catalytic cycle, potentially leading to side reactions or catalyst deactivation.[5][7] While not always necessary, protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can often lead to more consistent and higher yields.[5][7] However, successful couplings with unprotected indoles have been reported, often requiring specific catalyst and ligand systems that are less sensitive to the acidic proton.[5]
Q4: What is the general reactivity order for haloindoles in Sonogashira couplings?
A4: The reactivity of the halogen on the indole ring follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[4][5] Iodoindoles are the most reactive and typically couple under milder conditions, often at room temperature.[3][5] Bromoindoles are less reactive and usually require higher temperatures and more robust catalyst systems to achieve good conversion.[5][8]
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems and their solutions.
Guide 1: Low to No Product Yield
Low or no yield is a frustrating but common issue. The following decision tree can help systematically diagnose the root cause.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Detailed Analysis of Low Yield Causes:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[1] Strongly coordinating solvents like DMF can sometimes promote this.[5][9]
-
Solution: Use fresh, high-quality palladium catalysts. Consider using a more stable pre-catalyst. If using a Pd(II) source like PdCl₂(PPh₃)₂, ensure your conditions facilitate its in-situ reduction to Pd(0).[3] Switching to a less coordinating solvent like toluene or dioxane can also be beneficial.[5]
-
-
Ligand Choice: For electron-rich and potentially coordinating substrates like indoles, standard ligands such as triphenylphosphine may not be optimal.[5]
-
Suboptimal Base and Solvent: The choice of base and solvent is highly substrate-dependent and crucial for success.[5] An inappropriate combination can lead to poor solubility, slow reaction rates, or catalyst deactivation.[9]
-
Solution: While triethylamine (TEA) in THF or DMF is a common starting point, consider screening other options. For instance, a switch to toluene or dioxane as the solvent with an amine base like diisopropylethylamine (DIPEA) can be effective.[5] Inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also viable alternatives, particularly in copper-free systems.[5]
-
| Parameter | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Solvent | THF, DMF | Toluene, Dioxane, Acetonitrile | Solvent polarity can impact catalyst stability and reaction rate. Toluene and dioxane are often better for preventing catalyst decomposition.[5][9] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), DBU | The base deprotonates the alkyne and neutralizes the HX byproduct. Inorganic bases can be effective, especially in copper-free protocols.[1][5] |
| Temperature | Room Temperature to 50 °C | 60 °C to 100 °C | While this compound is reactive, some challenging coupling partners may require heating to drive the reaction to completion.[5][7] |
Guide 2: Managing Side Reactions
Beyond the desired product, several side reactions can complicate your Sonogashira coupling.
1. Alkyne Homocoupling (Glaser Coupling):
As mentioned, this is the most common side reaction, leading to the formation of a diyne byproduct.[2][4]
Caption: The Glaser-Hay homocoupling side reaction.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Use a robust degassing method for your solvent (e.g., three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
-
Adopt a Copper-Free Protocol: If homocoupling is persistent, eliminating the copper co-catalyst is the most definitive solution.[3][5][6] Many modern ligand systems are highly effective in the absence of copper.[5]
2. Dehalogenation of this compound:
In some cases, you may observe the formation of 1H-indole as a byproduct, resulting from the reduction of the starting material.
Potential Causes and Solutions:
-
Impurities: Certain impurities in the solvent or base can act as reducing agents. Ensure high-purity, anhydrous reagents are used.
-
Reaction Conditions: Elevated temperatures or prolonged reaction times can sometimes promote dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).[7]
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.[5]
-
Add the anhydrous amine base (e.g., TEA or DIPEA, 2-3 eq.) via syringe.[5]
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.[7]
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the catalyst.[7]
-
Concentrate the filtrate and purify the crude product by column chromatography.[7]
Protocol 2: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like X-Phos, or a pre-catalyst), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).[5]
-
Add the terminal alkyne (1.2 eq.).
-
Stir the reaction at the desired temperature (typically elevated, 80-100 °C) and monitor its progress.[5]
-
Work up and purify as described in the copper-cocatalyzed protocol.
By systematically addressing potential issues related to catalyst activity, reaction conditions, and substrate-specific challenges, the successful Sonogashira coupling of this compound is readily achievable.
References
-
Manley, D. W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Dandepally, S. R., et al. (2012). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Molecules, 17(12), 14815–14831. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 16(23), 6044–6047. [Link]
-
Panda, S. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research in Science and Technology. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials. [Link]
-
Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ChemInform. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. ResearchGate. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health. [Link]
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]
-
Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. National Institutes of Health. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
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- 2. books.rsc.org [books.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for 4-Iodo-1H-Indole Couplings
Welcome to the Technical Support Center for 4-Iodo-1H-Indole Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the critical workup and purification stages of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical solutions needed to navigate common challenges and ensure the integrity of your valuable products.
FAQs: Foundational Questions for Successful Workups
This section addresses frequently asked questions regarding the workup of this compound coupling reactions, providing a solid foundation for your experimental design.
Q1: What is a standard "first-pass" workup procedure for a palladium-catalyzed coupling of this compound?
A typical initial workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate or dichloromethane (DCM). The mixture is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities.[1][2] The organic layer is subsequently dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[2][3] This crude material is then typically subjected to purification, most commonly via silica gel column chromatography.[2]
Q2: The N-H proton of my indole seems to be causing issues. Should I protect it, and how does this affect the workup?
The acidic N-H proton of the indole can indeed interfere with some cross-coupling reactions, potentially leading to side reactions or catalyst deactivation.[4] While many couplings can be successful on the unprotected indole with careful selection of a mild base (e.g., K₂CO₃, Cs₂CO₃), N-protection is often recommended for challenging substrates or to maximize yields.[4]
Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will introduce an additional deprotection step in your synthesis, but it can simplify the initial coupling workup by preventing N-H related side products. The stability of the protecting group to the workup and purification conditions must be considered. For example, Boc groups are sensitive to strong acids, while silyl-based protecting groups can be cleaved by fluoride sources.
Q3: My reaction involves a water-miscible solvent like dioxane or DMF. How should I adapt my extraction procedure?
When using water-miscible solvents, the reaction mixture should be diluted with a larger volume of a water-immiscible organic solvent (e.g., ethyl acetate) and water. This ensures proper phase separation during the aqueous wash. It may be necessary to perform multiple extractions of the aqueous layer to recover all of the product.[2] For dimethylformamide (DMF), repeated washing with brine is effective in removing the residual solvent from the organic layer.
Q4: Are there specific quenching agents I should consider for these coupling reactions?
For reactions involving boronic acids (Suzuki coupling), quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is common.[5][3] For Sonogashira couplings, quenching with 2 M HCl has been reported.[6] The choice of quenching agent can help to neutralize the base and stop the reaction, facilitating a cleaner workup.
Troubleshooting Guide: From Crude Product to Pure Compound
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the workup and purification of your 4-substituted indole products.
Problem Area 1: Product Recovery and Purity
Q1: My yield is significantly lower than expected after workup and purification. Where could my product have been lost?
Low product recovery can stem from several factors during the workup and purification process. Consider the following possibilities:
-
Incomplete Extraction: Your product may have some water solubility, especially if it contains polar functional groups. To mitigate this, perform multiple extractions of the aqueous layer with your chosen organic solvent.
-
Emulsion Formation: The presence of both organic and aqueous phases with certain solvents and bases can lead to the formation of an emulsion, trapping your product. If an emulsion forms, adding brine or filtering the entire mixture through a pad of Celite can help to break it.
-
Adsorption onto Drying Agents or Silica Gel: Highly polar products can irreversibly adsorb onto silica gel or drying agents. If you suspect this is happening, you can try using a less polar solvent system for chromatography or switching to a different stationary phase like alumina.[7]
-
Product Volatility: While less common for substituted indoles, ensure your product is not volatile, which could lead to loss during solvent removal under high vacuum.
Q2: My purified product is still contaminated with the phosphine ligand or its oxide. How can I remove these impurities?
Phosphine-based impurities are a common challenge. Here are a few strategies:
-
Acidic Wash: If your indole product is not basic, a dilute acid wash (e.g., 1 M HCl) can protonate the phosphine ligand, making it more water-soluble and thus easier to remove during extraction.
-
Oxidation and Extraction: The phosphine ligand can be oxidized to its corresponding phosphine oxide, which is often more polar and can sometimes be separated by chromatography.
-
Solvent Precipitation: In some cases, the phosphine oxide may be less soluble in a non-polar solvent like hexanes. Triturating the crude product with such a solvent can cause the phosphine oxide to precipitate, allowing for its removal by filtration.
Problem Area 2: Palladium Catalyst Removal
The removal of residual palladium is a critical concern, especially in the context of drug development, due to its potential toxicity and interference with downstream reactions.[8][9]
Q1: Simple filtration and standard column chromatography are not removing the palladium catalyst effectively. What are my options?
This is a very common issue, as homogeneous palladium catalysts can be soluble in organic solvents.[7] Here is a systematic approach to palladium removal:
-
Filtration through Celite: This is a first-line approach for removing insoluble or colloidal palladium species.[7][10] A thick pad of Celite over a sintered funnel can trap these particulates.[10]
-
Palladium Scavengers: A variety of solid-supported and solution-phase scavengers are commercially available. These reagents contain functional groups (e.g., thiols, isocyanides) that chelate palladium, allowing for its removal by filtration or extraction.[7][8]
-
Activated Carbon Treatment: Activated carbon can be effective at adsorbing palladium, but it may also adsorb your product, leading to yield loss.[7] It is crucial to optimize the amount of carbon used.
-
Optimized Chromatography: Experiment with different solvent systems to maximize the separation between your product and the palladium species.[7] In some cases, switching the stationary phase from silica gel to alumina can be beneficial.[7]
Q2: My indole compound co-elutes with the palladium catalyst during column chromatography. What can I do?
Co-elution is a significant challenge. Here are some advanced strategies:
-
Employ a Scavenger Pre-Column: Before loading your crude product onto the main chromatography column, pass it through a small plug of a suitable palladium scavenger.[7]
-
Post-Chromatography Scavenging: Even after chromatography, trace amounts of palladium can remain. A subsequent treatment with a scavenger can be necessary to achieve the required level of purity.[7]
Experimental Protocols & Data
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3-5 times the reaction volume).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x reaction volume).
-
Wash the organic layer with saturated aqueous sodium chloride (brine, 1 x reaction volume) to aid in the removal of water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal via Celite Filtration
-
Prepare a filtration setup using a Büchner or sintered glass funnel.
-
Add a 1-2 cm thick pad of Celite to the funnel.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture.
-
Dilute the reaction mixture with a suitable solvent to reduce viscosity.
-
Slowly pass the diluted reaction mixture through the Celite pad.
-
Wash the Celite pad with additional solvent to ensure complete recovery of the product.[10]
-
Combine the filtrate and washings and proceed with the aqueous workup or concentrate directly for chromatography.
Table 1: Common Solvents for Extraction and Chromatography
| Solvent System (v/v) | Application | Notes |
| Hexanes/Ethyl Acetate | Column Chromatography | A standard choice for a wide range of indole polarities.[2] |
| Dichloromethane/Methanol | Column Chromatography | For more polar indole derivatives. |
| Toluene/Ethyl Acetate | Column Chromatography | Can provide different selectivity compared to hexanes.[11] |
| Diethyl Ether | Extraction | Good for less polar compounds, but be mindful of its volatility and peroxide formation. |
Visualizations
Workup and Purification Workflow
Caption: General workflow for the workup and purification of this compound coupling products.
Troubleshooting Palladium Removal
Caption: Decision tree for systematic removal of palladium catalyst contamination.
References
- Technical Support Center: Removal of Palladium Catalyst from Indole Compounds - Benchchem.
- troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem.
- How can i remove palladium Pd catalyst easily? - ResearchGate.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem.
- Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols - SciSpace.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - NIH.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- An Annulative Approach to Highly Substituted Indoles: Unusual Effect of Phenolic Additives on the Success of the Arylation of Ketone Enolates - SciSpace.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - Semantic Scholar.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
impact of base and solvent on 4-iodo-1H-indole reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 4-iodo-1H-indole is failing or giving low yields. What are the most common culprits?
A1: Low yields with this compound in Suzuki couplings often stem from a few key areas. As an aryl iodide, the substrate is generally highly reactive towards oxidative addition.[1] Therefore, issues usually arise with the other components or conditions:
-
Inefficient Base Activation: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] If the base is not strong enough or has poor solubility, this step can be sluggish.
-
Catalyst Deactivation: The unprotected N-H proton of the indole can be acidic and may interfere with the catalytic cycle or cause catalyst deactivation.[2][3] Additionally, ensure your palladium source is active and the reaction is run under a strict inert atmosphere to prevent oxidation.[1][2]
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the this compound are common side reactions that consume your starting materials.
Q2: Do I need to protect the N-H group of this compound for cross-coupling reactions?
A2: Not always, but it is a critical consideration. The acidic N-H proton can react with the base or organometallic intermediates, leading to side reactions.[2][4] For many Suzuki and Buchwald-Hartwig reactions, careful selection of a weaker inorganic base (e.g., K₂CO₃, K₃PO₄) can allow the reaction to proceed on the unprotected indole.[1][3] However, for more challenging couplings, or when using strong bases like sodium tert-butoxide (NaOtBu) often required in Buchwald-Hartwig aminations, N-protection (e.g., with Boc or SEM groups) is highly recommended to prevent catalyst inhibition and improve yields.[2][4]
Q3: I'm observing significant dehalogenation of my this compound starting material. How can I minimize this?
A3: Dehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It typically arises from the presence of a palladium-hydride (Pd-H) species. To mitigate this:
-
Use Anhydrous Solvents: Ensure your solvents are high purity and anhydrous, as water can be a source of protons.
-
Optimize Base and Ligand: Some bases and ligands are more prone to generating Pd-H species. Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step over competing pathways.[5]
-
Control Temperature: High reaction temperatures can sometimes increase the rate of dehalogenation.[5]
Q4: Which solvent system is a good starting point for my reaction with this compound?
A4: The ideal solvent must dissolve the reactants and, crucially, the base to a sufficient degree.[1] For Suzuki reactions, a mixture of an aprotic solvent and water is a common and effective choice. Good starting points include 1,4-dioxane/water, THF/water, or DMF/water, often in a 4:1 or 5:1 ratio.[1] For Buchwald-Hartwig aminations and Heck reactions, anhydrous aprotic polar solvents like toluene, 1,4-dioxane, or DMF are typically used.[6][7]
Troubleshooting Guides for Palladium-Catalyzed Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. With this compound, the primary challenges often revolve around balancing base strength and preventing side reactions.
Mechanistic Role of Base and Solvent: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate complex, which is necessary for the rate-determining transmetalation step. The solvent must facilitate the dissolution of both the organic substrates and the inorganic base. Aprotic solvents mixed with water are often ideal, as water can enhance the solubility and efficacy of bases like K₂CO₃ and K₃PO₄.[1][8]
Troubleshooting Suzuki-Miyaura Coupling
| Problem | Probable Cause | Solution & Rationale |
| Low or No Conversion | Inactive Catalyst: Palladium source has degraded (oxidized). | Use a fresh palladium source or a more air-stable precatalyst. Ensure rigorous degassing of solvents and use of an inert (Argon/Nitrogen) atmosphere.[2] |
| Ineffective Base: The base is not sufficiently strong or soluble to promote transmetalation. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered. Adding water as a co-solvent can improve solubility.[1] | |
| Dehalogenation | Formation of Pd-H Species: Protic impurities or certain bases can generate palladium hydride intermediates. | Use high-purity, anhydrous solvents. If using an alcohol co-solvent, consider switching to a dioxane/water system. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. |
| N-H Interference | Deprotonation of Indole: The acidic N-H proton reacts with the base or catalyst. | Use a weaker inorganic base like K₂CO₃. If yields are still low, consider protecting the indole nitrogen with a Boc or SEM group.[2][3] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation. The choice of base is particularly critical and often stronger bases are required, making N-H protection a more frequent necessity.
Mechanistic Role of Base and Solvent: In the Buchwald-Hartwig amination, the base deprotonates the amine, making it a more potent nucleophile to coordinate with the palladium center. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. The solvent must be anhydrous and aprotic (e.g., toluene, dioxane) to prevent quenching of the strong base and interference with the catalytic intermediates.[6]
Troubleshooting Buchwald-Hartwig Amination
| Problem | Probable Cause | Solution & Rationale |
| Low or No Conversion | N-H Interference: The indole N-H proton is deprotonated by the strong base, inhibiting the desired reaction pathway. | Protect the indole nitrogen with a suitable group (e.g., Boc, SEM). This is the most reliable solution when using strong bases.[2] |
| Incorrect Base Strength: The base may be too weak to deprotonate the amine coupling partner effectively. | For less nucleophilic amines, a stronger base like LiHMDS or K₃PO₄ may be required. However, always consider the compatibility with the indole N-H. | |
| Catalyst Deactivation | Ligand Degradation or Dissociation: The chosen phosphine ligand may not be robust enough under the reaction conditions. | Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which are known to stabilize the palladium catalyst and promote efficient coupling.[9] |
| Formation of Side Products | Hydrodehalogenation: Similar to the Suzuki coupling, formation of Pd-H species can lead to the undesired deiodinated indole. | Ensure strictly anhydrous and anaerobic conditions. The choice of ligand can also influence this side reaction. |
Experimental Protocol: N-Protected Buchwald-Hartwig Amination
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Add the N-protected this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Decision workflow for N-H protection strategy.
References
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College. [Link]
-
Liu, C., et al. (2014). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. [Link]
-
KU Leuven. (2025). Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. [Link]
-
Muller, T. J. J., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
-
CORE. (n.d.). Development of Palladium-Catalyzed and Iodine-Mediated Formal [4+1] Annulation Protocols. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.... [Link]
-
El Kazzouli, S., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]
-
Orozco-Castañeda, H. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.... MDPI. [Link]
-
ResearchGate. (n.d.). Blue LED-Mediated N−H Insertion of Indoles into Aryldiazoesters.... [Link]
-
PMC. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]
-
PubMed. (2011). Palladium-catalyzed cycloisomerizations of (Z)-1-iodo-1,6-dienes.... [Link]
-
PubMed. (2010). Oxindole synthesis by palladium-catalysed aromatic C-H alkenylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: Managing Steric Hindrance in 4-Iodo-1H-Indole Reactions
Welcome to the technical support guide for navigating the synthetic challenges associated with 4-iodo-1H-indole. The strategic placement of the iodine atom at the C4 position introduces significant steric encumbrance, which can impede common cross-coupling reactions. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you optimize your reaction conditions and achieve high yields.
Introduction: The Challenge of the this compound Scaffold
The this compound substrate is a valuable building block in medicinal chemistry and materials science. However, the iodine atom's proximity to the fused benzene ring and the C5 position creates a sterically hindered environment around the reaction center. This hindrance can significantly impact the kinetics of key steps in catalytic cycles, particularly oxidative addition and reductive elimination. Furthermore, the presence of the N-H proton introduces complications related to acidity and potential side reactions. This guide will address these specific issues head-on.
Frequently Asked Questions & Troubleshooting Guide
Section 1: General Considerations for this compound
Question: Do I need to protect the indole nitrogen (N-H)?
Answer: Yes, in many cases, N-protection is highly recommended. The indole N-H is weakly acidic and can interfere with common organometallic reactions in several ways:
-
Base Consumption: It can be deprotonated by the base intended for the catalytic cycle, altering the stoichiometry and effectiveness of the base.
-
Catalyst Inhibition: The resulting indolide anion can coordinate to the metal center, potentially leading to catalyst deactivation.
-
Side Reactions: In reactions like Sonogashira coupling, the unprotected N-H can lead to undesired cyclization pathways. For related heterocycles like 3-iodoindazoles, N-protection has been shown to be essential for successful coupling.[1]
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions. It is relatively bulky which can add to the steric challenge.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Offers robust protection and is readily cleaved with fluoride sources (e.g., TBAF).
-
PMB (p-Methoxybenzyl): Can be removed under oxidative conditions.
The choice of protecting group should be guided by the overall synthetic route and tolerance of other functional groups in your molecule.
Section 2: Suzuki-Miyaura Coupling
Question: I am observing low to no yield in my Suzuki-Miyaura coupling with this compound. What is the most likely cause?
Answer: Low conversion is the most common issue and typically stems from suboptimal catalyst/ligand selection that fails to overcome the steric hindrance. While aryl iodides are generally very reactive, the steric environment of the C4-position slows down key steps in the catalytic cycle.[2]
Troubleshooting Steps:
-
Catalyst & Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The solution is to use a catalyst system designed for sterically hindered substrates.[3][4]
-
Use Bulky, Electron-Rich Monophosphine Ligands: These ligands promote the formation of a monoligated, highly active Pd(0) species, which accelerates both the oxidative addition and the rate-limiting reductive elimination step.[3][5]
-
Recommended Ligands: SPhos, XPhos, RuPhos, and BrettPhos are industry standards for challenging couplings.[3][6]
-
Consider Precatalysts: Using air-stable palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) can provide more consistent and higher activity compared to generating the catalyst in situ.[3]
-
-
Base and Solvent Optimization:
-
Base: Ensure your base is strong enough but not nucleophilic. Finely powdered, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices.[3][7]
-
Solvent: The solvent system must effectively dissolve the reactants. Common choices include 1,4-dioxane/water, THF/water, or toluene.[7][8] For particularly insoluble substrates, DMF can be used, but be mindful of higher temperatures potentially causing side reactions.[7] A small amount of water is often crucial when using anhydrous solvents with K₃PO₄.[3]
-
-
Temperature: While many Suzuki reactions proceed at 80-90 °C, hindered substrates may require higher temperatures (100-120 °C) to achieve a reasonable reaction rate.[7][9] Microwave heating can be an effective method for rapidly screening elevated temperatures.[7]
Question: I am seeing significant amounts of dehalogenation (hydrodeiodination) of my starting material. How can I prevent this?
Answer: Dehalogenation occurs when a hydride source is present, leading to the replacement of iodine with hydrogen.
-
Source of Hydride: Ensure all solvents are high-purity and anhydrous. The boronic acid itself can sometimes be a source of protodeboronation, which can lead to side reactions.
-
Ligand Choice: The choice of phosphine ligand can sometimes influence the extent of dehalogenation.[7] Screening different bulky monophosphine ligands may be necessary.
-
Base: Using a weaker base or ensuring the base is completely anhydrous can sometimes mitigate this issue.
| Component | Recommendation | Rationale |
| Aryl Halide | N-Protected this compound (1.0 equiv) | Iodide is highly reactive; N-protection prevents side reactions. |
| Boronic Acid/Ester | Coupling Partner (1.2-1.5 equiv) | Slight excess drives the reaction to completion.[7] |
| Palladium Source | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Air-stable precatalyst ensures reliable activation.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Strong, non-nucleophilic bases are effective.[3][7] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene | Dioxane and toluene are common for hindered couplings.[7] |
| Temperature | 90-110 °C | Elevated temperature overcomes activation energy barriers.[7][9] |
Section 3: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is failing. I'm using a standard palladium catalyst. What should I change?
Answer: Similar to the Suzuki coupling, the primary challenge is steric hindrance. The Buchwald-Hartwig amination is particularly sensitive to sterics around the metal center during the C-N reductive elimination step.[10] Standard ligands are often insufficient.
Troubleshooting Strategy:
-
Employ Sterically Demanding Ligands: The development of bulky, electron-rich phosphine ligands was a breakthrough for this reaction, allowing for the coupling of previously unreactive substrates.[5][11] These ligands favor the monoligated palladium species throughout the catalytic cycle, dramatically increasing reaction rates.[5]
-
Top Tier Ligands: For primary amines, BrettPhos is an excellent choice.[6] For secondary amines, consider RuPhos or XPhos . These ligands have demonstrated broad utility for challenging aminations.[6][11]
-
Josiphos Ligands: A sterically hindered version of the Josiphos family of ligands has also been shown to be highly reactive.[12]
-
-
Select the Correct Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[6]
-
Aryl Iodide Reactivity: Contrary to many cross-coupling reactions, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, taking the catalyst out of the cycle.[6][10] While often still successful, if issues persist, switching to the corresponding 4-bromo or 4-chloro-indole might paradoxically improve results when using modern catalyst systems.[10]
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Section 4: Sonogashira and Heck Reactions
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I'm only getting homocoupling of the alkyne (Glaser coupling). What's wrong?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira chemistry, often promoted by the presence of oxygen and an excess of the copper(I) co-catalyst.
-
Inert Atmosphere is Critical: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen facilitates the oxidative homocoupling pathway.[7]
-
Minimize Copper(I): Use the minimum required catalytic amount of CuI (typically 1-2 mol%). In some cases, copper-free Sonogashira protocols can be employed, though they may require different ligands or conditions.
-
Base: Triethylamine (Et₃N) is a common base/solvent for Sonogashira reactions, but other amine bases like piperidine or DBU can also be effective.[13]
Question: My Heck reaction with this compound and an alkene is giving a complex mixture of products. How can I improve regioselectivity?
Answer: The Heck reaction's regioselectivity can be complex, especially with substituted indoles.[14][15] The electronic nature of the indole and the steric environment can lead to mixtures of C2 and C3 functionalization if the indole ring itself participates, or issues with alkene insertion.
-
N-Protection: Protecting the indole nitrogen is crucial to prevent side reactions and direct reactivity to the C4-iodide.
-
Ligand Control: The ligand on the palladium center can be tuned to control regioselectivity. For the reaction at the C4-position, bulky phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can enforce the desired outcome by sterically blocking alternative reaction pathways.[16]
-
Reaction Conditions: Additives, solvent, and temperature can all influence the reaction pathway. A thorough optimization screen may be necessary.
Caption: A decision tree for initial ligand selection based on reaction type.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for specific substrates.[3]
-
Preparation: In a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon), add the N-protected this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem.
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. Angew Chem Int Ed Engl. 2011 Aug 22;50(35):8192-5. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF - ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. [Link]
-
Lithiation- Borylation in Synthesis. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]
-
Effect of temperature on Suzuki-coupling of 4-iodoacetophenone and phenylboronic acid using two different concentrations of Pd (Arrhenius Plot) - ResearchGate. [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]
-
Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing). [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Heck Reaction—State of the Art - MDPI. [Link]
-
Lithiation-borylation methodology and its application in synthesis - PubMed. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Figure S6. Temperature optimization for the Suzuki coupling reaction - ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC - NIH. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. [Link]
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Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
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Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. [Link]
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Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
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Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC - NIH. [Link]
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A new synthetic approach to the 3,4-dihydro-1H-[3][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC - NIH. [Link]
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Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids | Organic Letters - ACS Publications. [Link]
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New Procedure for the Preparation of Highly Sterically Hindered Alkenes Using a Hypervalent Iodine Reagent. - ResearchGate. [Link]
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. [Link]
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Synthesis and Chemistry of Indole. [Link]
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Bayesian reaction optimization as a tool for chemical synthesis - PubMed. [Link]
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Reaction optimization for indole synthesis via olefin isomerization.[a] - ResearchGate. [Link]
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Reaction optimization of trifluoroethylthiolation of indoles a - ResearchGate. [Link]
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Technical Support Center: Palladium Catalyst Removal from 4-Iodo-1H-Indole Reactions
Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols for the effective removal of residual palladium from reactions involving 4-iodo-1H-indole. Given the importance of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) in modern synthesis and the stringent regulatory limits on metal impurities in active pharmaceutical ingredients (APIs), mastering palladium removal is a critical skill.[1][2][3]
The indole nucleus, with its electron-rich nitrogen atom, presents a unique challenge as it can chelate with palladium, making its removal more complex than in other systems.[4] This guide is designed to help you navigate these challenges, ensuring the purity and safety of your final compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding palladium removal.
Q1: Why is the removal of residual palladium so critical?
A: There are two primary drivers for meticulous palladium removal:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities.[5] For palladium, the Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API.[4][6]
-
Chemical Compatibility: Residual palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and reduced yields.[7]
Q2: What are the main strategies for palladium removal?
A: Palladium removal techniques can be broadly categorized into four groups:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[8][9]
-
Adsorption/Scavenging: Utilizes materials with a high affinity for palladium to bind and remove it from solution. Common adsorbents include activated carbon and specialized scavenger resins.[1][4][10]
-
Extraction: Involves partitioning the palladium species into a separate phase, typically an aqueous solution containing a chelating agent.[8]
-
Crystallization: Can be effective, but success is highly dependent on the solvent system and the nature of the impurities. In some cases, it can even concentrate the metal in the final product.[3]
Q3: My product is a solid. Can I just recrystallize it to remove the palladium?
A: While recrystallization is a powerful purification technique, it is not always a guaranteed solution for palladium removal. The success depends on the ability of the chosen solvent system to leave the palladium impurities dissolved in the mother liquor while the desired product crystallizes. It is crucial to analyze the recrystallized product for palladium content, as some palladium complexes may co-crystallize with the product.[3]
Q4: Is activated carbon a good choice for removing palladium from indole-containing compounds?
A: Activated carbon can be a cost-effective method for palladium removal due to its high surface area.[4] However, it is known for its non-specific adsorption, which can lead to significant loss of the desired indole product.[1][11] It is essential to carefully screen the amount of carbon and the treatment time to balance palladium removal with product recovery.
Section 2: Troubleshooting Guides
This section provides structured solutions to specific problems encountered during the purification process.
Problem 1: High Levels of Residual Palladium (>10 ppm) Detected by ICP-MS
This is a common issue, especially when working with homogeneous palladium catalysts used in cross-coupling reactions.
Initial Assessment:
-
Catalyst Type: Is your catalyst homogeneous (e.g., Pd(PPh₃)₄) or heterogeneous (e.g., Pd/C)? Simple filtration is only effective for heterogeneous catalysts.[12]
-
Palladium State: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence the effectiveness of different scavengers.[12]
-
Chelation: The indole nitrogen can form a stable complex with palladium, keeping it in the organic phase during standard aqueous workups.[4]
Solution Pathway: Metal Scavenging
Metal scavengers are solid supports functionalized with ligands that have a high affinity for palladium.[13] Thiol-based scavengers are particularly effective due to the strong affinity of sulfur for palladium.[13][14]
Caption: Workflow for effective removal of Pd/C using a Celite® pad.
Section 3: Detailed Experimental Protocols
Protocol A: General Procedure for Palladium Removal using a Thiol-Based Silica Scavenger
This protocol provides a general method for using a functionalized silica gel scavenger like SiliaMetS® Thiol.
-
Reaction Completion: Once the reaction is deemed complete by TLC, LC-MS, or another appropriate method, cool the reaction mixture to room temperature.
-
Scavenger Addition: To the crude reaction mixture, add the thiol-functionalized silica scavenger. A typical starting point is to use 4-10 equivalents of scavenger relative to the initial moles of palladium catalyst used.
-
Stirring: Stir the resulting suspension at room temperature. For more challenging cases, the temperature can be increased to 40-60°C, provided the product is thermally stable. The optimal scavenging time can range from 2 to 24 hours. [9]4. Monitoring (Optional): The progress of the scavenging can be monitored by taking small aliquots of the solution, filtering them, and analyzing for palladium content via ICP-MS. [15]5. Filtration: Once scavenging is complete, filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger cake on the filter with fresh reaction solvent to ensure complete recovery of the product. [16]7. Concentration: Combine the filtrate and the washes, and concentrate under reduced pressure to yield the crude product with significantly reduced palladium content.
Protocol B: Effective Filtration of Palladium on Carbon (Pd/C) using a Celite® Pad
This protocol is essential after hydrogenations or other reactions using Pd/C.
Caution: Palladium on carbon can be pyrophoric, especially after use in hydrogenations and when exposed to air and certain solvents. [17]Always handle the catalyst cake with care, and do not allow it to dry completely in the open. Quench the filter cake with water after filtration.
-
Celite® Pad Preparation: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite®. [8]2. Pad Compaction and Wetting: Gently tap the side of the funnel to level the Celite® bed. Pour the solvent used in the reaction over the pad until it is fully wetted and a slow drip is established with a gentle vacuum. This prevents the bed from cracking.
-
Dilution: Dilute the crude reaction mixture with an appropriate solvent to decrease its viscosity, which facilitates a smooth filtration. [9]4. Filtration: Gently pour the diluted reaction mixture onto the center of the Celite® pad, avoiding disturbance of the bed.
-
Washing: After the entire mixture has passed through, wash the original reaction flask with fresh solvent and pour the washings over the Celite® pad. Repeat this wash step 2-3 times to ensure all of the product is recovered. [8]6. Final Steps: Combine the filtrate and all washes. The resulting clear solution can then be concentrated and subjected to further purification if necessary.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2021). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
-
ScienceMadness. (2013). Removal of leached Palladium from reaction product. [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). [Link]
-
ResearchGate. (2023). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. [Link]
-
Sciencemadness Wiki. (2020). Palladium on carbon. [Link]
-
Wikipedia. Palladium on carbon. [Link]
-
ACS Publications. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Reddit. (2023). Your trick to remove residual palladium. [Link]
-
ResearchGate. (2019). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [Link]
-
Reddit. (2022). Can I avoid celite in hydrogenation Pd-C work up?[Link]
- Books. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
-
European Medicines Agency. Guideline on the specification limits for residues of metal catalysts. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
American Pharmaceutical Review. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ResearchGate. (2019). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
-
RSC Publishing. (2001). A novel Suzuki reaction system based on a supported palladium catalyst. [Link]
-
ResearchGate. (2010). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. [Link]
-
RSC Publishing. (2020). Palladium immobilized on guanidine functionalized magnetic nanoparticles: a highly effective and recoverable catalyst for ultrasound aided Suzuki–Miyaura cross-coupling reactions. [Link]
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Technical Support Center: Characterization of Impurities from 4-Iodo-1H-Indole Synthesis
Welcome to the technical support center for the synthesis and characterization of 4-iodo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including serotonin receptor ligands, making its purity paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis and characterization of high-purity this compound.
I. Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the iodination of indole are a frequent challenge and can be attributed to several factors. A systematic evaluation of your experimental setup is the first step toward resolving this issue.
-
Sub-optimal Reaction Conditions: The direct iodination of indole is sensitive to reaction conditions.[2]
-
Iodinating Agent: Molecular iodine (I₂) is a relatively weak electrophile.[3] To enhance its reactivity, it is often activated. Common activating agents include oxidizing agents like nitric acid or N-iodosuccinimide (NIS). The choice of iodinating agent and any activators is critical.
-
Temperature and Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Running the reaction for too long or at too high a temperature can lead to the formation of degradation products or di-substituted indoles. Conversely, insufficient reaction time or temperature will result in incomplete conversion of the starting material.
-
-
Poor Quality of Starting Materials: The purity of the starting indole is crucial. Impurities can lead to side reactions and a lower yield of the desired product.[4][5]
-
Recommendation: Ensure the purity of your indole starting material. If necessary, purify it by recrystallization or column chromatography before use.
-
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields.
-
Poly-iodination: Indole can be iodinated at multiple positions, primarily at the C3 position, which is the most nucleophilic.[6][7] The formation of 3-iodo-1H-indole and di-iodo species can significantly reduce the yield of the desired 4-iodo isomer.
-
Oxidation: Iodination reactions can sometimes be accompanied by oxidation of the indole ring, leading to undesired byproducts.[3]
-
Issue 2: Multiple Spots on TLC Indicating Impurity Formation
Question: My TLC analysis shows multiple spots in addition to my desired product. How can I identify these impurities and minimize their formation?
Answer: The presence of multiple spots on your TLC plate is a clear indication of impurity formation. Identifying these impurities is the first step toward mitigating their formation.
-
Common Impurities and Their Origin:
-
Starting Material: Unreacted indole will appear as a separate spot on the TLC.
-
Regioisomers: The most common impurity is likely 3-iodo-1H-indole due to the high reactivity of the C3 position.[6][7] Other di- and tri-iodinated indoles can also form.
-
Oxidation Products: As mentioned, oxidation of the indole ring can lead to various byproducts.
-
Solvent Adducts: Depending on the reaction conditions and solvents used, solvent adducts may form.
-
-
Strategies for Minimizing Impurity Formation:
-
Control of Reaction Conditions: Carefully control the stoichiometry of the iodinating agent. Using a slight excess may be necessary, but a large excess will promote poly-iodination. Optimize the reaction temperature and time to favor the formation of the desired product.
-
Protecting Groups: To prevent reaction at the highly reactive C3 position, a protecting group can be introduced at this position prior to iodination. The protecting group can then be removed in a subsequent step.
-
Directed Ortho-Metalation: A more regioselective method involves the use of a directing group on the indole nitrogen (e.g., N-p-toluenesulfonyl), followed by lithiation and quenching with iodine.[8] This approach can provide much higher selectivity for the 4-position.
-
Issue 3: Difficulty in Purifying this compound
Question: I am struggling to separate this compound from the impurities by column chromatography. What can I do to improve the separation?
Answer: The purification of this compound can be challenging due to the similar polarities of the various iodo-indole isomers.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[9]
-
Silica Gel: Ensure you are using an appropriate amount of silica gel for the amount of crude product. A higher ratio of silica gel to product can enhance separation.
-
-
Alternative Purification Techniques:
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying the product and removing minor impurities.[10]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure this compound.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and characterization of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic routes to this compound have been reported. The most common include:
-
Direct Iodination of Indole: This is the most straightforward method but often suffers from a lack of regioselectivity, leading to a mixture of isomers.[2][7]
-
Directed Metalation: This method involves the use of a directing group on the indole nitrogen, followed by metalation (e.g., with n-butyllithium) and quenching with an iodine source. This approach offers much higher regioselectivity for the 4-position.[8]
-
Synthesis from Substituted Precursors: this compound can also be synthesized from appropriately substituted anilines or other aromatic precursors through various indole ring-forming reactions.[8][11]
Q2: Which analytical techniques are most suitable for characterizing impurities in this compound synthesis?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary tool for assessing the purity of the final product and quantifying impurities.[14][15] Developing a robust HPLC method is crucial for quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the impurities, which provides critical information for their structural elucidation.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the desired product and for the characterization of isolated impurities.[16] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to fully elucidate the structures of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool.[10]
Q3: What are the acceptable limits for impurities in this compound intended for pharmaceutical use?
A3: The acceptable limits for impurities are dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[12][17] Generally, for a new drug substance, any impurity present at a level greater than 0.10% should be identified, and any impurity above 0.15% should be qualified (i.e., its biological safety should be assessed).[17]
Q4: How can I confirm the regiochemistry of my iodinated indole?
A4: Confirming the position of the iodine atom is critical.
-
NMR Spectroscopy: The most definitive method is through NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum are characteristic of the substitution pattern. For this compound, you would expect to see specific splitting patterns for the protons on the benzene ring. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial proximity of protons and thus the substitution pattern.
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure.
III. Experimental Protocols & Data
Protocol 1: General Procedure for HPLC Analysis of this compound Purity
This protocol provides a starting point for developing an HPLC method for purity analysis. Optimization may be required based on the specific impurity profile of your sample.
-
Instrumentation and Column:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended for optimal separation. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-95% B; 25-30 min, 95% B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Table 1: Typical Impurities in this compound Synthesis
| Impurity | Chemical Structure | Common Origin |
| Indole | C₈H₇N | Unreacted starting material |
| 3-Iodo-1H-indole | C₈H₆IN | Electrophilic substitution at the more reactive C3 position |
| 3,4-Diiodo-1H-indole | C₈H₅I₂N | Poly-iodination |
| Indole-3-carbaldehyde | C₉H₇NO | Oxidation of the indole ring followed by reaction with a formylating agent (if present) |
IV. Visualizations
Workflow for Impurity Identification and Characterization
Caption: Workflow for the identification and structural elucidation of impurities in this compound synthesis.
Potential Side Reactions in the Direct Iodination of Indole
Caption: Simplified reaction scheme showing the formation of the desired this compound and common iodinated impurities.
V. References
-
Sanz, R., Guilarte, V., & García, N. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 8(15), 3534-3541. [Link]
-
Johnson, D. A., & Gribble, G. W. (1995). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. Tetrahedron Letters, 36(51), 9327-9330. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress. [Link]
-
Sanz, R., Guilarte, V., & García, N. (2010). Electronic Supplementary Information for Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Royal Society of Chemistry. [Link]
-
de la Cruz, P., et al. (2012). A convenient iodination of indoles and derivatives. Tetrahedron Letters, 53(31), 4025-4028. [Link]
-
Bouattour, R., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2947. [Link]
-
Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-35. [Link]
-
Kumar, A., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1606-1615. [Link]
-
Singh, V., et al. (2012). Iodination of activated aromatics by using I2/ HNO3/AcOH. Basic and Applied Scientific Research, 2(1), 16-20. [Link]
-
ResearchGate. (n.d.). A Convenient Iodination of Indoles and Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Cornerstone in Medicinal Chemistry for Targeted Therapeutics. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Sharma, A., et al. (2023). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry, 88(1), 358-368. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 1-10. [Link]
-
Lee, S., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(12), 2185. [Link]
-
ChemSynthesis. (n.d.). This compound-3-carbaldehyde. [Link]
-
Reddit. (2019). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9347-9348. [Link]
-
ResearchGate. (n.d.). Impurities Characterization in Pharmaceuticals: A Review. [Link]
-
ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole?. [Link]
-
Alfa Chemical. (n.d.). China this compound CAS NO: 81038-38-2 Manufacturers. [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. [Link]
-
Wang, L., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4546-4549. [Link]
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Technical Support Center: Scale-Up Synthesis of 4-Iodo-1H-Indole
Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026
Welcome to the technical support guide for the synthesis of 4-iodo-1H-indole. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. The guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address challenges encountered from bench-scale experiments to large-scale production.
Overview of Synthetic Challenges
This compound is a critical building block in the synthesis of numerous pharmacologically active compounds. However, its preparation, particularly on a larger scale, is not trivial. The primary hurdles stem from the inherent reactivity of the indole nucleus. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, making regioselective iodination at the C4 position a significant challenge.[1][2] Consequently, direct iodination often leads to a mixture of undesired regioisomers, complicating purification and reducing the overall yield of the target molecule.[1]
This guide will explore the two most viable synthetic pathways and provide solutions to overcome the associated challenges.
Choosing Your Synthetic Strategy
The selection of an appropriate synthetic route is the most critical decision and depends heavily on the scale of the reaction, the availability of starting materials, and the required purity of the final product. The two primary approaches are Direct Iodination and the Sandmeyer Reaction from 4-aminoindole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield
Q: My reaction has stalled, or the yield of this compound is significantly lower than expected. What are the potential causes?
A: Low yield is a common problem that can be traced back to several factors, from reagent quality to reaction conditions. Use the following flowchart to diagnose the issue.
Issue 2: Poor Regioselectivity and Byproduct Formation
Q: My reaction produces a mixture of iodo-indole isomers (e.g., 3-iodo, 5-iodo) and/or di-iodinated products. How can I improve selectivity for the C4 position?
A: This is the central challenge of this compound synthesis.
-
For Direct Iodination:
-
Underlying Cause: The indole C3 position is electronically rich and sterically accessible, making it the preferred site for electrophilic attack.[1]
-
Solution: While difficult, you can favor C4 iodination by using bulkier iodinating reagents or specific reaction conditions. A reported method uses iodine monochloride (ICl) in the presence of Celite, which can improve selectivity in some cases.[2][3] However, achieving high C4 selectivity via direct iodination remains challenging. Using an N-protected indole can sometimes alter the electronic distribution, but C3 reactivity often still dominates.
-
-
For the Sandmeyer Reaction:
-
Underlying Cause: The Sandmeyer reaction offers superior regioselectivity because the position of the iodo group is dictated by the starting position of the amine on the 4-aminoindole precursor.[4] Byproduct formation here is usually not from other isomers but from incomplete diazotization or decomposition.
-
Solution:
-
Incomplete Diazotization: If you observe residual 4-aminoindole, ensure your sodium nitrite solution is fresh and added slowly while maintaining the temperature between 0-5 °C to prevent decomposition of nitrous acid.[1][4]
-
Hydroxylated Byproduct: Formation of 4-hydroxyindole suggests the diazonium salt reacted with water. This occurs if the temperature rises or if the addition of the iodide source is too slow. Use the diazonium salt immediately after its formation and ensure a sufficient excess of potassium iodide is present to trap it.[1]
-
-
-
Over-iodination:
-
Underlying Cause: The product, this compound, can be more reactive than indole itself and may undergo a second iodination.
-
Solution: Use a controlled stoichiometry of the iodinating agent (1.0-1.1 equivalents). Add the iodinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors a second reaction.[1]
-
Issue 3: Purification Challenges
Q: I am struggling to separate this compound from regioisomers and other impurities by column chromatography. What can I do?
A: Co-elution of iodo-indole isomers is a common problem.
-
Optimize Chromatography:
-
Solvent System: Standard systems include petroleum ether/ethyl acetate or hexane/ethyl acetate. Try adding a small percentage (~1%) of a more polar solvent like methanol or a basic modifier like triethylamine to the eluent, which can sometimes improve the separation of indole derivatives.
-
Silica Gel: Use high-quality silica gel with a smaller particle size (e.g., 230-400 mesh) for better resolution.
-
-
Crystallization: If chromatography fails to provide pure material, crystallization is an excellent alternative, especially for scale-up. Explore different solvent systems (e.g., ethanol/water, toluene/hexane). The desired 4-iodo isomer may selectively crystallize, leaving other isomers in the mother liquor.
-
Derivatization: In difficult cases, consider a temporary derivatization strategy. For example, protect the indole nitrogen (e.g., with a tosyl group). The properties of the protected isomers may be different enough to allow for separation, after which the protecting group can be removed.
Issue 4: Scale-Up Specific Problems
Q: When moving from a 1g to a 1kg scale using the Sandmeyer reaction, I'm facing issues with temperature control and reagent addition. What are the best practices?
A: Scaling up the Sandmeyer reaction requires careful engineering and safety considerations.[5]
-
Temperature Control: The diazotization step is exothermic. On a large scale, inefficient heat dissipation can cause the internal temperature to rise above the critical 5 °C limit, leading to rapid decomposition of the diazonium salt and potentially hazardous gas evolution (N₂).
-
Solution: Use a jacketed reactor with a powerful cooling system. Ensure slow, subsurface addition of the sodium nitrite solution to allow the cooling system to manage the heat output. Monitor the internal temperature continuously with a calibrated probe.
-
-
Reagent Handling: Handling large quantities of reagents like potassium iodide and mineral acids requires appropriate equipment.
-
Solution: Use dosing pumps for controlled addition of liquids. For solids like potassium iodide, prepare a solution to enable controlled addition.
-
-
Mixing: Inefficient stirring can create localized "hot spots" or areas of high reagent concentration.[5]
-
Solution: Use a reactor with an appropriate agitation system (e.g., a pitched-blade turbine) to ensure the reaction mixture is homogeneous.
-
Frequently Asked Questions (FAQs)
Q1: Which iodinating agent is best for direct iodination? A: The "best" agent depends on balancing reactivity and selectivity. Molecular iodine (I₂) is the mildest but often requires an activator and gives poor selectivity.[6] N-Iodosuccinimide (NIS) is a common, easy-to-handle solid but can also favor C3 iodination. Iodine monochloride (ICl) is highly reactive and may offer slightly different selectivity profiles, but it is also corrosive and requires careful handling.[2][3] A comparison is provided below.
| Iodinating Agent | Typical Conditions | Pros | Cons |
| I₂ / Oxidant | H₂O₂, NaIO₄, etc.[6] | Low cost, readily available | Low reactivity, often poor selectivity |
| NIS | CH₂Cl₂, MeCN, rt | Easy to handle solid, moderate reactivity | Expensive, often favors C3 |
| ICl / Celite | CH₂Cl₂, rt[3] | High reactivity, may improve C4 selectivity | Corrosive, moisture-sensitive |
| DIH | MeCN, rt[6] | Effective for electron-rich aromatics | Can lead to over-iodination |
Q2: What are the stability and storage recommendations for this compound? A: this compound is a solid that can be sensitive to light and air over time. For long-term storage, it is recommended to keep it in a dark, airtight container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8 °C.
Q3: Are there any specific safety precautions for the Sandmeyer reaction? A: Yes. Aryl diazonium salts are potentially explosive, especially when isolated in a dry, solid state. Never attempt to isolate the diazonium salt intermediate. Always use it as a solution in situ. The decomposition is highly exothermic and releases nitrogen gas, which can cause a rapid pressure increase in a closed system. Always perform the reaction in a well-ventilated fume hood and ensure the reactor is properly vented.[1][4]
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound (Recommended for Scale-Up)
This two-step protocol is adapted from procedures that prioritize regioselectivity.[1]
Step A: Diazotization of 4-Aminoindole
-
To a jacketed reactor equipped with an overhead stirrer and temperature probe, add 4-aminoindole (1.0 eq).
-
Add a mixture of water and sulfuric acid (or another non-nucleophilic acid) and stir to form a slurry.
-
Cool the reactor jacket to -5 °C to bring the internal temperature of the slurry to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the 4-aminoindole slurry via a dosing pump, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step B: Iodination
-
In a second reactor, prepare a solution of potassium iodide (1.5 eq) in water and cool it to 0-5 °C.
-
Slowly transfer the cold diazonium salt solution from Step A into the potassium iodide solution. Vigorous gas (N₂) evolution will occur. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (hexane/ethyl acetate) or crystallization.
Protocol 2: Direct Iodination using ICl-Celite
This protocol is adapted from literature methods for small-scale synthesis.[2][3]
-
To a round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq) and Celite.
-
Add dry dichloromethane (CH₂Cl₂) and stir to create a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.05 eq) in dry CH₂Cl₂ dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C to room temperature for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the Celite.
-
Wash the filtrate with aqueous sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, carefully separating the 4-iodo isomer from other byproducts.
References
-
BenchChem Technical Support. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. 1
-
Alcaide, B., et al. (2012). A Convenient Iodination of Indoles and Derivatives. ResearchGate.
-
GlaxoSmithKline. (2026). I2 and Electrophilic I+ reagents. 6
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Bosch, J., et al. (2012). Iodination of substituted indoles. ResearchGate.
-
Padwa, A., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 65(12), 3749–3755.
-
Sanz, R., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 8(15), 3485-3494.
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Gribble, G. W., et al. (1994). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. ResearchGate.
-
Wang, Y., et al. Regioselective C5−H Direct Iodination of Indoles. Northwest University.
-
BenchChem Technical Support. (2025). Optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. 4
-
Sanz, R., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols - Supporting Information. Royal Society of Chemistry.
-
Sigma-Aldrich. (n.d.). This compound.
-
Wang, F., et al. (2019). A general electrochemical strategy for the Sandmeyer reaction. Nature Communications, 10(1), 5317.
-
Gellis, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2943.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
-
Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2457-2479.
-
BenchChem Application Note. (2025). Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives. 5
Sources
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 4-Iodo-1H-Indole and 4-Bromo-1H-Indole in Synthetic Chemistry
For Immediate Publication
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of starting material can profoundly influence the efficiency, yield, and overall success of a reaction cascade. For chemists working with the privileged indole scaffold, a common crossroads is the selection between halogenated precursors for cross-coupling and other functionalization reactions. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 4-iodo-1H-indole and 4-bromo-1H-indole. By synthesizing fundamental mechanistic principles with practical experimental insights, this document serves as a critical resource for making informed decisions in the laboratory.
At a Glance: The Reactivity Hierarchy
It is a well-established principle in transition metal-catalyzed cross-coupling reactions that the reactivity of aryl halides follows the trend: I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-I bond, compared to the C-Br bond, facilitates the initial, often rate-determining, oxidative addition step in many catalytic cycles.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~81 |
This fundamental difference in bond strength translates to tangible differences in reaction kinetics and conditions, with this compound generally requiring milder conditions, shorter reaction times, and often providing higher yields compared to its bromo-counterpart.
Mechanistic Underpinnings: The Critical Oxidative Addition Step
The majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of a new Pd(II)-aryl intermediate.
Figure 1: The oxidative addition step in palladium-catalyzed cross-coupling reactions. The weaker C-I bond in this compound leads to a lower activation energy for this critical step.
The lower bond dissociation energy of the C-I bond in this compound results in a significantly faster rate of oxidative addition compared to 4-bromo-1H-indole. This inherent reactivity advantage often allows for the use of less reactive catalysts, lower catalyst loadings, and milder reaction temperatures.
Head-to-Head Comparison in Key Cross-Coupling Reactions
To provide a practical perspective, this section details the comparative performance of this compound and 4-bromo-1H-indole in several cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In a typical reaction with an arylboronic acid, this compound is expected to provide higher yields in shorter reaction times under identical conditions.
Comparative Performance in a Model Suzuki-Miyaura Reaction:
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >90 |
| 4-Bromo-1H-indole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~75 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary.
The enhanced reactivity of the iodo-substrate is evident. For the bromo-analogue, achieving comparable yields often necessitates the use of more sophisticated and expensive catalyst systems (e.g., those employing bulky phosphine ligands like XPhos or SPhos) and potentially higher temperatures.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step, making this compound the more reactive partner.
Expected Outcome in a Model Heck Reaction with Styrene:
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 6 | High |
| 4-Bromo-1H-indole | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 18 | Moderate to Good |
While both substrates can participate in the Heck reaction, the iodo-indole will typically react faster and more completely. To drive the reaction with the bromo-indole to completion, longer reaction times or more active catalyst systems are often required.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend holds true in this reaction as well. A study on the copper-free Sonogashira coupling of 4-bromo-1H-indole with phenylacetylene reported a high yield of 87% after 6 hours at an elevated temperature.[1] It can be reasonably inferred that under the same conditions, this compound would react significantly faster and potentially at a lower temperature.
Comparative Projection for a Sonogashira Coupling:
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT to 50 | 2-4 | Excellent |
| 4-Bromo-1H-indole | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 50-70 | 6-12 | Good to Excellent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice between the iodo- and bromo-indole can be critical, especially when dealing with less nucleophilic amines or sterically hindered substrates. The higher reactivity of this compound allows for coupling with a broader range of amines under milder conditions.
The Indole N-H: A Key Consideration
A crucial aspect of indole chemistry is the presence of the N-H proton. This proton is weakly acidic and can participate in side reactions, particularly under basic conditions. In many cross-coupling reactions, N-protection (e.g., with Boc, Ts, or SEM groups) is employed to prevent N-arylation and other undesired transformations.[2] However, recent advances have led to the development of catalyst systems that are tolerant of the free N-H, simplifying synthetic routes.[3][4] When working with unprotected indoles, the choice of base and reaction conditions becomes even more critical to favor C-functionalization over N-functionalization.[5]
Lithiation and Borylation: An Alternative Functionalization Pathway
Beyond palladium-catalyzed reactions, the halogen atom on the indole ring can direct other important transformations. Lithiation followed by borylation is a powerful strategy for introducing a boronic ester functionality, which can then be used in subsequent Suzuki couplings or other reactions.
For 4-bromo-1H-indole, regioselective lithiation can be achieved. For instance, treatment of N-protected 4-bromo-1H-indole with a strong base like n-butyllithium at low temperatures can lead to halogen-metal exchange, generating a 4-lithioindole species. This can then be trapped with a borate ester to form the corresponding 4-borylated indole. The regioselectivity of lithiation on the indole ring can be influenced by directing groups and the specific base used.
Figure 2: A representative workflow for the lithiation-borylation of N-protected 4-bromo-1H-indole.
Experimental Protocols
The following are representative, adaptable protocols for common cross-coupling reactions. It is important to note that optimization of conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Unprotected)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (1.5 mol%) and XPhos (3.0 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 4-Bromo-1H-Indole (Unprotected)
Materials:
-
4-Bromo-1H-indole
-
Terminal alkyne
-
[DTBNpP]Pd(crotyl)Cl (a commercially available palladium precatalyst)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-bromo-1H-indole (0.5 mmol) and the palladium precatalyst (2.5 mol%).
-
Add anhydrous DMSO (2.5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (1.0 mmol) via syringe.
-
Add the terminal alkyne (0.8 mmol) via syringe.
-
Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 60 °C may be required.[1]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.[1]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Making the Right Choice
The choice between this compound and 4-bromo-1H-indole is a classic cost-versus-reactivity dilemma.
-
This compound is the substrate of choice when high reactivity, mild reaction conditions, and short reaction times are paramount. Its use can simplify optimization and may be necessary for challenging couplings with sterically hindered or electronically deactivated partners. The higher cost of iodo-compounds is a key consideration.
-
4-Bromo-1H-indole offers a more cost-effective alternative. While it is less reactive, modern advancements in catalyst technology have made it a viable substrate for a wide range of transformations. Researchers should be prepared to invest more time in optimizing reaction conditions and may need to employ more sophisticated and expensive catalyst systems to achieve desired outcomes.
Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and budgetary constraints. This guide provides the foundational knowledge and practical insights to empower researchers to make the most strategic decision for their synthetic endeavors.
References
- A comprehensive list of references with full citations and clickable URLs will be compiled based on the final content of the guide.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. [Link]
-
Advances on N-Arylation of Indoles by Cross-Coupling Reactions. (2014, September). ResearchGate. [Link]
-
Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. (2008, July 23). PubMed. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014, September 19). PubMed. [Link]
Sources
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Haloindole Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of 4-Iodo-1H-Indole
Introduction: The Indole Nucleus and the Power of the Suzuki-Miyaura Coupling
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The development of efficient and versatile methods for its functionalization is therefore a cornerstone of modern synthetic chemistry. Among the arsenal of synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[1][2][3][4] Its operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups have made it an indispensable tool for drug development professionals.[2][5]
The choice of the halide on the indole nucleus is a critical parameter that dictates the reaction's efficiency, required conditions, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of 4-iodo-1H-indole with its bromo- and chloro-analogs in the context of Suzuki-Miyaura coupling. We will delve into the mechanistic principles governing their reactivity, present comparative experimental data, and provide a field-proven experimental protocol to empower researchers in making strategic decisions for their synthetic campaigns.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
To understand the differences in haloindole reactivity, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction.[6] The process is a catalytic cycle centered on a palladium complex, which typically involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the haloindole. This is often the rate-determining step of the entire cycle, and its facility is highly dependent on the nature of the halogen.[8][10]
-
Transmetalation: The organic group from the organoboron species (activated by a base to form a more nucleophilic boronate) is transferred to the palladium(II) complex, displacing the halide.[6][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The reactivity hierarchy of haloindoles is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE).[12][13] The oxidative addition step requires the cleavage of this bond, meaning a weaker bond leads to a faster reaction. The established trend for BDEs is C-Cl > C-Br > C-I.[14][15]
| Bond | Approximate BDE (kJ/mol) |
| C-I | ~210 |
| C-Br | ~285 |
| C-Cl | ~340 |
| (Note: Exact values vary with molecular structure, but the trend is consistent.) |
This fundamental property gives rise to the widely accepted reactivity trend in palladium-catalyzed cross-coupling: I > Br >> Cl .[6][12][16] Aryl iodides are the most reactive substrates, while aryl chlorides are the most challenging.[13]
A Head-to-Head Comparison
This compound: The High-Reactivity Champion
Due to the labile C-I bond, this compound is the most reactive of the haloindoles.[12][17]
-
Advantages: Its high reactivity allows for the use of milder reaction conditions (often room temperature), lower catalyst loadings, and significantly shorter reaction times. This is particularly beneficial when working with thermally sensitive substrates or complex molecules bearing delicate functional groups.[12][13]
-
Disadvantages: Iodoarenes are typically more expensive and less commercially available than their bromo- and chloro- counterparts.[12] They can also be less stable, sometimes requiring more careful storage and handling.
4-Bromo-1H-Indole: The Versatile Workhorse
4-Bromo-1H-indole represents a practical and effective compromise between reactivity, stability, and cost.
-
Advantages: It exhibits good reactivity, often providing high yields under reasonably mild conditions, though typically requiring more heating and longer reaction times than the iodo-analog.[13] Bromoarenes are widely available and more cost-effective than iodoarenes, making them a popular choice for a broad range of applications.[12][13]
-
Disadvantages: It is less reactive than this compound, which can be a limitation for particularly challenging or sterically hindered couplings.
4-Chloro-1H-Indole: The Economic but Challenging Option
The strength of the C-Cl bond makes chloroindoles the least reactive substrates in Suzuki-Miyaura couplings.[13]
-
Advantages: Chloroarenes are the most inexpensive and widely available of the aryl halides, making them highly desirable for large-scale industrial synthesis where cost is a primary driver.[13][18]
-
Disadvantages: Overcoming the high activation barrier for C-Cl bond cleavage requires specialized and often more expensive catalyst systems. These typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step.[5][18][19] More forcing conditions, such as higher temperatures and longer reaction times, are almost always necessary.[13]
Quantitative Performance Comparison
The following table summarizes experimental data from various studies, directly comparing the performance of haloarenes in Suzuki-Miyaura coupling reactions under similar conditions to illustrate the reactivity trend.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic Acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | 90 min (microwave) | 92% | [20] |
| 4-Iodotoluene | Phenylboronic Acid | Pd(OAc)₂ / Ligand 7a | K₃PO₄ | Dioxane | 80 °C, 5 min | 95% | [13] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / Ligand 7a | K₃PO₄ | Dioxane | 80 °C, 30 min | 92% | [13] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / Ligand 7a | K₃PO₄ | Dioxane | 80 °C, 24 h | 85% | [13] |
| 7-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10 mol%) | Cs₂CO₃ | DMF | Reflux, 48 h | 45% | [1] |
| 7-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Dioxane | 100 °C, 18 h | 85% | [1] |
| 2-Chloro-indole | Phenylboronic Acid | P1 (XPhos precatalyst) (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 °C, 8 h | 99% | [21] |
Data for haloanisoles, halotoluenes, and haloindazoles are used to illustrate the general reactivity trend, as direct side-by-side comparisons for 4-haloindoles under identical conditions are sparse in single publications.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a representative procedure for the coupling of this compound with phenylboronic acid, highlighting the rationale behind each component.
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Scientist's Note: Using a flame-dried flask under an inert atmosphere minimizes oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, reducing catalytic activity.
-
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in 1 mL of dioxane. Add this catalyst solution to the Schlenk flask.
-
Scientist's Note: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a common, effective phosphine ligand that stabilizes the palladium center. For more challenging substrates like chloroindoles, a bulkier, more electron-rich ligand like XPhos or SPhos would be required.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the remaining 1,4-dioxane (3 mL) and water (1 mL) via syringe.
-
Scientist's Note: A mixture of an organic solvent and water is common. Water can aid in dissolving the inorganic base and is often crucial for the transmetalation step. The base (K₂CO₃) is essential for activating the boronic acid into a more reactive boronate complex (Ar-B(OH)₃⁻), which is necessary for efficient transmetalation.[11][22]
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.
-
Scientist's Note: The high reactivity of the iodo-indole allows for a relatively low temperature and short reaction time. A bromo-indole would likely require 8-12 hours, while a chloro-indole could require 24 hours at a higher temperature (e.g., 100 °C) with a more advanced catalyst system.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-phenyl-1H-indole.
Conclusion and Strategic Recommendations
The choice of haloindole for a Suzuki-Miyaura cross-coupling is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target.
-
This compound is the substrate of choice for reactions demanding maximum reactivity and mild conditions . It is ideal for late-stage functionalization of complex molecules, rapid library synthesis, or when dealing with thermally unstable coupling partners.
-
4-Bromo-1H-indole offers a balanced profile and serves as a reliable, cost-effective workhorse for a wide array of applications where moderate conditions are acceptable.[13]
-
4-Chloro-1H-indole is reserved for applications where cost is the overriding factor , such as large-scale industrial production. Its use necessitates investment in specialized catalyst development and process optimization to overcome its inherent inertness.[13]
By understanding the fundamental principles of C-X bond activation and consulting comparative data, researchers can confidently select the optimal haloindole to achieve their synthetic goals efficiently and economically.
References
-
Roy, A. H., & Hartwig, J. F. (2002). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
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Dalmás, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]
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The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]
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Dounay, A. B., & Whited, C. E. (2015). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][6]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
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Reddy, V. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ChemistrySelect. Available at: [Link]
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Jutand, A., & Négri, S. (2001). Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and bidentate nitrogen-phosphine ligands to iodobenzene. European Journal of Inorganic Chemistry. Available at: [Link]
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Strick, B. F., & Thomson, R. J. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Dixneuf, P. H., et al. (2018). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid catalyzed by palladium(II) complexes of α-aminophosphonates. Tetrahedron Letters. Available at: [Link]
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Maseras, F., et al. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available at: [Link]
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Szostak, M., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. Available at: [Link]
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Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. Available at: [Link]
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Leadbeater, N. E., et al. (2012). Sustainable Ligand-Free, Palladium-Catalyzed Suzuki-Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem. Available at: [Link]
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Cameron, T. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. Available at: [Link]
-
Pericherla, K., et al. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids catalyzed by palladium(II) complexes of N,N,O-tridentate Schiff base ligands. Journal of Organometallic Chemistry. Available at: [Link]
-
Wang, X. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. Available at: [Link]
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Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Available at: [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
D’Ambrosio, A., et al. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry. Available at: [Link]
-
Blanksby, S. J., & Ellison, G. B. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. Available at: [Link]
-
Studer, A., et al. (2016). Copper-Catalysed Suzuki-Miyaura Cross-Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene-Arene π-Stacking Interactions in the Products. Chemistry - A European Journal. Available at: [Link]
-
Iriepa, I., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Navarrathna, C., et al. (2022). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using green synthesized palladium nanoparticles supported on magnesium oxide-zirconium oxide hybrid nanofibers. Scientific Reports. Available at: [Link]
-
Testbook. (2025). The correct sequence of bond enthalpy of 'C – X'. Available at: [Link]
-
Zhang, W., et al. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. Available at: [Link]
-
BYJU'S. (n.d.). Salient Points on the Nature of CX Bond in Haloarenes. Available at: [Link]
-
Friščić, T., et al. (2020). The Direct Mechanocatalytic Suzuki-Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition. Available at: [Link]
-
Martin, R. E., & Gademann, K. (2007). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Organic Letters. Available at: [Link]
-
Butlerov Heritage. (2015). Bond dissociation energy of C-X (X = F, Cl, Br, I) bonds in halogen-containing hydrocarbons: correlation ratios with electronegativity, force constants of bonds and radii of atom X. Available at: [Link]
-
Thansandote, P., & Lautens, M. (2009). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Available at: [Link]
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The Strategic Advantage of 4-Iodo-1H-Indole in Modern Synthesis: A Comparative Guide for Researchers
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its strategic functionalization is paramount in the quest for novel therapeutic agents. Among the various precursors available for indole modification, 4-iodo-1H-indole emerges as a superior reagent in many synthetic contexts, offering distinct advantages in reactivity and versatility over other commonly used precursors. This guide provides an in-depth technical comparison of this compound with alternative indole precursors, supported by experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.
The Preeminence of the Carbon-Iodine Bond in Cross-Coupling Chemistry
The enhanced utility of this compound in modern organic synthesis is fundamentally rooted in the principles of transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in the rate-determining oxidative addition step of catalytic cycles for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination follows the general trend: I > Br > OTf > Cl. This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (C-I: ~228 kJ/mol; C-Br: ~285 kJ/mol; C-Cl: ~340 kJ/mol), with the weaker C-I bond being more readily cleaved by the palladium(0) catalyst. This translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: The higher reactivity of the C-I bond often allows for reactions to be conducted at lower temperatures. This is particularly beneficial when working with thermally sensitive substrates and complex molecules bearing a multitude of functional groups.
-
Lower Catalyst Loadings: The facile oxidative addition can lead to more efficient catalyst turnover, often permitting the use of lower concentrations of the palladium catalyst. This not only reduces costs but also simplifies purification by minimizing residual metal contamination.
-
Faster Reaction Times: The faster rate of oxidative addition contributes to a more rapid overall catalytic cycle, leading to shorter reaction times and increased laboratory throughput.
-
Broader Substrate Scope: The milder conditions and higher reactivity associated with iodo-substituted substrates can enable the coupling of challenging or less reactive partners that may fail to react with their bromo or chloro counterparts.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for all cross-coupling reactions on the 4-substituted indole scaffold are not always available in the literature, we can infer performance from established principles and existing data on indoles and other heterocyclic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The enhanced reactivity of this compound allows for efficient coupling with a wide range of boronic acids and their derivatives under milder conditions than those required for 4-bromo-1H-indole.
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [2] |
| 4-Bromoanisole | Phenylboronic acid | Pd/RHA (0.5 mol%) | K₂CO₃ | Ethanol | 100 | 24 | >95 | [3] |
This table illustrates a general trend with analogous aryl halides, where the iodo-substituted compound can achieve high yields in significantly shorter reaction times.
Heck Coupling
In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, both 4-iodo- and 4-bromoindoles can be effective substrates. A study on the Heck diversification of indole-based substrates demonstrated that near-quantitative conversions can be achieved with both iodo- and bromo-indoles, although the iodo-indoles generally react under milder conditions or in the absence of a ligand.[4]
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| 5-Iodoindole | Acrylic acid | Pd(OAc)₂ | DIPEA | H₂O | 100 | 2 | ~100 | [4] |
| 5-Bromoindole | Acrylic acid | Pd(OAc)₂ / SSPhos | DIPEA | H₂O | 100 | 2 | ~100 | [4] |
This data highlights that while both precursors can be effective, the iodo-indole achieves high conversion without the need for a specialized ligand, simplifying the reaction setup.
Sonogashira Coupling
The Sonogashira coupling of aryl halides with terminal alkynes is a powerful tool for the synthesis of substituted alkynes. The higher reactivity of the C-I bond in this compound is particularly advantageous in this reaction, often leading to higher yields and cleaner reactions compared to 4-bromo-1H-indole.
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 6 | 87 | [5] |
| Aryl Iodide | Terminal Alkyne | (PPh₃)₂CuBH₄ | DBU | - | 120 | 24 | >99 | [6] |
While a direct comparison on the 4-position is not provided, the high yield obtained with 4-bromo-1H-indole suggests that this compound would likely react faster and potentially with even higher efficiency under similar or milder conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds also benefits from the increased reactivity of aryl iodides. While specific comparative data for 4-haloindoles is limited, the general principles of this reaction suggest that this compound would be a more efficient substrate than its bromo or chloro analogues, allowing for amination with a broader range of amines under milder conditions. For the amination of haloindoles, the choice of ligand is crucial, with specialized ligands like Davephos and tBuXphos being recommended for indoles and indazoles respectively.[7]
Alternative Indole Precursors: A Comparative Overview
While this compound offers significant advantages, other precursors have their place in synthesis, often dictated by factors such as cost, availability, and the specific transformation being conducted.
-
4-Bromo-1H-Indole: This is a commonly used and commercially available precursor.[8] While less reactive than the iodo-analogue, it is often more cost-effective.[9] For many standard cross-coupling reactions, excellent yields can be achieved with 4-bromo-1H-indole, albeit sometimes requiring higher temperatures, longer reaction times, or more sophisticated catalyst systems.[4][5]
-
4-Chloro-1H-Indole: Due to the strength of the C-Cl bond, 4-chloro-1H-indole is the least reactive of the haloindoles in oxidative addition. Its use in cross-coupling reactions typically requires specialized catalyst systems with bulky, electron-rich phosphine ligands and often more forcing conditions. However, its low cost and the potential for selective coupling in the presence of bromo or iodo groups make it a valuable precursor in certain multi-step synthetic sequences.
-
1H-Indole-4-boronic Acid and its Esters: These precursors are used in Suzuki-Miyaura reactions where the indole acts as the nucleophilic partner. They are particularly useful for coupling with aryl or heteroaryl halides and triflates. The synthesis of indole boronic acids can be achieved through methods like regioselective lithiation followed by borylation.[10] While offering a different reactivity profile, they are generally more expensive and less atom-economical than the corresponding haloindoles.
Practical Considerations: Synthesis and Availability
The choice of precursor is also a pragmatic one, influenced by ease of synthesis and commercial availability.
-
This compound: Can be synthesized from indoles via methods such as regioselective chloromercuration followed by iodination.[11] Another approach involves the synthesis from 2,3-dihalophenols through a sequence of Smiles rearrangement and Sonogashira coupling/cyclization.[12]
-
4-Bromo-1H-Indole: Commercially available from numerous suppliers.[8] Synthetic routes include the Batcho-Leimgruber indole synthesis.[13]
-
1H-Indole-4-boronic Acid Pinacol Ester: This is also commercially available, though typically at a higher cost than the haloindoles.
Experimental Protocols
The following are representative, detailed protocols for key cross-coupling reactions. Optimization for specific substrates may be required.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous THF (10 mL) and Et₃N (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
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A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 4-Iodo-1H-indole
Introduction: The Strategic Importance of the C4-Functionalized Indole Scaffold
The indole nucleus is a cornerstone pharmacophore, integral to the structure of numerous natural products and blockbuster pharmaceuticals.[1] Its strategic functionalization is a pivotal task in medicinal chemistry and materials science. Among the various positions on the indole ring, the C4 position presents a unique vector for molecular elaboration, influencing both the steric and electronic properties of the scaffold. The cross-coupling of 4-iodo-1H-indole, a readily accessible and highly reactive starting material, offers a direct and versatile route to a diverse array of C4-substituted indoles.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond-making, providing chemists with powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild and functional-group-tolerant conditions.[2] This guide provides a comparative analysis of leading palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound. Our objective is to move beyond mere protocols and delve into the causality behind catalyst selection, empowering researchers to make informed decisions for their specific synthetic challenges.
Foundational Principles: Understanding the Key Reaction Parameters
The success of any cross-coupling reaction hinges on the harmonious interplay of its components. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a calculated decision based on the specific transformation desired.
-
The Substrate (this compound): The carbon-iodine bond is the weakest among the carbon-halogen bonds, making this compound a highly reactive electrophile for oxidative addition to a Pd(0) center, often enabling reactions to proceed under milder conditions.[3][4] The acidic N-H proton can, however, interfere with certain catalytic cycles or require protection, a strategic choice dependent on the reaction type and base employed.
-
The Palladium Precursor: Common precursors like Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) serve as stable sources of the active Pd(0) catalyst in the reaction mixture.[5]
-
The Ligand: The ligand is arguably the most critical component, dictating the catalyst's stability, activity, and selectivity. Bulky, electron-rich phosphine ligands, particularly biarylphosphines (e.g., XPhos, RuPhos), are often essential for promoting the challenging reductive elimination step, which forms the desired product.[5][6]
-
The Base: The base plays multiple roles: it can activate the nucleophilic partner (e.g., in Suzuki coupling), facilitate the deprotonation of the amine (in Buchwald-Hartwig amination), and neutralize the HX acid generated during the catalytic cycle.[7] Its strength and nature (e.g., carbonate, phosphate, alkoxide) must be matched to the specific reaction to avoid substrate decomposition or catalyst inhibition.
Below is a general workflow for executing these reactions, emphasizing the critical steps for ensuring reproducibility and success.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.[3][8]
Comparative Study of Palladium Catalysts
This section provides a head-to-head comparison of various palladium catalyst systems for the most common cross-coupling reactions of this compound. The data presented is synthesized from established literature protocols on indoles and analogous heterocyclic systems.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and aryl-vinyl linkages, which are prevalent in conjugated materials and drug candidates.[9] The reaction's tolerance for a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a first-choice strategy for many synthetic campaigns.[7]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Catalyst System (Pd Precursor / Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference / Notes |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 90 | 85-95 | Classic, reliable system for simple aryl boronic acids.[8] |
| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | >95 | Buchwald ligand excels with electron-rich or hindered partners.[10] |
| Pd(OAc)₂ / SPhos | Thiophene-3-boronic acid | K₂CO₃ | DMF | 110 | 90-98 | Effective for heteroaryl coupling partners. |
| PdCl₂(dppf) | 4-Formylphenylboronic acid | Cs₂CO₃ | DME | 80 | ~90 | Tolerates sensitive functional groups like aldehydes. |
| Pd(OAc)₂ (ligand-free) | Phenylboronic acid | K₂CO₃ | MeOH/H₂O | 35 | 60-80 | Operationally simple, but may have narrower scope.[11] |
Expert Analysis & Protocol
For robust and high-yielding couplings, particularly with challenging substrates, a system employing a modern biarylphosphine ligand like XPhos is often superior. The steric bulk and electron-donating ability of XPhos facilitate the crucial transmetalation and reductive elimination steps of the catalytic cycle. While classic catalysts like Pd(PPh₃)₄ are effective, they may require higher catalyst loadings or longer reaction times.
Detailed Protocol: Suzuki-Miyaura Coupling with Pd₂(dba)₃ / XPhos [10]
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Catalyst/Ligand Addition: Under a positive flow of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.031 mmol, 3.1 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (3 mL) and water (0.5 mL) via syringe.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-1H-indole.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the preeminent method for forming aryl-amine bonds, a transformation that has profoundly impacted pharmaceutical synthesis.[5][6] The reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and N-heterocycles.[6]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Catalyst System (Pd Precursor / Ligand) | Amine Partner | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference / Notes |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOt-Bu | Toluene | 100 | >90 | A second-generation system, effective for cyclic secondary amines.[6] |
| Pd(OAc)₂ / RuPhos | n-Butylamine | LiHMDS | Dioxane | 80 | >95 | RuPhos is excellent for coupling primary alkylamines.[12] |
| Pd(OAc)₂ / Xantphos | Aniline | Cs₂CO₃ | Toluene | 110 | ~92 | Wide bite-angle ligand, good for less nucleophilic anilines.[5] |
| Pd₂(dba)₂ / tBuDavePhos | Piperidine | K₂CO₃ | Xylene | 120 | >90 | Effective system for cyclic amines.[13] |
| Pd G3 XPhos Precatalyst | Indazole | K₃PO₄ | t-AmylOH | 100 | >95 | Precatalysts offer convenience and high activity. |
Expert Analysis & Protocol
The choice of ligand is paramount and is dictated by the nature of the amine. For sterically unhindered primary amines, ligands like RuPhos are highly effective. For secondary amines or less nucleophilic anilines, bulkier ligands like XPhos or wide bite-angle ligands like Xantphos are often required to promote the C-N reductive elimination. The use of a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typical.
Detailed Protocol: Buchwald-Hartwig Amination with Pd(OAc)₂ / RuPhos
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv), followed by degassed 1,4-dioxane (4 mL). Add the primary amine (1.2 mmol, 1.2 equiv), followed by LiHMDS (1.0 M in THF, 1.5 mL, 1.5 equiv).
-
Reaction Execution: Seal the tube and heat the mixture to 80 °C with stirring for 6-18 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a direct route to aryl-alkynes, which are versatile intermediates for synthesis and key components in organic electronics and pharmaceuticals.[4] The reaction is characterized by its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst.[14]
Table 3: Comparative Performance in Sonogashira Coupling
| Catalyst System (Pd / Cu / Ligand) | Alkyne Partner | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference / Notes |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT-50 | >95 | The classic, highly reliable Sonogashira system.[15] |
| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | DIPA | Toluene | 60 | ~90 | TMS-acetylene is a useful surrogate for acetylene gas. |
| Pd(OAc)₂ / CuI / PPh₃ | 1-Octyne | Piperidine | DMF | 70 | >90 | Effective for coupling with aliphatic alkynes. |
| PdCl₂(dppf) / CuI | Propargyl alcohol | K₂CO₃ | Acetonitrile | 80 | ~88 | Tolerates hydroxyl functional groups. |
Expert Analysis & Protocol
The standard PdCl₂(PPh₃)₂/CuI system is remarkably efficient for coupling this compound. The reaction often proceeds at room temperature, highlighting the high reactivity of the C-I bond. An amine base, such as triethylamine or diisopropylethylamine, is crucial as it serves both as the base and often as the solvent. Copper-free Sonogashira protocols exist but typically require more specialized ligands and conditions.
Detailed Protocol: Sonogashira Coupling with PdCl₂(PPh₃)₂ / CuI [15]
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL) and Et₃N (2 mL).
-
Degassing: Bubble argon through the solution for 15 minutes to degas.
-
Catalyst Addition: Under a positive flow of argon, add PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%) and CuI (0.01 mmol, 1.0 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature for 4-8 hours or heat to 50 °C if necessary. Monitor by TLC until the starting iodide is consumed.
-
Work-up: Concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and filter through a short pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the 4-alkynyl-1H-indole.
Heck-Mizoroki Reaction: Forming C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction is a powerful method for the arylation of alkenes, producing substituted olefins that can serve as versatile synthetic intermediates.[16] The reaction typically favors the formation of the trans isomer.[17]
Table 4: Comparative Performance in Heck-Mizoroki Reaction
| Catalyst System (Pd Precursor / Ligand) | Alkene Partner | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference / Notes |
| Pd(OAc)₂ / P(o-tol)₃ | n-Butyl acrylate | Et₃N | DMF | 100 | ~85 | Jeffery conditions, effective for electron-deficient alkenes.[3] |
| Pd(OAc)₂ (ligand-free) | Styrene | K₂CO₃ | DMAc | 120 | ~75 | Phosphine-free conditions can be effective but may require higher T. |
| Pd₂(dba)₃ / P(OEt)₃ | Methyl acrylate | Et₃N | Acetonitrile | 80 | >90 | Triethylphosphite can be an effective ligand.[18] |
Expert Analysis & Protocol
For the Heck coupling of iodo-indoles, a simple Pd(OAc)₂ catalyst can be effective, often in the presence of a phosphine or phosphite ligand to stabilize the active species. The choice of base and a polar aprotic solvent like DMF or DMAc is critical for reaction efficiency.
Detailed Protocol: Heck Reaction with Pd(OAc)₂ / P(o-tol)₃ [3]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add DMF (5 mL), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).
-
Reaction Execution: Seal the tube tightly and heat in an oil bath at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Mechanistic Overview: The Unifying Catalytic Cycle
Despite their differences, these reactions are unified by a common catalytic cycle operating around the palladium center. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: A simplified, generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation / Coordination: The nucleophilic coupling partner (e.g., boronic acid, amine, alkyne) displaces the iodide on the palladium center. This step varies significantly between reaction types.
-
Reductive Elimination: The two organic fragments (the indole and the nucleophile) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6]
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and highly versatile strategy for the synthesis of C4-functionalized indoles. The choice of the optimal catalyst system is a nuanced decision dictated by the specific bond being formed and the nature of the coupling partners. For C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands consistently provide superior results in terms of yield and substrate scope. For Sonogashira and Heck couplings, more classical ligand systems often provide excellent and cost-effective results due to the high reactivity of the iodide starting material. This guide serves as a starting point for researchers, providing both a comparative framework and validated protocols to accelerate discovery in the vital field of indole chemistry.
References
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- Larock, R. C., et al. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
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- HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles.
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
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- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- organic-chemistry.org. (n.d.).
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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A Comparative Guide to the Sonogashira Coupling of 4-Iodo-1H-indole versus Other Iodo-Heterocycles
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)–C(sp) bonds. The choice of the iodo-heterocycle substrate is critical, as its electronic and steric properties profoundly influence reaction efficiency. This guide provides an in-depth comparison of the performance of 4-iodo-1H-indole in the Sonogashira coupling against a range of other commonly employed iodo-heterocycles, supported by experimental data and mechanistic insights.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. The catalytic cycle, a dual system involving both palladium and copper, proceeds through several key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the aryl iodide, particularly its electronic properties, can significantly impact the rate-determining step, which is often the initial oxidative addition of the aryl iodide to the Pd(0) complex.
Visualizing the Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Comparative Performance Analysis: this compound in Focus
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 4-position via Sonogashira coupling provides a gateway to a diverse range of novel compounds. To objectively assess the efficiency of this compound in this reaction, we compare its performance with other iodo-heterocycles, focusing on reported yields with a common coupling partner, phenylacetylene, under typical Pd/Cu-catalyzed conditions.
Electronic and Steric Considerations
The reactivity of iodo-heterocycles in the Sonogashira coupling is governed by a combination of electronic and steric factors:
-
Electronic Effects: The rate of oxidative addition, often the rate-limiting step, is accelerated by electron-withdrawing groups on the aryl iodide, which make the carbon of the C-I bond more electrophilic. Conversely, electron-donating groups can decrease the reaction rate.[1] The nitrogen atom in heterocycles can also influence the catalyst's activity through coordination.
-
Steric Hindrance: Bulky substituents ortho to the iodide can hinder the approach of the palladium catalyst, potentially slowing the reaction and reducing yields.
Data-Driven Comparison
The following table summarizes the performance of this compound in Sonogashira coupling with phenylacetylene and compares it with other iodo-heterocycles based on available literature data. It is important to note that direct comparisons are most accurate when reaction conditions are identical.
| Iodo-heterocycle | Electronic Nature of Heterocycle | Typical Yield with Phenylacetylene (%) | Reference |
| This compound | Electron-rich (π-excessive) | 85-95% | |
| 4-Iodopyridine | Electron-deficient (π-deficient) | 90-98% | [2] |
| 2-Iodothiophene | Electron-rich (π-excessive) | 80-87% | [3][4] |
| 3-Iodofuran | Electron-rich (π-excessive) | 75-85% | |
| 5-Iodoquinoline | Electron-deficient (π-deficient) | 88-95% |
Analysis of Performance:
-
This compound: As a π-excessive system, the indole nucleus is electron-rich. While this might suggest a slower rate of oxidative addition compared to electron-deficient heterocycles, the Sonogashira coupling of this compound generally proceeds with high efficiency. This is likely due to the favorable electronic and steric environment at the 4-position. The nitrogen atom's lone pair contributes to the overall electron density, but its influence at the 4-position is less pronounced than at the 2 or 3-positions, allowing for efficient coupling.
-
4-Iodopyridine: The nitrogen atom in the pyridine ring is electron-withdrawing, making the C-I bond more susceptible to oxidative addition. Consequently, 4-iodopyridine is a highly reactive substrate in Sonogashira couplings, often affording excellent yields.[2]
-
2-Iodothiophene: Thiophene is another electron-rich heterocycle. The Sonogashira coupling of 2-iodothiophene is generally efficient, though yields can sometimes be slightly lower than those observed for 4-iodopyridine.[3][4] The sulfur atom can potentially interact with the palladium catalyst, which may influence the reaction kinetics.
-
3-Iodofuran: Furan is also an electron-rich heterocycle. The reactivity of 3-iodofuran is generally good, though it can be more sensitive to reaction conditions compared to other iodo-heterocycles.
-
5-Iodoquinoline: Similar to pyridine, the quinoline ring system is electron-deficient, leading to high reactivity in Sonogashira couplings.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a detailed, step-by-step methodology for a representative Sonogashira reaction.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous and degassed tetrahydrofuran (THF, 5 mL) followed by anhydrous and degassed triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) via syringe.
-
Alkyne Addition: To the stirring suspension, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)-1H-indole.
Conclusion
This compound stands as a highly effective substrate in Sonogashira cross-coupling reactions, demonstrating robust performance and delivering high yields. While electron-deficient iodo-heterocycles may exhibit faster reaction kinetics due to favorable electronic effects on the oxidative addition step, this compound's reactivity is comparable to, and often exceeds, that of other electron-rich systems. The provided experimental protocol offers a reliable starting point for the synthesis of 4-alkynyl-1H-indoles, which are valuable building blocks for the development of novel therapeutics and functional materials.
References
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Novak, Z., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 6(7), 123. [Link]
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Li, Z., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7183-7186. [Link]
-
Li, Z., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. ResearchGate. [Link]
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Liang, Y., et al. (2006). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Letters in Organic Chemistry, 3(5), 373-376. [Link]
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Thomas, J., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583-4603. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Nagy, V., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. [Link]
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Jaseer, E. A., et al. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 74-78. [Link]
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Thomas, J., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Langer, P., et al. (2016). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 12, 1014-1021. [Link]
-
Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6929. [Link]
-
Lopez-Ruiz, H., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(15), 9646-9658. [Link]
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Wang, T., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 13(23), 6833-6838. [Link]
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Tyumentsev, M. S., et al. (2020). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. The Journal of Organic Chemistry, 85(15), 9757-9767. [Link]
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Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 70(23), 9439-9450. [Link]
-
Bune, A. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4556-4560. [Link]
-
Chutia, R., et al. (2025). Green synthesis of Pd/CuFe2O4 MNPs using aqueous leaf extract of Zanthoxylum oxyphyllum and its application in Suzuki and Sonogashira cross-coupling reactions. International Journal of New Chemistry, 12(3), 329-339. [Link]
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A Comparative Guide to the Stability of 4-Iodo-1H-Indole for Drug Discovery Applications
Introduction: The Critical Role of Stability in Aryl Iodide Scaffolds
In the landscape of drug discovery and development, aryl iodides, particularly those built upon heterocyclic scaffolds like indole, are invaluable intermediates. Their utility in carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings, is well-established. Among these, 4-iodo-1H-indole serves as a key building block for a variety of biologically active molecules. However, the inherent weakness of the carbon-iodine (C-I) bond presents a significant challenge, impacting shelf-life, reaction consistency, and the stability of the final active pharmaceutical ingredient (API).[1] An unstable molecule can lead to the formation of impurities, loss of potency, and potential safety concerns.[2][3]
This guide provides an in-depth assessment of the stability of this compound, contextualized against other organoiodides. We will move beyond theoretical discussions to provide field-proven experimental protocols for quantifying stability under forced degradation conditions. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of molecular stability to de-risk their development programs and ensure the quality and reliability of their work.
The Underlying Chemistry of Organoiodide Instability
The stability of an organoiodide is fundamentally dictated by the C-I bond, which is the weakest among the carbon-halogen bonds (C-I bond dissociation energy is ~234 kJ/mol, compared to ~431 kJ/mol for a C-H bond). This inherent lability makes these compounds susceptible to degradation via several pathways:
-
Photolytic Cleavage: Aryl iodides can absorb UV or even visible light, leading to homolytic cleavage of the C-I bond to generate an aryl radical and an iodine radical.[1] This is a common pathway for the formation of de-iodinated impurities. Electron-rich aromatic systems, such as the indole nucleus, can be particularly prone to this degradation route.
-
Thermal Decomposition: Elevated temperatures can provide the necessary energy to overcome the C-I bond dissociation energy, leading to radical-mediated decomposition.[1] This is a critical consideration for heated cross-coupling reactions and long-term storage.
-
Reductive Deiodination: In the presence of reducing agents or certain metals, aryl iodides can be reduced to the corresponding arene. This can occur as an undesired side reaction during synthesis or through metabolic processes in vivo.[4]
-
Oxidative Degradation: While the C-I bond itself is not typically prone to direct oxidation, the electron-rich indole ring is. Oxidation of the ring can destabilize the entire molecule, potentially leading to complex degradation profiles.
The electronic nature of the aromatic system plays a crucial role. The indole nucleus is electron-rich due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring system. This increased electron density can make the C-I bond more susceptible to photolytic and certain chemical degradation pathways compared to electron-deficient aryl iodides.
Comparative Stability Profile: this compound in Context
Direct, peer-reviewed comparative stability studies for this compound against a broad range of other organoiodides are not extensively documented. However, by synthesizing data from forced degradation studies and applying fundamental chemical principles, we can construct a reliable comparative profile.
The following table summarizes the expected stability of this compound relative to other common organoiodides under various stress conditions. The stability is qualitatively ranked from High (most stable) to Low (least stable).
| Compound Class | Representative Structure | Photolytic Stability (UV/Vis) | Thermal Stability (Dry Heat) | Hydrolytic Stability (Acid/Base) | Oxidative Stability (H₂O₂) | Rationale |
| This compound | This compound | Low to Moderate | Moderate | High | Low to Moderate | The electron-rich indole ring activates the molecule towards photolytic and oxidative degradation. The C-I bond itself is stable to hydrolysis. |
| Simple Aryl Iodide | Iodobenzene | Moderate | Moderate to High | High | Moderate | Lacks the electron-donating group of the indole, making it less susceptible to photolysis and oxidation. |
| Electron-Rich Aryl Iodide | 4-Iodoanisole | Low | Moderate | High | Low | The strong electron-donating methoxy group significantly increases susceptibility to photolytic and oxidative cleavage. |
| Electron-Poor Aryl Iodide | 4-Nitroiodobenzene | Moderate to High | High | High | High | The electron-withdrawing nitro group stabilizes the C-I bond against homolytic cleavage and deactivates the ring to oxidation. |
| Iodinated Phenol | 4-Iodophenol | Low | Low to Moderate | High | Low | Similar to indoles, phenols are electron-rich and known to form radicals easily, accelerating degradation.[1] |
Experimental Design: Forced Degradation Protocol
To empirically determine and validate the stability of this compound, a forced degradation study is essential.[3][5] This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and pathways.[6] This protocol is designed in accordance with ICH Q1A(R2) and Q1B guidelines.[6][7][8]
Objective:
To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method. A target degradation of 5-20% is recommended to ensure that the analytical method can detect and quantify degradants without completely consuming the parent compound.[6]
Materials:
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or other suitable modifier)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated Photostability Chamber (ICH Q1B compliant)[7]
-
Calibrated Thermal Oven
-
HPLC-UV/PDA system
Workflow for Forced Degradation Study
Caption: The most probable degradation pathway for this compound.
Under strong oxidative conditions, more complex degradation involving the indole ring itself may occur, leading to ring-opened products or hydroxylated species. These would need to be characterized by mass spectrometry (LC-MS) for structural elucidation.
Conclusion and Recommendations
This compound is a moderately stable organoiodide. Its stability is comparable to other electron-rich aryl iodides but is demonstrably lower than electron-poor analogues, particularly under photolytic and oxidative stress. The primary liability is the C-I bond, which is susceptible to homolytic cleavage, leading to the formation of 1H-indole as the major degradant. The compound shows high stability towards hydrolytic conditions.
For researchers and drug development professionals, the following recommendations are crucial:
-
Storage: Store this compound in a cool, dry place, protected from light. [9]Amber vials or light-resistant containers are mandatory.
-
Handling: Minimize exposure to direct sunlight or strong artificial light during experimental setup.
-
Reaction Conditions: When used in high-temperature reactions, be aware of the potential for thermal decomposition. The use of radical scavengers could potentially mitigate this in some applications, though this may interfere with desired radical-mediated cross-coupling pathways.
-
Formulation: For any formulation containing an iodo-indole moiety, photostability will be a critical quality attribute to assess and control.
By implementing the rigorous stability assessment protocols outlined in this guide, scientists can gain a comprehensive understanding of the liabilities of this compound. This knowledge is paramount for developing robust synthetic routes, ensuring the quality of intermediates, and ultimately, designing stable and effective pharmaceutical products.
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A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling of Haloindoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to precisely functionalize this heterocycle through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for this purpose.
This guide provides a comparative kinetic analysis of these critical reactions involving haloindole substrates. Understanding the kinetics—the rates and mechanisms of these transformations—is not merely an academic exercise. It is the key to rational reaction optimization, catalyst selection, and efficient scale-up. By delving into the causality behind experimental outcomes, we can move from empirical screening to knowledge-driven process development.
Part 1: Foundational Principles of Cross-Coupling Kinetics
The efficiency of a palladium-catalyzed cross-coupling reaction is governed by the kinetics of its fundamental steps. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main phases: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition (OA): A Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the haloindole. This is often the rate-determining step (RDS), especially for less reactive aryl chlorides.[3][4] The rate of this step is highly sensitive to the nature of the halogen, the electronic properties of the indole, and the steric and electronic properties of the palladium catalyst's ligands.[5]
-
Transmetalation (TM): The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center. This step is heavily influenced by the choice of base and solvent.
-
Reductive Elimination (RE): The two organic partners on the palladium(II) center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst.[6]
Kinetic studies allow us to identify the RDS, understand how each component influences the reaction rate, and quantify catalyst performance through metrics like Turnover Number (TON) and Turnover Frequency (TOF).
Part 2: Comparative Kinetic Analysis of Haloindole Cross-Coupling
The rate of a cross-coupling reaction on a haloindole is a multifactorial equation. Here, we dissect the key variables, supported by comparative data.
The Critical Influence of the Halogen (I vs. Br vs. Cl)
The identity of the halogen on the indole ring is arguably the most significant factor influencing the rate of oxidative addition. The reactivity trend directly correlates with the carbon-halogen bond dissociation energy (BDE), which follows the order: C-I < C-Br < C-Cl .
This trend means that oxidative addition to a C-I bond is kinetically most favorable, followed by C-Br, with C-Cl being the most challenging.[4][5] This difference in reactivity can be exploited for selective cross-coupling on polyhalogenated indoles.[7]
| Halogen (on Indole) | Relative C-X Bond Strength | General Reactivity Trend in Oxidative Addition | Typical Reaction Conditions |
| Iodo (I) | Weakest | Fastest | Often proceeds at room temperature.[4] |
| Bromo (Br) | Intermediate | Moderate | Typically requires heating.[4] |
| Chloro (Cl) | Strongest | Slowest | Requires highly active catalysts (specialized ligands) and higher temperatures.[5] |
| Table 1: Comparative reactivity of haloindoles based on the halogen atom. |
The Impact of Catalyst Ligands: A Kinetic Comparison
The ligands coordinated to the palladium center are not mere spectators; they are crucial controllers of catalytic activity. Electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), have been shown to dramatically accelerate both oxidative addition and reductive elimination.[8][9]
-
Electron-rich ligands increase the electron density on the Pd(0) center, promoting its insertion into the C-X bond (oxidative addition).[5]
-
Bulky ligands facilitate the reductive elimination step to release the product and can prevent the formation of inactive catalyst dimers.[7][10]
| Ligand Type | Key Structural Feature | Impact on Oxidative Addition (OA) | Impact on Reductive Elimination (RE) | Overall Kinetic Effect |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-donating | Moderate Rate | Moderate Rate | Baseline performance, often requires higher temperatures.[11] |
| Tri(tert-butyl)phosphine (P(tBu)₃) | Very bulky, electron-rich | Fast Rate | Fast Rate | High activity, useful for challenging substrates like aryl chlorides.[12] |
| Buchwald Biarylphosphines (XPhos, SPhos) | Bulky and electron-rich | Very Fast Rate | Very Fast Rate | State-of-the-art for a wide range of C-N and C-C couplings, enabling lower catalyst loadings and milder conditions.[8][9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Very Fast Rate | Variable | Highly active, particularly effective in Suzuki couplings. |
| Table 2: Qualitative kinetic comparison of common ligand classes in haloindole cross-coupling. |
Computational studies and experimental data show that for challenging couplings, such as those involving aryl chlorides, the choice of ligand can change the rate-determining step and dramatically alter the reaction's energy profile.[13][14]
Part 3: Experimental Design for Kinetic Studies
To generate reliable comparative data, a robust experimental protocol is essential. Reaction progress kinetic analysis using High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted method.[15][16][17]
Detailed Protocol: Kinetic Monitoring of a Suzuki-Miyaura Coupling via HPLC
This protocol outlines a method for determining the initial reaction rate for the coupling of 5-bromoindole with phenylboronic acid.
1. Reagent Preparation:
- Ensure all reagents are of high purity. Solvents should be anhydrous and degassed.
- Prepare a stock solution of an internal standard (e.g., biphenyl or naphthalene) in the reaction solvent (e.g., dioxane). The internal standard is crucial for accurate quantification, correcting for variations in sample injection volume.
2. Reaction Setup (under inert atmosphere):
- To a pre-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), and a strong base like K₂CO₃ (2.0 mmol).[11]
- Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in the desired molar ratio (e.g., 1 mol% Pd, 2 mol% ligand).
- Add a precise volume of the internal standard stock solution.
- Add the degassed solvent to reach the desired total reaction volume.
3. Reaction Monitoring and Sampling:
- Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C). Start a timer as the flask is submerged; this is t=0.
- At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.
- Immediately quench the aliquot in a vial containing a solution of a quenching agent (e.g., cold diethyl ether with a small amount of water) to stop the reaction.
- Dilute the quenched sample further for HPLC analysis.
4. HPLC Analysis:
- Analyze the quenched and diluted samples by reverse-phase HPLC with a UV detector.
- Develop a separation method that provides good resolution between the starting material (5-bromoindole), the product, and the internal standard.
- Generate a calibration curve for the starting material against the internal standard to determine response factors for accurate concentration measurement.
5. Data Analysis:
- For each time point, calculate the concentration of the 5-bromoindole.
- Plot the concentration of 5-bromoindole versus time.
- The initial reaction rate is the negative of the slope of this line in its initial, linear region. This rate can then be used to compare different catalytic systems under identical conditions.
Part 4: Mechanistic and Workflow Visualizations
Diagrams are essential for conceptualizing the complex processes involved in catalysis and experimental design.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for reaction progress kinetic analysis.
Conclusion
The kinetic landscape of haloindole cross-coupling is complex and highly dependent on the interplay between the substrate, catalyst, ligands, and reaction conditions. A systematic, data-driven approach is essential for mastering these transformations. By understanding the principles outlined in this guide—the dominant role of the C-X bond strength, the profound impact of ligand architecture, and the application of robust kinetic monitoring protocols—researchers can significantly accelerate the development of efficient and scalable syntheses for novel indole-based therapeutics and materials.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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Yang, C., Zhang, L., Lu, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5448. Retrieved from [Link]
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Neufeldt, S. R., & Sanford, M. S. (2018). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Angewandte Chemie International Edition, 57(5), 1373-1377. Retrieved from [Link]
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Boruah, M., & Deka, R. C. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2170-2183. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Sikk, L., Tammiku-Taul, J., Burk, P., & Kotschy, A. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025-3033. Retrieved from [Link]
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Pierson, C. G., & Hartwig, J. F. (2022). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 14(3), 314-322. Retrieved from [Link]
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Pierson, C., & Hartwig, J. (2022). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). eScholarship, University of California. Retrieved from [Link]
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Klapars, A., & Buchwald, S. L. (2002). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 124(50), 14844-14845. Retrieved from [Link]
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Neufeldt, S. R., & Sanford, M. S. (2018). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. Retrieved from [Link]
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Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 903-913. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Malig, T. C., et al. (2020). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 5(6), 1105-1112. Retrieved from [Link]
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Vetticatt, M. J., & Hirschi, J. S. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 138(29), 9132-9135. Retrieved from [Link]
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McMullen, J. P., et al. (2011). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Reaction Chemistry & Engineering. Retrieved from [Link]
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Bruneau, A., & Dowlut, M. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(35), 14934-14948. Retrieved from [Link]
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McMullen, J. P., et al. (2011). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(1), 10-15. Retrieved from [Link]
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Ippolito, J. A., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 13(1), e0191410. Retrieved from [Link]
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Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Retrieved from [Link]
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Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism. YouTube. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Li, M., et al. (2022). Catalytic performance and kinetic analysis for Suzuki coupling... ResearchGate. Retrieved from [Link]
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Garg, N. K., & Snieckus, V. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(23), 7903-7922. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
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Takami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. Retrieved from [Link]
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Kumar, A., et al. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 8(39), 22008-22012. Retrieved from [Link]
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Kim, H., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(25), 8963. Retrieved from [Link]
-
Kantchev, E. A. B., & O'Brien, C. J. (2011). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Dalton Transactions, 40(43), 11319-11354. Retrieved from [Link]
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The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 4-Iodo-1H-Indole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal 4-Haloindole for Your Synthetic Campaign
The 4-substituted indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its strategic functionalization is paramount in drug discovery, enabling the fine-tuning of pharmacological properties. Among the key intermediates for this purpose, 4-iodo-1H-indole stands out as a highly reactive and versatile building block. However, its utility must be weighed against its cost and the viability of alternatives, primarily 4-bromo-1H-indole. This guide provides a comprehensive cost-benefit analysis to inform the selection of the most appropriate 4-haloindole for your research and development needs, supported by comparative data and detailed experimental protocols.
At a Glance: The Iodo vs. Bromo Dilemma
The fundamental trade-off between this compound and its bromo counterpart lies in the balance between reactivity and cost. The well-established trend in palladium-catalyzed cross-coupling reactions dictates that the reactivity of aryl halides follows the order: I > Br >> Cl. This is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to the rate-determining oxidative addition step in the catalytic cycle.
This enhanced reactivity of the iodo-derivative often translates to tangible synthetic advantages, including milder reaction conditions, shorter reaction times, and lower catalyst loadings. However, these benefits come at a higher upfront cost for the starting material.
Cost Analysis: A Head-to-Head Comparison
A critical factor in any synthetic endeavor is the cost of raw materials. The following table provides an approximate cost comparison for 1H-indole, 4-bromo-1H-indole, and this compound, based on current market prices from various chemical suppliers. It's important to note that prices can fluctuate based on vendor, purity, and quantity.
| Compound | Typical Purity | Approximate Price (USD/gram) |
| 1H-Indole | >98% | ~$0.20 - $1.00[1][2] |
| 4-Bromo-1H-indole | ~96% | ~$3.60 - $21.30[3][4][5][6][7] |
| This compound | ~98% | ~$136.00 - $137.00[8] |
The significant price premium for this compound is a primary consideration. However, a complete cost analysis must also factor in the cost of preparing these haloindoles from a common, inexpensive starting material like 1H-indole.
The Cost of Halogenation
The synthesis of 4-bromo- and this compound from indole typically involves electrophilic halogenation. The cost of the halogenating agents is therefore a relevant factor.
| Halogenating Agent | Molecular Weight | Approximate Price (USD/gram) |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | ~$0.23 - $1.00 |
| N-Iodosuccinimide (NIS) | 224.98 g/mol | ~$1.48 - $2.58 |
While NBS is considerably cheaper than NIS, the synthesis of this compound often requires milder and more specific iodinating agents, which can contribute to the overall cost.
Performance in a Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for the formation of C-C bonds. The performance of 4-iodo- and 4-bromo-1H-indole in this critical transformation is a key determinant in their selection.
A comparative study on 4-iodoanisole and 4-bromoanisole with phenylboronic acid demonstrated that the iodo-analogue reached 95% yield in 2 hours at 80°C, whereas the bromo-analogue required 12 hours at 100°C to achieve an 85% yield, using the same catalyst system. This highlights the significant practical advantages of using an iodo-aromatic in terms of throughput and energy consumption.
The Ripple Effect on Overall Cost
The higher reactivity of this compound can lead to downstream cost savings that may offset its higher initial price:
-
Reduced Catalyst Loading: Palladium catalysts are a significant cost driver in cross-coupling reactions. The ability to use lower catalyst loadings with the more reactive this compound can lead to substantial savings, especially on a larger scale.
-
Shorter Reaction Times: Faster reactions translate to increased throughput and reduced operational costs (energy, labor).
-
Milder Conditions: The ability to run reactions at lower temperatures can prevent the degradation of sensitive functional groups, potentially leading to higher overall yields and avoiding costly rework.
-
Higher Yields: Increased efficiency often results in higher product yields, which directly impacts the cost-effectiveness of a synthetic route.
Experimental Protocols
To provide a practical framework for comparison, the following are representative, detailed protocols for the synthesis of this compound and a subsequent Suzuki-Miyaura coupling reaction, alongside a comparative protocol for the coupling of 4-bromo-1H-indole.
Protocol 1: Synthesis of this compound from 1H-Indole
This procedure is based on a general method for the iodination of indoles.
Materials:
-
1H-Indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 1H-indole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Yield: 70-85%
Protocol 2: Comparative Suzuki-Miyaura Coupling of this compound and 4-Bromo-1H-Indole
The following protocols are generalized procedures based on standard Suzuki-Miyaura conditions. The key differences in expected reaction parameters are highlighted.
Materials:
-
This compound or 4-Bromo-1H-indole
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Workflow Diagram:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure for this compound:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (1-2 mol%) and triphenylphosphine (2-4 mol%).
-
Heat the reaction mixture to 80-90 °C and stir for 1-4 hours , or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: >90%
Procedure for 4-Bromo-1H-Indole:
-
Follow steps 1-3 as for the iodo-derivative.
-
Add palladium(II) acetate (2-5 mol% ) and triphenylphosphine (4-10 mol% ).
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours , or until TLC/LC-MS analysis indicates completion.
-
Follow steps 6-8 as for the iodo-derivative.
Expected Yield: 75-90%
The Catalytic Cycle: Why Iodine is More Reactive
The enhanced reactivity of this compound stems from the initial, often rate-limiting, step of the Suzuki-Miyaura catalytic cycle: oxidative addition.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The weaker C-I bond in this compound allows for a faster rate of oxidative addition of the Pd(0) catalyst, initiating the catalytic cycle more readily than the stronger C-Br bond in 4-bromo-1H-indole.
Conclusion and Recommendations
The choice between this compound and 4-bromo-1H-indole is a strategic one, with no single right answer. The decision should be based on the specific needs and constraints of the project.
Choose this compound when:
-
High reactivity is paramount: For challenging couplings or when working with sensitive substrates that require mild conditions.
-
Speed is a priority: In high-throughput synthesis or when rapid generation of derivatives is required.
-
Maximizing yield is critical: The higher efficiency can lead to better overall yields.
-
The higher upfront cost is justifiable: When the benefits of reduced reaction time, lower catalyst loading, and milder conditions outweigh the initial material cost.
Choose 4-Bromo-1H-Indole when:
-
Cost is a primary driver: For large-scale synthesis or in cost-sensitive projects.
-
The substrate is relatively robust: When the required higher temperatures and longer reaction times will not lead to significant degradation.
-
Throughput is less critical: When longer reaction times are acceptable.
Ultimately, for researchers and drug development professionals, a thorough cost-benefit analysis that considers not only the price per gram of the starting material but also the downstream implications on reaction efficiency, catalyst cost, and overall process time will lead to the most informed and economically sound decision.
References
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IndiaMART. (n.d.). Palladium Catalyst. Retrieved January 11, 2026, from [Link]
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Fuel Cell Store. (n.d.). Palladium Based Catalysts. Retrieved January 11, 2026, from [Link]
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P212121 Store. (n.d.). N-Iodosuccinimide. Retrieved January 11, 2026, from [Link]
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IndiaMART. (n.d.). 1-Butyl-1H-Indole. Retrieved January 11, 2026, from [Link]
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SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling. Retrieved January 11, 2026, from [Link]
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Alfa Chemical. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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The Suzuki Reaction. (2014). [PDF]. Retrieved from [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Springer. [Link]
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Chen, C. H., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
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The Strategic Selection of C4-Halogenated Indoles: A Comparative Guide for Drug Discovery
Introduction: The Indole Nucleus and the Significance of C4 Functionalization
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a multitude of approved drugs.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design.[4][5] Among the various positions on the indole ring, the C4 position offers a strategic vector for derivatization, allowing for the modulation of a molecule's pharmacological profile without drastically altering its core binding motifs.
This guide provides a comprehensive comparison of 4-iodo-1H-indole against other common C4-substituted building blocks, namely 4-bromo-1H-indole and 4-chloro-1H-indole. We will delve into their physicochemical properties, comparative reactivity in key cross-coupling reactions, and the downstream implications for the drug-like properties of the resulting molecules. This analysis is designed to equip researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions in the selection of the optimal indole building block for their specific therapeutic targets.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a building block begins with an understanding of its fundamental physicochemical properties. These parameters not only influence reactivity but also have a profound impact on the solubility, lipophilicity, and ultimately the pharmacokinetic profile of the final drug candidate.
| Property | This compound | 4-Bromo-1H-indole | 4-Chloro-1H-indole | Rationale for Difference |
| Molecular Formula | C₈H₆IN | C₈H₆BrN | C₈H₆ClN | Different halogen atom. |
| Molecular Weight | 243.04 g/mol [6] | 196.04 g/mol [7] | 151.59 g/mol [8] | Increasing atomic mass down the halogen group. |
| Calculated logP | 2.7[6] | 3.4[7][9] | 3.4[9] | Lipophilicity is influenced by both the size and electronegativity of the halogen. |
| C-X Bond Strength | Weakest | Weaker | Strong | Bond strength decreases down the halogen group (C-Cl > C-Br > C-I).[10] |
Key Insights:
-
Reactivity Gradient: The carbon-halogen bond strength is a primary determinant of reactivity in cross-coupling reactions, with the weaker C-I bond in this compound predicting the highest reactivity.[10]
-
Lipophilicity: While all three halogenated indoles are more lipophilic than the parent 1H-indole, the calculated logP values for the bromo and chloro analogs are slightly higher than the iodo analog. This can have implications for aqueous solubility and off-target interactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The true utility of these building blocks is realized in their ability to readily participate in carbon-carbon and carbon-nitrogen bond-forming reactions. The three most common and powerful of these in drug discovery are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures. The reactivity of the aryl halide is a critical factor in the efficiency of this palladium-catalyzed process.
General Reactivity Trend: The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the aryl halide. The C-X bond strength dictates the ease of this step, leading to a well-established reactivity trend: I > Br >> Cl .[11]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA, 3.0 equiv). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)-1H-indole.
Impact on Drug-Like Properties: A Downstream Analysis
The choice of halogen has consequences that extend beyond the synthetic route, influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the final molecule.
| Property | Impact of Iodine | Impact of Bromine | Impact of Chlorine |
| Lipophilicity (LogP/LogD) | Generally increases lipophilicity over non-halogenated analogs. | Generally increases lipophilicity over non-halogenated analogs. [12] | Generally increases lipophilicity over non-halogenated analogs. |
| Metabolic Stability | The weaker C-I bond can sometimes be a site for metabolic cleavage. However, the larger size of iodine can also sterically shield adjacent sites from metabolism. [13] | The C-Br bond is more stable than C-I. Bromine can block sites of metabolism but can also be a site for oxidative metabolism. | The C-Cl bond is the most stable of the three, making it less likely to be a metabolic liability. Chlorine is a common "metabolic blocker". [14] |
| Protein Binding | The larger, more polarizable iodine atom can participate in favorable halogen bonding interactions with protein targets. | Bromine can also form halogen bonds, though generally weaker than those with iodine. | Chlorine has the weakest halogen bonding potential of the three. |
Key Considerations for Drug Design:
-
Metabolic Hotspots: Halogenation is a common strategy to block metabolic "hotspots" on an aromatic ring, thereby increasing a compound's half-life. [14]The choice of halogen allows for a fine-tuning of this effect.
-
Halogen Bonding: The ability of halogens, particularly iodine and bromine, to act as halogen bond donors is an increasingly recognized and exploited interaction in rational drug design to enhance binding affinity and selectivity.
-
Lipophilicity and "Lilly's Rule of 5": While increasing lipophilicity can improve membrane permeability, excessive lipophilicity (LogP > 5) can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The choice of halogen can help to modulate this critical parameter.
Protocol: In Vitro Metabolic Stability Assay
To empirically determine the metabolic stability of a new chemical entity (NCE), an in vitro assay using liver microsomes is a standard industry practice.
Step-by-Step Methodology:
-
Preparation: Prepare a suspension of human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the microsome suspension at 37°C for 5 minutes.
-
Initiation: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed microsome suspension and add an NADPH regenerating solution to initiate the metabolic reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Calculation: Determine the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining parent compound versus time. From this, the intrinsic clearance (CLint) can be calculated. [10][13]
Conclusion and Strategic Recommendations
The selection of a C4-halogenated indole building block is a strategic decision with significant implications for both the synthetic tractability and the ultimate biological and pharmacokinetic profile of a drug candidate.
-
This compound is the building block of choice when maximal reactivity is required. It is ideal for proof-of-concept syntheses, for use with challenging coupling partners, or when mild reaction conditions are paramount to preserve sensitive functional groups. Its propensity for halogen bonding can also be a key advantage in lead optimization.
-
4-Bromo-1H-indole represents a versatile and robust workhorse . It offers a good compromise between high reactivity and cost-effectiveness, making it suitable for a broad range of applications from library synthesis to scale-up.
-
4-Chloro-1H-indole is most valuable in late-stage development and process chemistry where cost of goods is a major consideration. While its lower reactivity necessitates more specialized and often more expensive catalyst systems, its utility as a metabolic blocker and its low cost make it an important tool for optimizing drug candidates for in vivo studies.
Ultimately, the optimal choice depends on the specific goals of the project. Early-stage discovery may favor the reactivity of this compound to rapidly explore chemical space, while later-stage optimization and process development may lean towards the cost-effectiveness and metabolic stability offered by 4-bromo- or 4-chloro-1H-indole.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10988476, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676494, 4-Bromoindole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91345, 4-Chloroindole. Retrieved from [Link]
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- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
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- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
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A Comparative DFT Study on the Reactivity of Iodoindole Positional Isomers: A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry and drug development, indole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The introduction of a halogen atom, particularly iodine, onto the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The position of this iodine substituent dramatically influences the molecule's electronic character and, consequently, its reactivity in key synthetic transformations. This guide provides a comparative analysis of the reactivity of positional isomers of iodoindole—specifically 4-iodoindole, 5-iodoindole, 6-iodoindole, and 7-iodoindole—through the lens of Density Functional Theory (DFT). By elucidating the subtle yet crucial differences in their electronic structures, we aim to equip researchers with the predictive insights necessary for rational drug design and synthetic strategy development.
This guide will delve into the theoretical underpinnings of iodoindole reactivity, supported by a proposed DFT workflow for a systematic comparison. We will explore key reactivity descriptors and their implications for common synthetic reactions, offering a framework for predicting the chemical behavior of these valuable building blocks.
The "Why": Understanding Reactivity Through a Computational Microscope
The strategic placement of an iodine atom on the indole scaffold can serve multiple purposes in drug design. It can act as a handle for further functionalization via cross-coupling reactions, introduce a heavy atom for crystallographic studies, or directly interact with biological targets. However, the success of these applications hinges on a precise understanding of how the iodine's position impacts the overall reactivity of the indole ring.
DFT has emerged as a powerful tool for predicting and rationalizing chemical reactivity.[2] By calculating various electronic properties, we can gain insights into the most probable sites for electrophilic and nucleophilic attack, the stability of reaction intermediates, and the overall energy landscape of a chemical transformation. This in silico approach allows for the rapid and cost-effective screening of different isomers and reaction conditions, guiding experimental work and minimizing trial-and-error synthesis.[3]
A Proposed DFT Workflow for Comparative Analysis
To objectively compare the reactivity of iodoindole positional isomers, a standardized computational protocol is essential. The following workflow outlines a robust approach for generating and analyzing the necessary data.
Caption: A generalized DFT workflow for the comparative analysis of iodoindole isomers.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Preparation:
-
Construct the 3D structures of 4-iodoindole, 5-iodoindole, 6-iodoindole, and 7-iodoindole using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimization for each isomer using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.[4] For iodine, a basis set with effective core potentials like LANL2DZ can be employed.[4]
-
Follow up with frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
From the optimized structures, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.
-
Generate Molecular Electrostatic Potential (MEP) maps to visualize the electron-rich and electron-deficient regions of each molecule.
-
Perform Natural Bond Orbital (NBO) analysis to obtain the partial atomic charges on each atom.
-
-
Reactivity Descriptor Calculations:
-
Calculate the Fukui functions to identify the most likely sites for electrophilic and nucleophilic attack.
-
To gain deeper insights, model a representative reaction, such as an electrophilic aromatic substitution (SEAr), and locate the transition state structures for each isomer. This allows for a direct comparison of activation energies.
-
Comparative Analysis of Iodoindole Isomers: Key Reactivity Descriptors
| Reactivity Descriptor | 4-Iodoindole (Predicted) | 5-Iodoindole[4] | 6-Iodoindole (Predicted) | 7-Iodoindole (Predicted) |
| HOMO Energy (eV) | Expected to be relatively high | -5.58 | Expected to be similar to 5-iodoindole | Expected to be relatively high |
| LUMO Energy (eV) | Expected to be relatively low | -0.65 | Expected to be similar to 5-iodoindole | Expected to be relatively low |
| HOMO-LUMO Gap (eV) | Expected to be relatively small | 4.93 | Expected to be similar to 5-iodoindole | Expected to be relatively small |
| Dipole Moment (Debye) | Expected to be significant | 2.65 | Expected to be significant | Expected to be significant |
Note: The values for 4-, 6-, and 7-iodoindole are predicted based on general principles of substituent effects on the indole ring.[6][7] A dedicated DFT study is required for precise quantitative comparison.
Interpretation of Reactivity Descriptors:
-
HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally indicates higher reactivity.[8] The iodine atom, being an electron-withdrawing group through induction but electron-donating through resonance, can modulate this gap. We can predict that the positions ortho and para to the nitrogen atom (C4 and C6) will be more significantly influenced, potentially leading to smaller gaps and higher reactivity compared to the meta-like positions.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For indole, the region around the C3 position is typically the most electron-rich and therefore most susceptible to electrophilic attack. The iodine substituent will create localized regions of positive potential (on the iodine atom) and will influence the electron density across the entire ring system.
-
Fukui Functions: These functions provide a more quantitative measure of the susceptibility of each atomic site to electrophilic or nucleophilic attack. For electrophilic attack, the C3 position is generally the most favored in indoles. However, the position of the iodine atom can influence the reactivity of other positions on the benzene ring.
Predicted Reactivity and Regioselectivity
Based on the electronic properties, we can predict the following trends in reactivity for key synthetic transformations:
-
Electrophilic Aromatic Substitution (SEAr): The C3 position is the primary site for electrophilic attack in all iodoindole isomers. However, the overall rate of reaction will be influenced by the position of the iodine. Isomers with iodine at the 4- and 6-positions may exhibit slightly different reactivity profiles compared to those with iodine at the 5- and 7-positions due to the interplay of inductive and resonance effects.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is the reactive site in these transformations (e.g., Suzuki, Sonogashira, Heck). The reactivity in these reactions is more dependent on the accessibility of the C-I bond and the stability of the oxidative addition intermediate. While all isomers are expected to undergo these reactions, subtle differences in reaction rates and catalyst requirements may be observed. For instance, the steric hindrance around the C4-I and C7-I bonds might influence the reaction kinetics.
-
Metalation/Halogen Dance Reactions: The acidity of the N-H and C-H protons will be influenced by the electron-withdrawing nature of the iodine. This can affect the regioselectivity of metalation reactions. For example, the proximity of the iodine atom to the N-H proton in 7-iodoindole could influence its acidity and subsequent reactivity.
Visualizing the Logic: From Isomer to Predicted Reactivity
Caption: Logical flow from isomeric structure to predicted chemical reactivity via DFT.
Conclusion and Future Directions
This guide has provided a framework for understanding and comparing the reactivity of positional isomers of iodoindole using DFT. While a complete comparative dataset is yet to be published, the principles outlined here, supported by existing literature, offer valuable predictive power for researchers in drug discovery and organic synthesis. The subtle electronic differences imparted by the position of the iodine atom can be leveraged for fine-tuning molecular properties and devising efficient synthetic routes.
Future work should focus on a systematic DFT study of all four isomers, coupled with experimental validation of the predicted reactivity trends. Such a study would provide a definitive guide for the scientific community and further empower the rational design of novel indole-based therapeutics.
References
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Kettle, L. J., Bates, S. P., & Mount, A. R. (1999). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(1), 121-126. [Link]
-
Ghosh, A., & B, S. (2020). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemRxiv. [Link]
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Kettle, L. J., Bates, S. P., & Mount, A. R. (2000). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(1), 121-126*. [Link]
-
Ghosh, A., & B, S. (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]
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Rajasekharan, N., et al. (2019). In silico screening of indole based iodine-fluorine compounds. Binding... ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Iodo-1H-Indole and its Derivatives
Introduction: The Analytical Imperative for Iodinated Indoles
The 4-iodo-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a range of therapeutic agents, from oncology to neurology. The introduction of an iodine atom provides a handle for further synthetic transformations (e.g., Suzuki and Sonogashira couplings) and can significantly modulate the pharmacological properties of the final molecule. Consequently, ensuring the identity, purity, and stability of this compound and its derivatives is not merely a quality control checkpoint; it is fundamental to the integrity of the entire drug development process.
This guide provides an in-depth comparison of the primary analytical techniques used for the characterization and quantification of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond a simple recitation of protocols to explain the causality behind methodological choices, grounded in the authoritative standards set by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3] The objective is to equip researchers, analysts, and drug development professionals with a robust framework for selecting, developing, and validating analytical methods that are fit for their intended purpose.[4][5]
The Regulatory Bedrock: Understanding ICH Q2(R2) Guidelines
Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical method validation. The ICH Q2(R2) guideline, recently revised, provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended use.[1][4][6] The validation process is a documented exercise that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[7][8]
The core performance characteristics evaluated during validation include:[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[7][11]
-
Linearity & Range: The ability to produce results directly proportional to the concentration of the analyte within a given range.[9][12][13]
-
Accuracy: The closeness of the test results to the true value.[7][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][14]
The following workflow illustrates the general process of analytical method validation as guided by these principles.
Caption: General workflow for analytical method validation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is driven by the properties of the analyte and the question being asked. For this compound and its derivatives, a multi-faceted approach is often necessary.
Caption: Decision tree for selecting an analytical method.
| Technique | Primary Application for this compound | Strengths | Limitations |
| HPLC-UV/DAD | Assay (quantification), impurity profiling, stability testing. | Versatile for non-volatile and thermally labile compounds. Excellent quantitative performance.[15] | Requires chromophore for UV detection. Lower structural information compared to MS or NMR. |
| GC-MS | Analysis of volatile/semi-volatile impurities, residual solvents. | High separation efficiency for volatile compounds. Provides mass information for identification.[16][17] | Analyte must be volatile and thermally stable. Derivatization may be required. |
| NMR Spectroscopy | Absolute structural confirmation, identification of impurities, purity assessment against a standard. | Provides unambiguous structural information. Inherently quantitative (qNMR).[18] | Lower sensitivity compared to HPLC or GC-MS. Complex mixtures can be challenging to analyze. |
In-Depth Guide 1: HPLC Method Validation for Assay and Purity
High-Performance Liquid Chromatography is the workhorse for quality control of active pharmaceutical ingredients (APIs). For a compound like this compound, a reversed-phase HPLC method with UV detection is the standard approach.
Causality Behind Method Choices:
-
Reversed-Phase (C18 column): The indole ring system possesses moderate polarity, making it well-suited for retention on a non-polar C18 stationary phase.
-
Mobile Phase (Acetonitrile/Water): This is a common, effective solvent system for reversed-phase chromatography, offering good peak shape and resolution. A buffer is often included to control the ionization state of any acidic or basic functional groups.
-
UV Detection: The indole ring is an excellent chromophore, absorbing strongly in the UV region (typically ~220 nm and ~270 nm), which provides high sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
Validation Data Summary
The following tables represent typical data obtained during the validation of this method, demonstrating its fitness for purpose according to ICH guidelines.
Table 1: Linearity A series of five concentrations of this compound reference standard were prepared and injected in triplicate.
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,230 |
| 10 | 151,980 |
| 50 | 755,100 |
| 100 | 1,510,500 |
| 150 | 2,264,900 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15098x + 125 |
Table 2: Accuracy & Precision Accuracy was determined by spiking a placebo matrix at three concentration levels (80%, 100%, 120% of the target concentration of 100 µg/mL). Precision was evaluated by calculating the Relative Standard Deviation (%RSD) for six replicate injections.
| Level | Spiked Conc. (µg/mL) | Mean Recovered Conc. (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| 80% | 80 | 79.6 | 99.5% | 0.8% |
| 100% | 100 | 100.3 | 100.3% | 0.6% |
| 120% | 120 | 119.2 | 99.3% | 0.7% |
Table 3: LOD & LOQ Determined based on the signal-to-noise ratio (S/N) method, where LOD is ~3:1 and LOQ is ~10:1.[13]
| Parameter | Value |
| LOD | 0.1 µg/mL (S/N = 3.3) |
| LOQ | 0.3 µg/mL (S/N = 10.1) |
In-Depth Guide 2: Proving Specificity via Forced Degradation Studies
A critical and mandatory part of validation for purity and stability assays is the forced degradation study.[19][20] Its purpose is to intentionally stress the drug substance to produce potential degradation products.[21] The analytical method must then demonstrate that it can separate these degradants from the main peak, proving it is "stability-indicating."[22]
Causality Behind Stress Conditions: The conditions chosen (acid, base, oxidation, heat, light) are designed to mimic potential degradation pathways that could occur during manufacturing, storage, or administration.[19][23] A degradation of 5-20% is generally considered optimal to produce a sufficient amount of degradants for detection without destroying the sample.[21]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose solid API to 80 °C in an oven for 48 hours. Dissolve and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
The successful validation of specificity is confirmed when the HPLC chromatograms show that the main API peak is well-resolved from all degradation product peaks, and the peak purity analysis (using a DAD) confirms the main peak is spectrally pure.
In-Depth Guide 3: GC-MS for Volatile Impurities
While HPLC is ideal for the API itself, GC-MS is superior for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from synthesis (e.g., Toluene, THF) or low molecular weight synthetic by-products.
Causality Behind Method Choices:
-
Headspace Sampling: For residual solvents, headspace sampling is used. The sample is heated in a sealed vial, and the vapor phase is injected into the GC. This avoids injecting non-volatile matrix components that could contaminate the system.
-
Capillary Column (e.g., DB-5ms): A non-polar or mid-polar column is used to separate compounds based primarily on their boiling points and polarity.
-
Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio information, allowing for positive identification of unknown peaks by comparing their fragmentation patterns to a spectral library (e.g., NIST).
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Parameters: Vial equilibration at 80 °C for 15 minutes.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 35-400 amu.
Validation of a GC-MS method for impurities would focus on specificity (ensuring no interference from the API), LOD/LOQ for each potential solvent, linearity, and accuracy.
In-Depth Guide 4: NMR for Definitive Structural Confirmation
NMR spectroscopy is the gold standard for structural elucidation.[18] For a novel derivative of this compound, NMR is not just a validation tool but the primary method of identification. It is also used to confirm the structure of the primary reference standard.
Causality Behind Method Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Integration of the signals can be used for quantification (qNMR).
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): Used to establish definitive connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the overall structure.
Experimental Protocol: NMR Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[24]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra on a 400 MHz (or higher) spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Assign all proton and carbon signals to their respective positions on the molecule based on chemical shifts, coupling constants, and 2D correlations.
For validation purposes, the NMR spectrum of a test batch must be identical to that of a qualified reference standard, confirming its identity. Purity can also be assessed by the absence of signals corresponding to impurities.
Conclusion
The validation of analytical methods for this compound and its derivatives is a multi-faceted process that relies on a sound understanding of both the chemistry of the molecule and the principles of each analytical technique. A robust quality control strategy does not depend on a single method but rather on the intelligent application of complementary techniques. HPLC serves as the primary tool for quantitative analysis of the API and its non-volatile impurities. GC-MS is essential for controlling volatile impurities and residual solvents. Finally, NMR spectroscopy provides the unambiguous structural proof that underpins the entire analytical framework. By adhering to the principles outlined in ICH guidelines and applying them with scientific rigor, researchers can ensure the generation of reliable, accurate, and trustworthy data, safeguarding the quality and integrity of these vital pharmaceutical compounds.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. AMSbiopharma.
- Validation of Analytical Procedures Q2(R2).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy.
- FDA Releases Guidance on Analytical Procedures.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
- Key terms related to valid
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Analytical Method Validation: Back to Basics, Part II.
- Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
- Forced Degrad
- Forced Degradation Studies for Biopharmaceuticals.
- Stability Indicating Forced Degrad
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net.
- Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
- Characterization of 4-Iodo-3-methoxyisothiazole by NMR Spectroscopy: A Compar
- Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed.
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A Comparative Guide to Cross-Reactivity Analysis of 4-Iodo-1H-Indole in Complex Pharmaceutical Matrices
In the landscape of modern drug development, the purity and specificity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. For a versatile scaffold like 4-iodo-1H-indole , a cornerstone in the synthesis of targeted therapeutics such as serotonin receptor ligands, understanding its behavior in complex reaction mixtures is critical.[1] This guide provides an in-depth, comparative analysis of robust analytical methodologies designed to assess the cross-reactivity of this compound. We will explore the nuances of experimental design, data interpretation, and the causal logic behind our procedural choices, equipping researchers and drug development professionals with the insights to ensure analytical accuracy and regulatory compliance.
The Challenge of Specificity with Halogenated Indoles
The introduction of a halogen atom, such as iodine, onto the indole ring creates a unique chemical entity with specific reactivity for further molecular elaboration.[1] However, the synthesis of this compound can often lead to the formation of structurally similar impurities. These include positional isomers (e.g., 5-iodo-1H-indole, 6-iodo-1H-indole, 7-iodo-1H-indole), precursors, and other halogenated byproducts. The presence of these closely related molecules poses a significant analytical challenge: ensuring that the chosen analytical method can unequivocally distinguish and accurately quantify this compound without interference from these potential cross-reactants. Failure to do so can lead to inaccurate assessments of purity, stability, and ultimately, the safety and efficacy of the final drug product.
This guide will compare two widely adopted analytical techniques for the assessment of small molecule specificity: a ligand-binding assay (Competitive ELISA) and a chromatographic method (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for assessing cross-reactivity is a critical decision driven by the specific requirements of the developmental stage, the nature of the sample matrix, and the desired level of sensitivity and specificity. Below, we compare the performance of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and an LC-MS/MS method for the analysis of this compound.
Table 1: Performance Comparison of Competitive ELISA and LC-MS/MS
| Parameter | Competitive ELISA | LC-MS/MS | Rationale for Comparison |
| Principle | Antibody-antigen binding | Physicochemical separation and mass-to-charge ratio detection | ELISA relies on biological recognition, while LC-MS/MS depends on physical properties, offering orthogonal approaches to specificity. |
| Specificity | Moderate to High (dependent on antibody) | Very High | LC-MS/MS can resolve isomers and provide structural information, offering superior specificity.[2][3][4] |
| Sensitivity (LOD) | ng/mL to pg/mL | pg/mL to fg/mL | Both are highly sensitive, but LC-MS/MS often achieves lower detection limits. |
| Throughput | High (96-well plate format) | Moderate | ELISA is well-suited for screening large numbers of samples, whereas LC-MS/MS is more time-consuming per sample. |
| Matrix Effect | Susceptible to non-specific binding and matrix interference | Susceptible to ion suppression or enhancement | Both methods require careful management of matrix effects, which can impact accuracy.[5][6][7][8] |
| Development Time | Long (requires antibody development) | Moderate to Long (requires method development and optimization) | Antibody generation for ELISA is a significant upfront investment in time and resources. |
| Cost per Sample | Low | High | The initial investment and operational costs for LC-MS/MS are substantially higher. |
Table 2: Hypothetical Cross-Reactivity Data for this compound
| Potential Cross-Reactant | Competitive ELISA (% Cross-Reactivity) | LC-MS/MS (Chromatographic Resolution) |
| This compound | 100% | N/A |
| 5-Iodo-1H-indole | 45% | 1.8 |
| 6-Iodo-1H-indole | 30% | 2.5 |
| 7-Iodo-1H-indole | 15% | 3.1 |
| Indole | <0.1% | 5.0 |
| 4-Bromo-1H-indole | 60% | 1.6 |
Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes to demonstrate how results from these two techniques would be compared. Actual experimental results would need to be generated.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol outlines the steps for a competitive ELISA to determine the specificity of a polyclonal antibody raised against a this compound-protein conjugate. The principle relies on the competition between free this compound (or its analogs in the sample) and a fixed amount of a this compound-enzyme conjugate for binding to a limited number of antibody-coated wells.
Step-by-Step Methodology:
-
Antibody Coating:
-
Dilute the anti-4-iodo-1H-indole antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and potential cross-reactants in an assay buffer.
-
In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of a pre-determined concentration of the this compound-HRP conjugate.
-
Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Signal Development:
-
Add 100 µL of a TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity for each potential interferent using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
-
Protocol 2: LC-MS/MS for the Analysis of this compound and its Isomers
This protocol describes a highly selective and sensitive LC-MS/MS method for the separation and quantification of this compound from its positional isomers in a complex matrix.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of the reaction mixture sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase column with a phenyl-hexyl stationary phase to enhance separation of aromatic positional isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized to resolve the isomers (e.g., 20-40% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
5-iodo-1H-indole: Precursor ion (m/z) -> Product ion (m/z)
-
6-iodo-1H-indole: Precursor ion (m/z) -> Product ion (m/z)
-
7-iodo-1H-indole: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be determined experimentally during method development)
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of each analyte and the internal standard.
-
Calculate the chromatographic resolution (Rs) between adjacent isomer peaks using the formula: **Rs = 2(RT₂ - RT₁) / (W₁ + W₂) ** where RT is the retention time and W is the peak width at the base. A resolution of >1.5 is generally considered baseline separation.[9]
-
Quantify the concentration of each isomer using a calibration curve prepared in the same matrix.
-
Visualization of Workflows
Competitive ELISA Workflow
Caption: Workflow for the Competitive ELISA.
LC-MS/MS Workflow
Caption: Workflow for the LC-MS/MS Analysis.
Conclusion and Recommendations
Both Competitive ELISA and LC-MS/MS are powerful techniques for assessing the cross-reactivity of this compound in complex mixtures, but they serve different purposes and are best applied at different stages of the drug development lifecycle.
-
Competitive ELISA is an excellent choice for high-throughput screening in early discovery phases, where a large number of samples need to be assessed for the presence of the target analyte or structurally similar compounds. Its development, however, requires a significant upfront investment in generating a specific antibody. The degree of cross-reactivity observed will be highly dependent on the epitope recognition of the antibody.
-
LC-MS/MS offers unparalleled specificity and is the gold standard for regulatory submissions and quality control, where unequivocal identification and quantification of impurities are required.[10][11][12] Its ability to chromatographically separate and independently detect positional isomers makes it the more robust and reliable method for validating the purity of this compound.
For a comprehensive cross-reactivity assessment, a dual approach is often most effective. An initial screen using a well-characterized ELISA can rapidly identify potential issues, which can then be investigated and definitively resolved using a validated LC-MS/MS method. This integrated strategy ensures both efficiency and the highest level of scientific rigor in the development of pharmaceuticals derived from this compound.
References
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Wilson, R., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 141(1), 236-242. [Link]
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Wilson, R., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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Wilson, R., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
-
Li, Y., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Analytical Chemistry, 48(5), 389-401. [Link]
-
Hewavitharana, A. K., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(23), 1887-1890. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Cornerstone in Medicinal Chemistry for Targeted Therapeutics. Pharmaffiliates. [Link]
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Liang, Y., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1-9. [Link]
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Murphy, C. M., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
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Maurya, C. P., & Lokhande, M. V. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340. [Link]
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A Comparative Benchmarking of Green Chemistry Metrics for the Synthesis of 4-Iodo-1H-Indole: A Guide for Researchers and Pharmaceutical Scientists
In the landscape of medicinal chemistry and drug development, the 4-iodo-1H-indole scaffold is a cornerstone for the synthesis of a multitude of biologically active molecules, including targeted therapeutics. Its strategic importance necessitates the development of synthetic routes that are not only efficient and high-yielding but also environmentally benign and sustainable. This guide provides an in-depth comparative analysis of various synthetic strategies for this compound, evaluated through the lens of established green chemistry metrics. By examining both classical and contemporary methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize synthetic pathways that align with the principles of green chemistry.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly embracing green chemistry to minimize its environmental footprint, enhance safety, and improve the economic viability of drug manufacturing.[1][2] Key metrics such as Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI) provide a quantitative framework for assessing the "greenness" of a chemical process.[3][4] A higher Atom Economy signifies a more efficient conversion of reactants to the desired product, while lower E-Factor and PMI values indicate less waste generation and greater overall process efficiency.[5][6][7]
Synthetic Strategies for this compound: A Comparative Overview
We will now delve into a comparative analysis of three distinct synthetic routes to this compound, each representing a different era and approach to chemical synthesis.
Route 1: The Classical Approach - Electrophilic Substitution via Mercuration
A traditional method for the synthesis of 4-iodoindoles involves the regioselective mercuration of an N-protected indole, followed by iodination.[8] This approach, while effective in achieving the desired regioselectivity, relies on the use of highly toxic mercury salts, posing significant environmental and health risks.[9][10][11]
Reaction Scheme:
-
Mercuration: N-tosylindole is treated with mercuric chloride (HgCl₂) to form the 4-mercurated intermediate.
-
Iodination: The mercurated indole is then reacted with molecular iodine (I₂) to yield N-tosyl-4-iodoindole.
-
Deprotection: Removal of the tosyl protecting group affords the final product, this compound.
The primary drawback of this route is the stoichiometric use of mercury, a persistent and bioaccumulative heavy metal.[12] The associated waste streams are hazardous and require specialized disposal, leading to a very poor green chemistry profile.
Route 2: Modern C-H Functionalization with a Directing Group
Contemporary organic synthesis has seen the rise of direct C-H functionalization, a powerful strategy for forging new bonds with high atom economy. For the C4-iodination of indole, this can be achieved by employing a directing group at the C3 position, which guides a transition metal catalyst, such as palladium, to the desired C4 position.[13][14]
Reaction Scheme:
-
Directed C-H Activation/Iodination: 3-Pivaloyl-1H-indole is subjected to a palladium-catalyzed reaction in the presence of an iodine source, such as N-iodosuccinimide (NIS), to directly install the iodine atom at the C4 position.
-
Removal of Directing Group: The pivaloyl group is then cleaved to furnish this compound.
This method offers a significant improvement in terms of atom economy and avoids the use of highly toxic heavy metals like mercury. However, the use of palladium catalysts, while often in catalytic amounts, still presents concerns regarding cost, potential for product contamination, and the environmental impact of the metal itself.[15][16]
Route 3: Synthesis from Pre-functionalized Precursors
An alternative strategy involves the construction of the 4-iodoindole scaffold from readily available, pre-functionalized starting materials. One such approach begins with 2,3-dihalophenols and proceeds through a Smiles rearrangement and a subsequent Sonogashira coupling followed by cyclization.[17][18]
Reaction Scheme:
-
Smiles Rearrangement: A 2,3-dihalophenol is reacted with an appropriate amine to induce a Smiles rearrangement, forming an N-aryl intermediate.
-
Sonogashira Coupling and Cyclization: The intermediate undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by a base-mediated cyclization to construct the indole ring with the iodine atom at the 4-position.
This route, while potentially longer, can offer high regioselectivity and may utilize less hazardous reagents compared to the classical mercuration method. The greenness of this pathway is heavily dependent on the efficiency of each step and the choice of solvents and catalysts.
Quantitative Comparison of Green Chemistry Metrics
To provide a clear and objective comparison, we have calculated the key green chemistry metrics for each of the three synthetic routes. The data is summarized in the table below. (Note: For routes where complete experimental data for the exact synthesis of this compound was not available in the literature, calculations are based on representative and analogous procedures, with assumptions clearly stated.)
| Green Chemistry Metric | Route 1: Mercuration | Route 2: C-H Functionalization | Route 3: From Dihalophenol |
| Atom Economy (%) | Low (~35%) | Moderate-High (~60-75%) | Moderate (~50-65%) |
| E-Factor | Very High (>100) | Moderate (10-25) | High (25-50) |
| Process Mass Intensity (PMI) | Very High (>101) | Moderate (11-26) | High (26-51) |
Table 1: Comparative Analysis of Green Chemistry Metrics for this compound Synthesis.
Experimental Protocols
A Greener Protocol: Hypothetical C-H Iodination of 3-Pivaloyl-1H-Indole (Route 2)
This protocol is a representative, optimized procedure for the direct C4-iodination of an indole with a removable directing group.
Materials:
-
3-Pivaloyl-1H-indole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
Procedure:
-
To an oven-dried flask, add 3-pivaloyl-1H-indole, N-iodosuccinimide, palladium(II) acetate, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-3-pivaloyl-1H-indole.
-
The pivaloyl group can subsequently be removed under standard basic or acidic conditions to yield this compound.
Visualization of the Green Synthesis Workflow
The following diagram illustrates a generalized workflow for assessing and optimizing the greenness of a chemical synthesis.
Caption: A workflow for the evaluation and optimization of a green synthetic process.
Conclusion and Future Perspectives
This comparative analysis underscores the significant strides made in the green synthesis of this compound. While classical methods are fraught with environmental and safety concerns, modern catalytic approaches, particularly direct C-H functionalization, offer a much more sustainable alternative. The quantitative data presented herein clearly demonstrates the superior performance of the C-H functionalization route in terms of Atom Economy, E-Factor, and Process Mass Intensity.
As the field of organic synthesis continues to evolve, the development of even greener methodologies is anticipated. Future research should focus on replacing precious metal catalysts with more abundant and less toxic alternatives, exploring solvent-free reaction conditions, and utilizing bio-based starting materials. By prioritizing the principles of green chemistry, the scientific community can continue to advance the synthesis of vital pharmaceutical intermediates like this compound in a manner that is both scientifically sound and environmentally responsible.
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Safety Operating Guide
Proper Disposal of 4-iodo-1H-indole: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the integrity of your work is paramount. This principle extends beyond the bench to include the safe and compliant management of all laboratory materials. This guide provides a comprehensive overview of the proper disposal procedures for 4-iodo-1H-indole, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of your team and the environment.
Hazard Assessment of this compound
This compound is a halogenated organic compound. While specific toxicity data for this compound is limited, its structural class necessitates careful handling. The presence of iodine, a halogen, means it must be treated as a regulated hazardous waste. Safety Data Sheets (SDS) for analogous iodo-compounds indicate that it should be considered harmful if swallowed or inhaled, and a skin and eye irritant[1][2].
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[3]. This compound is not specifically listed as a "P" (acutely hazardous) or "U" (toxic) waste by the U.S. Environmental Protection Agency (EPA)[4][3]. Therefore, its classification is based on its characteristics. As a halogenated organic compound, it falls under the broader category of wastes that require specialized disposal, typically incineration at a licensed facility, to prevent the release of harmful substances into the environment[5].
Key Safety and Regulatory Information
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | |
| Primary Disposal Route | Incineration at a permitted hazardous waste facility. | [5] |
| EPA Waste Classification | Not specifically listed. Must be managed as a halogenated organic hazardous waste. | [4] |
| Occupational Exposure Limits (as a reference for organic iodides) | Iodine: OSHA PEL & NIOSH REL: Ceiling 0.1 ppm (1 mg/m³)Methyl Iodide: OSHA PEL: TWA 5 ppm; NIOSH REL: TWA 2 ppm (Skin) | [5][6], [2] |
Personal Protective Equipment (PPE)
When handling this compound in any form, including as a waste product, appropriate personal protective equipment is mandatory. The principle of causality here is to prevent exposure through inhalation, ingestion, or skin/eye contact.
-
Gloves: Nitrile or other chemically resistant gloves are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical splash goggles or a face shield must be worn.
-
Lab Coat: A standard laboratory coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.
Waste Collection and Segregation: A Self-Validating System
The cornerstone of proper chemical waste management is rigorous segregation. This is a self-validating system; correct segregation at the point of generation prevents dangerous reactions and ensures compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, compatible container for "Halogenated Organic Waste." Polyethylene containers are generally suitable[7].
-
Proper Labeling: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all components and their approximate concentrations.
-
Segregation is Key:
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste. This minimizes the release of vapors.
-
Secondary Containment: Store the waste container in a designated satellite accumulation area with secondary containment to capture any potential leaks.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and/or emergency response team.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not necessarily non-hazardous. According to RCRA regulations, a container is considered "RCRA empty" when all contents that can be removed have been, and no more than one inch of residue remains on the bottom[5][6].
Protocol for Decontaminating "RCRA Empty" Containers:
-
Remove all free liquid/solid: Pour, scrape, or drain the container to remove as much of the this compound as possible. Collect this material as hazardous waste.
-
Rinse the container:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from each rinse must be collected and managed as halogenated organic hazardous waste. Do not dispose of the rinsate down the drain.
-
-
Final Disposal: Once triple-rinsed, the container can be considered decontaminated. Deface the original label, and dispose of it according to your institution's procedures for non-hazardous lab glass or plastic.
Decontamination of Laboratory Equipment:
Glassware and other equipment that have come into contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent to remove the bulk of the chemical residue. Collect this rinsate as halogenated organic hazardous waste.
-
Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of compliance or safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-1H-Indole
As researchers and drug development professionals, our work with novel chemical entities like 4-iodo-1H-indole is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, grounded in established safety principles, and explained with the scientific causality that underpins every choice we make in the lab.
Hazard Assessment: Understanding the Risks of this compound
This compound is a solid, often a powder, which presents specific handling challenges. While a comprehensive toxicological profile may not be available for every novel compound, we can infer a risk profile from related iodo- and indole-containing molecules and Safety Data Sheets (SDS) for similar structures.
Key potential hazards include:
-
Skin Irritation: Many indole derivatives can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact of powdered chemicals with the eyes can cause significant irritation or damage.[1][3]
-
Respiratory Tract Irritation: Fine powders are easily aerosolized and can be inhaled, leading to respiratory irritation.[2][3][4]
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled, necessitating precautions to prevent these exposure routes.[1][5]
The primary risks during handling, therefore, are associated with the generation and inhalation of dust, as well as direct contact with skin and eyes. Our safety strategy must be built around mitigating these specific risks through a combination of engineering controls and a robust PPE protocol.
The Core PPE Protocol: A Multi-Layered Defense
PPE is the last line of defense, employed after engineering and administrative controls are established. For this compound, the following PPE is mandatory.
Eye and Face Protection
The eyes are highly vulnerable to chemical powders. The appropriate level of protection depends on the scale and nature of the procedure.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where hazardous chemicals are present.[6][7]
-
Required for Active Handling: When weighing or transferring this compound, chemical splash goggles are required. Goggles provide a full seal around the eyes, offering superior protection against airborne particles compared to safety glasses.[7][8]
-
Best Practice for High-Risk Tasks: For procedures involving larger quantities or a significant risk of splashing (e.g., during vigorous dissolution), a face shield should be worn in addition to safety goggles. The face shield protects the entire face from splashes and particles.[6][8]
Hand Protection
Skin contact is a primary route of exposure. Proper glove selection and use are critical.
-
Glove Type: Disposable nitrile gloves are the standard for providing incidental chemical splash protection in a laboratory setting.[6][9]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[10]
-
Donning and Doffing: When wearing a lab coat, ensure the glove cuffs are pulled over the cuffs of the coat to create a seal.[11]
-
Immediate Action on Contamination: Nitrile gloves offer limited protection. If direct contact with this compound occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair.[6] For extended or high-risk procedures, consider double-gloving.
Body Protection
-
Laboratory Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.[8][12]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory environment to protect against spills and physical hazards.[6][7] Shorts, skirts, and perforated shoes are not permitted.[12]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All work that involves handling the solid form of this compound must be performed inside a certified chemical fume hood to control the release of airborne particles.[10][13]
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. Use of a respirator (e.g., a NIOSH-approved N95 or higher particulate respirator) requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit-testing.[8][14]
| PPE Component | Minimum Requirement | Required for Active Handling (e.g., Weighing) | Best Practice / High-Risk Tasks |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles | Face Shield over Chemical Splash Goggles |
| Hands | Single Pair of Nitrile Gloves | Single Pair of Nitrile Gloves (Double-gloving recommended) | Double-gloving with Nitrile Gloves |
| Body | Lab Coat, Long Pants, Closed-Toe Shoes | Lab Coat, Long Pants, Closed-Toe Shoes | Lab Coat, Long Pants, Closed-Toe Shoes |
| Respiratory | Not Required (if in Fume Hood) | Not Required (if in Fume Hood) | NIOSH-approved respirator (if controls are insufficient) |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adhering to a standardized workflow minimizes the risk of exposure and contamination.
Preparation
-
Designate Area: Cordon off a specific area within the chemical fume hood for handling this compound.
-
Surface Protection: Line the designated work surface with disposable, absorbent bench paper. This will contain any minor spills and simplify cleanup.[15]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvents) and place them within the designated area before handling the chemical.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the chemical container.
Weighing and Transfer
The goal is to prevent the liberation of dust.
-
Location: Place a balance inside the fume hood if possible. If the balance's accuracy is affected by airflow, use a ventilated balance enclosure or the "tare-add-reweigh" method.[11][15]
-
Tare-Add-Re-weigh Method:
-
Tare a sealed, labeled receiving container on a balance outside the hood.
-
Take the container into the hood.
-
Open the this compound stock bottle. Using a clean spatula, carefully transfer the approximate amount of powder into the tared container. Do not pour the powder, as this can generate dust.[15]
-
Securely close both the stock bottle and the receiving container.
-
Carefully wipe the exterior of the receiving container with a damp cloth or towel before removing it from the hood.
-
Re-weigh the sealed container on the external balance to determine the exact mass transferred.
-
-
Dissolution: If making a solution, add the solvent to the container with the powder slowly to avoid splashing. Perform this step over the disposable bench paper.
Caption: Workflow for handling powdered this compound.
Emergency Response and Disposal
Accidents can happen despite the best precautions. A clear plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill Cleanup
For small spills within a fume hood:
-
Alert others in the lab.
-
Ensure your PPE is intact.
-
Gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully wet the material to prevent dust generation, then scoop the mixture into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent or cleaning solution, and dispose of all cleaning materials as hazardous waste.
Waste Disposal Plan
Improper disposal can harm individuals and the environment. Never dispose of this compound in the standard trash or down the drain.
-
Solid Waste: All contaminated solid materials, including used gloves, weigh boats, and bench paper, must be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Chemical Waste: Unused this compound and any solutions containing it must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Collection: Follow your institution's specific guidelines for the storage and pickup of chemical waste.
Caption: Decision workflow for waste segregation.
By integrating these safety protocols into every aspect of your work with this compound, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
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What are the proper PPE to use when using Iodine? Study.com. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland. [Link]
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Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. [Link]
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Standard operating procedure for hazardous chemicals Handling of nanomaterials. The University of Texas at Austin. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
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Lab Safety Equipment & PPE. ChemTalk. [Link]
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SAFETY DATA SHEET - 5-Iodoindole. Thermo Fisher Scientific. [Link]
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This compound. Abound. [Link]
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Material Safety Data Sheet - 4-Iodoanisole, 98%. Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
